molecular formula CH6BrN B1254693 Methylamine hydrobromide CAS No. 6876-37-5

Methylamine hydrobromide

Cat. No.: B1254693
CAS No.: 6876-37-5
M. Wt: 111.97 g/mol
InChI Key: ISWNAMNOYHCTSB-UHFFFAOYSA-N
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Description

Methylamine hydrobromide (CH 5 N·HBr), also known as methylammonium bromide (MABr), is a high-purity organic ammonium halide supplied as a white to almost white powder or crystalline solid . With a molecular weight of 111.97 g/mol and a typical purity of >98.0%, it is characterized by a high melting point, reported between 248 °C to 253 °C and up to 296 °C for higher purity grades . This compound is hygroscopic and should be stored in a cool, dark place, preferably under inert gas to ensure stability . Its primary research application is as a crucial precursor in the synthesis of halide perovskites, such as methylammonium lead bromide (MAPbBr 3 ) . These perovskite materials are fundamental to advancing next-generation technologies, including high-efficiency perovskite solar cells (PSCs), light-emitting diodes (LEDs), and photodetectors . The high purity of the compound (>99.99%) is essential for producing perovskite films with low defect density, superior crystallinity, and enhanced optoelectronic properties, which directly translate to higher energy conversion efficiency and improved device stability . A novel application has also been demonstrated in environmental science, where this compound is used as a key reagent in a highly sensitive and selective photoluminescence-based method for detecting the presence of environmental lead . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human, veterinary, or household use.

Properties

IUPAC Name

methanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N.BrH/c1-2;/h2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWNAMNOYHCTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74-89-5 (Parent)
Record name Methylammonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006876375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

111.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6876-37-5
Record name Methylammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6876-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylammonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006876375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Synthesis of Methylamine Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylamine (B109427) hydrobromide (CH₃NH₃Br), also known as methylammonium (B1206745) bromide, is a crucial chemical intermediate with significant applications in organic synthesis and materials science, notably as a precursor in the fabrication of perovskite solar cells and other optoelectronic devices. This guide provides an in-depth overview of the primary synthetic routes to methylamine hydrobromide, complete with detailed experimental protocols, quantitative data summaries, and visual representations of the reaction pathways.

Core Synthesis Methodologies

The preparation of this compound can be broadly categorized into two primary strategies: the direct neutralization of methylamine with hydrobromic acid and the formation of methylamine via classic organic reactions followed by salt formation. Each method offers distinct advantages and disadvantages concerning starting material availability, reaction conditions, and scalability.

Direct Neutralization of Methylamine with Hydrobromic Acid

This is the most straightforward and common laboratory-scale synthesis of this compound. It involves the acid-base reaction between methylamine (CH₃NH₂) and hydrobromic acid (HBr).

Reaction Pathway:

G cluster_reactants Reactants CH3NH2 Methylamine reaction CH3NH2->reaction HBr Hydrobromic Acid HBr->reaction CH3NH3Br This compound reaction->CH3NH3Br

Caption: Direct acid-base neutralization reaction for the synthesis of this compound.

Experimental Protocol:

A detailed protocol for this synthesis is often cited in the context of perovskite precursor preparation.[1][2]

  • Preparation of Solutions: Prepare an aqueous solution of methylamine (e.g., 40% w/w) and a hydrobromic acid solution (e.g., 48% w/w).

  • Reaction: In a flask placed in an ice-water bath to manage the exothermic reaction, slowly add the hydrobromic acid solution to the methylamine solution in a 1:1 molar ratio.[1] The reaction is typically carried out at a temperature between 0 and 10°C for approximately 2 hours.[1]

  • Isolation: The resulting this compound solution can be used directly or the product can be isolated by evaporation of the solvent. For high-purity crystals, recrystallization from a suitable solvent like ethanol (B145695) may be performed.

Quantitative Data:

ParameterValueReference
Reactant 1Methylamine (CH₃NH₂) solution (40%)[1]
Reactant 2Hydrobromic Acid (HBr) solution (48%)[1]
Molar Ratio (HBr:CH₃NH₂)1:1[1]
Reaction Temperature0 - 10°C[1]
Reaction Time2 hours[1]
Hofmann Rearrangement of Acetamide (B32628)

The Hofmann rearrangement is a classic organic reaction for converting a primary amide into a primary amine with one fewer carbon atom.[3] In this case, acetamide is converted to methylamine, which is then captured as its hydrobromide salt.

Reaction Pathway:

G cluster_reactants Hofmann Rearrangement Acetamide Acetamide Intermediate Isocyanate Intermediate Acetamide->Intermediate + Br2, Base Br2 Bromine Base Strong Base (e.g., NaOH, KOH) Methylamine Methylamine Intermediate->Methylamine Hydrolysis CH3NH3Br This compound Methylamine->CH3NH3Br + HBr HBr Hydrobromic Acid

Caption: Synthesis of this compound via the Hofmann rearrangement of acetamide.

Experimental Protocol:

A representative procedure for the synthesis of methylamine hydrochloride via Hofmann rearrangement is described, which can be adapted for the hydrobromide salt by using hydrobromic acid in the final step.[4][5]

  • Formation of N-bromoacetamide: Dry acetamide is mixed with bromine. The mixture is cooled in water while a solution of a strong base (e.g., potassium hydroxide) is added until the color changes from dark brown to deep yellow.[4]

  • Rearrangement: The resulting solution containing potassium bromide and acetmonobromamide is slowly added to a heated (60-70°C), concentrated solution of potassium hydroxide.[4] The reaction is monitored until the yellow color disappears.

  • Distillation and Salt Formation: The resulting methylamine is distilled along with ammonia (B1221849). The distillate is passed into dilute hydrobromic acid.

  • Isolation and Purification: The acidic solution is evaporated to dryness. The resulting solid residue, a mixture of this compound and ammonium (B1175870) bromide, is purified by recrystallization from a suitable solvent like absolute alcohol to separate the more soluble methylamine salt.[4]

Quantitative Data:

ParameterValueReference
Starting MaterialAcetamide[4]
Reagent 1Bromine[4]
Reagent 2Potassium Hydroxide[4]
Reaction Temperature60 - 70°C[4]
Purification MethodRecrystallization from absolute alcohol[4]
Overall Yield (for hydrochloride)~55%[5]
Synthesis from Formaldehyde (B43269) and Ammonium Halide

This method involves the reaction of formaldehyde with an ammonium halide to produce the corresponding methylamine salt.[6] While often described for the synthesis of methylamine hydrochloride, the same principle applies to the hydrobromide salt by using ammonium bromide.

Reaction Pathway:

G Formaldehyde Formaldehyde (CH₂O) Intermediate1 [CH₂=NH₂]Br Formaldehyde->Intermediate1 AmmoniumBromide Ammonium Bromide (NH₄Br) AmmoniumBromide->Intermediate1 Intermediate2 [CH₃NH₃]Br Intermediate1->Intermediate2 + CH₂O, H₂O FormicAcid Formic Acid (HCOOH) Intermediate2->FormicAcid - HCOOH CH3NH3Br This compound Intermediate2->CH3NH3Br

Caption: Reaction pathway for the synthesis of this compound from formaldehyde and ammonium bromide.

Experimental Protocol:

The synthesis of methylamine hydrochloride from formaldehyde and ammonium chloride is well-documented and can be adapted for the hydrobromide.[6][7]

  • Reaction Mixture: A mixture of formaldehyde and ammonium bromide in aqueous solution is heated. The reaction produces this compound and formic acid.

  • Workup: The reaction mixture is typically neutralized and then distilled to separate the methylamine.

  • Salt Formation and Purification: The distilled methylamine is then treated with hydrobromic acid to form the salt. Purification is often challenging due to the presence of ammonium bromide and dimethylamine (B145610) hydrobromide as byproducts. Recrystallization from a solvent like isopropanol (B130326) can be effective for separating this compound from ammonium bromide.[8]

Quantitative Data:

ParameterValueReference
Starting Material 1Formaldehyde[6]
Starting Material 2Ammonium Bromide[6]
ByproductsFormic Acid, Ammonium Bromide, Dithis compound[6][8]
PurificationRecrystallization from isopropanol[8]
Yield (for hydrochloride)45-51%[7]

Concluding Remarks

The choice of synthetic route for this compound depends on several factors including the desired scale of production, purity requirements, and the availability of starting materials and equipment. For laboratory-scale synthesis where high purity is paramount, the direct neutralization of methylamine with hydrobromic acid is often the most convenient method. The Hofmann rearrangement offers a classic alternative when starting from amides. The synthesis from formaldehyde and ammonium bromide is a viable route, though purification from byproducts requires careful consideration. For industrial-scale production, the catalytic reaction of methanol (B129727) and ammonia is the dominant method, with the resulting methylamine being subsequently converted to the hydrobromide salt as needed.[6] Researchers and drug development professionals should carefully evaluate these factors to select the most appropriate synthesis strategy for their specific application.

References

An In-depth Technical Guide to the Chemical Properties of Methylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of methylamine (B109427) hydrobromide. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and safety.

Chemical and Physical Properties

Methylamine hydrobromide, also known as methylammonium (B1206745) bromide, is a white to almost white crystalline solid.[1][2] It is the salt formed from the reaction of the weak base methylamine and the strong acid hydrobromic acid.[3] This compound is noted for its solubility in water and is also soluble in ethanol (B145695), DMF, and DMSO.[4][5] It is increasingly utilized as a precursor in the fabrication of perovskite solar cells and other optoelectronic devices.[2][6]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular Formula CH₅N·HBr or CH₆BrN[7][8]
Molecular Weight 111.97 g/mol [7][9]
Appearance White to almost white powder/crystals[1]
Melting Point 248-253 °C
Solubility Soluble in water, ethanol, DMF, DMSO[4][5]
Hygroscopicity Hygroscopic

Table 2: Identification and Nomenclature

IdentifierValueSource(s)
IUPAC Name methylazanium bromide[7]
Synonyms Methylammonium bromide, MABr[2][8]
CAS Number 6876-37-5[8][9]
PubChem CID 3014526[7]
EC Number 229-981-5[8]
InChI InChI=1S/CH5N.BrH/c1-2;/h2H2,1H3;1H[7]
InChIKey ISWNAMNOYHCTSB-UHFFFAOYSA-N[7]
SMILES C[NH3+].[Br-][7]
Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Information

TechniqueData AvailabilitySource(s)
ATR-IR Spectra available from Bio-Rad Laboratories, Inc. and TCI Chemicals India Pvt. Ltd.[7]
FT-Raman Spectra available from Bio-Rad Laboratories, Inc. and TCI Chemicals India Pvt. Ltd.[7]
NMR Conforms to structure

Reactivity and Stability

This compound is stable under standard laboratory conditions.[8] However, it is hygroscopic and should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[8] It is incompatible with strong oxidizing agents.[8] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.[8]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-base reaction of methylamine with hydrobromic acid. Below is a representative laboratory-scale protocol adapted from literature procedures.[10]

Materials:

  • Methylamine solution (e.g., 40 wt. % in water)

  • Hydrobromic acid (e.g., 48 wt. % in water)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place a stoichiometric amount of methylamine solution.

  • Acid Addition: Cool the flask in an ice bath to manage the exothermic reaction. Slowly add a stoichiometric amount of hydrobromic acid dropwise to the stirred methylamine solution.

  • Reaction: Continue stirring the solution in the ice bath for a designated period (e.g., 2 hours) to ensure the reaction goes to completion.

  • Precipitation and Crystallization: After the initial reaction, the resulting solution is heated (e.g., to 60-70°C) to evaporate excess water and solvent, leading to the precipitation of this compound.[10]

  • Isolation and Drying: The precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol or chloroform) to remove impurities, and then dried under vacuum to yield the final product.[11]

Diagram of Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Methylamine Solution Methylamine Solution Mixing_and_Stirring Mixing and Stirring (Ice Bath) Methylamine Solution->Mixing_and_Stirring Hydrobromic Acid Hydrobromic Acid Hydrobromic Acid->Mixing_and_Stirring Heating_and_Precipitation Heating and Precipitation Mixing_and_Stirring->Heating_and_Precipitation Filtration Filtration Heating_and_Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Methylamine_Hydrobromide This compound (Crystalline Solid) Drying->Methylamine_Hydrobromide

Caption: A generalized workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[8]

Table 4: GHS Hazard Statements

CodeStatementSource(s)
H302Harmful if swallowed
H315Causes skin irritation[8]
H319Causes serious eye irritation[8]
H335May cause respiratory irritation

Recommended Handling Practices:

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[8] In case of dust formation, a dust respirator is recommended.[8]

  • Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.

  • Storage: Store in a tightly closed container in a cool, dry, and dark place.[8] Store under an inert gas due to its hygroscopic nature.[8]

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of water. If irritation persists, seek medical attention.[8]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[8]

  • If swallowed: Rinse mouth with water and seek immediate medical attention.

Logical Relationship of Safety Precautions:

Safety_Precautions cluster_hazards Hazards cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures Methylamine_Hydrobromide Methylamine Hydrobromide H302 Harmful if Swallowed Methylamine_Hydrobromide->H302 H315 Skin Irritation Methylamine_Hydrobromide->H315 H319 Eye Irritation Methylamine_Hydrobromide->H319 H335 Respiratory Irritation Methylamine_Hydrobromide->H335 Lab_Coat Lab Coat Methylamine_Hydrobromide->Lab_Coat Gloves Gloves H315->Gloves Goggles Goggles H319->Goggles Respirator Respirator H335->Respirator Hygiene Hygiene Gloves->Hygiene Ventilation Ventilation Handling Handling Ventilation->Handling Storage Storage Storage->Handling

Caption: Interrelationship of hazards and recommended safety measures.

Applications

The primary contemporary application of this compound is in materials science, particularly as a precursor for the synthesis of methylammonium lead bromide (CH₃NH₃PbBr₃) perovskites.[6] These materials are of significant interest for their use in:

  • Perovskite Solar Cells (PSCs): Offering high power conversion efficiencies.[2][6]

  • Light-Emitting Diodes (LEDs): Due to their excellent photoluminescence properties.[6]

  • Photodetectors and other optoelectronic devices.

References

In-Depth Technical Guide to Methylamine Hydrobromide (CAS 6876-37-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamine (B109427) hydrobromide, also known as methylammonium (B1206745) bromide (MABr), is an organic halide salt with the chemical formula CH₃NH₃Br. It is a white to almost white crystalline powder that is soluble in water.[1] While the methylamine moiety is a fundamental building block in many areas of organic chemistry and drug discovery, methylamine hydrobromide itself has garnered significant attention primarily as a crucial precursor in the fabrication of perovskite-based optoelectronic devices, including solar cells and light-emitting diodes (LEDs).[2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, analytical methods, and primary applications of this compound, with a focus on detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in various experimental setups.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 6876-37-5[1]
Molecular Formula CH₅N·HBr or CH₃NH₃Br[4]
Molecular Weight 111.97 g/mol [4]
Appearance White to almost white powder or crystals[4]
Melting Point 250-260 °C[5]
Solubility Soluble in water.[6]
Synonyms Methylammonium Bromide (MABr), Methanamine hydrobromide[2][5]

Synthesis and Purification

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-base reaction of methylamine with hydrobromic acid.

Materials:

  • Methylamine (CH₃NH₂) solution (e.g., 40% in water)

  • Hydrobromic acid (HBr) (e.g., 48% in water)

  • Ethanol (B145695)

  • Dibutyl ether

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum flask

  • Rotary evaporator

  • Drying oven

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, add a specific molar equivalent of methylamine solution.

  • Slowly add a stoichiometric equivalent of hydrobromic acid to the methylamine solution via a dropping funnel while stirring continuously. Maintain the temperature of the reaction mixture between 0-10 °C.

  • After the addition is complete, allow the reaction to stir for an additional 2 hours at 0-10 °C.

  • The resulting methylammonium bromide solution can be concentrated using a rotary evaporator to remove excess water and solvent.

  • To induce crystallization, the concentrated solution is cooled. For purification, dissolve the crude product in a minimal amount of hot ethanol and then add dibutyl ether until the solution becomes turbid.

  • Slowly cool the solution to -5 to 5 °C to precipitate high-purity white crystals of methylammonium bromide.

  • Collect the crystals by vacuum filtration using a Büchner funnel and wash with a small amount of cold dibutyl ether.

  • Dry the purified crystals in a vacuum oven at 80-100 °C.

Purification by Recrystallization

For applications requiring high purity, such as in perovskite device fabrication, recrystallization is a critical step.

Materials:

  • Crude this compound

  • Absolute ethanol (or n-butyl alcohol for higher purity)

  • Chloroform (B151607) (for removal of dimethylamine (B145610) impurities)

  • Reflux condenser

  • Heating mantle

  • Beakers and flasks

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Wash the crude this compound with chloroform to remove any potential dithis compound impurities.

  • Place the crude salt in a round-bottom flask fitted with a reflux condenser.

  • Add absolute ethanol and heat the mixture to boiling with stirring until the salt dissolves.

  • If impurities remain undissolved, allow them to settle and decant the hot, clear solution.

  • Allow the alcoholic solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • The process can be repeated until the desired purity is achieved.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Methylamine Methylamine Solution Reaction Reaction (0-10 °C, 2h) Methylamine->Reaction HBr Hydrobromic Acid HBr->Reaction Crude_MABr_Solution Crude MABr Solution Reaction->Crude_MABr_Solution Concentration Concentration (Rotary Evaporation) Crude_MABr_Solution->Concentration Crystallization Crystallization (Ethanol/Dibutyl Ether) Concentration->Crystallization Filtration_Drying Filtration & Drying Crystallization->Filtration_Drying Pure_MABr Pure Methylamine Hydrobromide Filtration_Drying->Pure_MABr

Synthesis and Purification Workflow

Analytical Methods

Accurate characterization of this compound is essential to ensure its purity and suitability for its intended applications.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis of methylamine, often requiring derivatization due to its lack of a UV chromophore.

Materials:

  • This compound sample

  • Derivatization agent (e.g., 9-fluorenylmethylchloroformate - FMOC-Cl)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer)

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh and dissolve the this compound sample in a known volume of water.

    • To an aliquot of the sample solution, add a buffer to adjust the pH to the optimal range for derivatization (typically alkaline).

    • Add a solution of FMOC-Cl in acetonitrile and allow the reaction to proceed for a specified time at a controlled temperature.

    • Quench the reaction if necessary.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water (with buffer) is commonly used.

    • Column: A standard C18 column.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the FMOC derivative (e.g., 254 nm) or fluorescence detection for higher sensitivity.

    • Inject the derivatized sample into the HPLC system and record the chromatogram.

    • Quantification is achieved by comparing the peak area of the sample to that of a derivatized standard of known concentration.

Gas Chromatography (GC)

GC can also be used for the analysis of methylamine, typically after conversion to the free base and often with a specific column designed for amines.

Materials:

  • This compound sample

  • Strong base (e.g., NaOH) to liberate the free amine

  • GC system with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)

  • Amine-specific capillary column (e.g., CP-Volamine)

  • Helium carrier gas

Procedure:

  • Sample Preparation:

    • Dissolve the this compound sample in water.

    • In a sealed vial, treat the aqueous solution with a concentrated solution of a strong base to convert the methylammonium ion to the volatile free methylamine.

    • A headspace sampling technique may be employed where the vapor phase above the aqueous solution is injected into the GC.

  • GC Analysis:

    • Injector Temperature: Typically around 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to separate the components.

    • Carrier Gas Flow: Constant flow of helium.

    • Detector: FID for quantification or MS for identification and quantification.

    • Inject the sample (headspace or liquid) and record the chromatogram.

    • Identify and quantify the methylamine peak by comparison with a standard.

Analytical_Workflow cluster_hplc HPLC Analysis cluster_gc GC Analysis Sample This compound Sample Derivatization Derivatization (e.g., with FMOC-Cl) Sample->Derivatization Free_Base_Liberation Free Base Liberation (with NaOH) Sample->Free_Base_Liberation HPLC_Separation HPLC Separation (C18 Column) Derivatization->HPLC_Separation Detection_UV_Fluorescence Detection (UV or Fluorescence) HPLC_Separation->Detection_UV_Fluorescence GC_Separation GC Separation (Amine Column) Free_Base_Liberation->GC_Separation Detection_FID_MS Detection (FID or MS) GC_Separation->Detection_FID_MS

Analytical Workflow for this compound
Spectroscopic Methods

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in this compound. The spectrum will show characteristic peaks for N-H, C-H, and N-C bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the methylammonium cation.

Applications in Drug Development and Research

While methylamine is a common structural motif in many pharmaceuticals, this compound itself is not typically used as an active pharmaceutical ingredient (API). Its primary role in a drug development context is as a reagent or a building block in organic synthesis.

The most significant and well-documented application of this compound is in the field of materials science, specifically as a precursor for the synthesis of organic-inorganic hybrid perovskite materials.[2][3] These materials, such as methylammonium lead bromide (CH₃NH₃PbBr₃), are at the forefront of research for next-generation solar cells due to their excellent optoelectronic properties.[3]

Perovskite_Application MABr Methylamine Hydrobromide (MABr) Synthesis Perovskite Synthesis (Solution Processing) MABr->Synthesis Lead_Halide Lead Halide (e.g., PbBr₂) Lead_Halide->Synthesis Perovskite_Material Methylammonium Lead Bromide Perovskite Synthesis->Perovskite_Material Device_Fabrication Device Fabrication (e.g., Solar Cell) Perovskite_Material->Device_Fabrication

Role in Perovskite Synthesis

Biological Signaling Pathways

A thorough review of the scientific literature reveals no established role for this compound in biological signaling pathways. Its primary applications and research focus are in materials chemistry. While methylamine itself is a biologically occurring compound and a substrate for certain enzymes, this does not translate to a signaling role for its hydrobromide salt.

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions.

Table 2: Safety Information for this compound

Hazard InformationPrecautionary Measures
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Personal Protective Equipment (PPE) Wear protective gloves, eye protection (safety glasses or goggles), and a lab coat.
Handling Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a cool, dry place.
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
First Aid (Skin) Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

This safety information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound (CAS 6876-37-5) is a chemical compound of significant interest, not for its direct biological activity, but as a key precursor in the rapidly advancing field of perovskite optoelectronics. For researchers in materials science and renewable energy, a thorough understanding of its properties, synthesis, and purification is essential for the development of high-performance devices. While it shares a structural component with many pharmaceuticals, its application in drug development is primarily as a synthetic reagent. The lack of known involvement in biological signaling pathways underscores its specialized role in materials chemistry. Adherence to proper safety protocols is crucial when working with this compound.

References

An In-depth Technical Guide to Methylammonium Bromide (MABr)

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative resource for researchers, scientists, and professionals in drug development and materials science, this guide elucidates the chemical identity, properties, synthesis, and applications of Methylammonium (B1206745) Bromide, clarifying its synonymous designation as Methylamine (B109427) Hydrobromide.

Introduction: Clarifying the Nomenclature

Methylammonium bromide (MABr) and methylamine hydrobromide are two names for the same chemical compound, bearing the CAS number 6876-37-5.[1] This organic halide salt is comprised of the methylammonium cation (CH₃NH₃⁺) and the bromide anion (Br⁻).[1] While both names are chemically correct and used interchangeably in scientific literature, "methylammonium bromide" is more prevalent in the context of materials science, particularly in the field of perovskite research. "this compound" is often used from the perspective of its synthesis, highlighting that it is the hydrobromide salt of methylamine. This guide will primarily use the term methylammonium bromide (MABr) for consistency.

Physicochemical Properties

Methylammonium bromide is a white crystalline powder or solid that is soluble in water.[2][3] It is a key precursor in the fabrication of perovskite-based optoelectronic devices.[4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Methylammonium Bromide

PropertyValueReference(s)
Synonyms This compound, MABr[5][6]
CAS Number 6876-37-5
Chemical Formula CH₆BrN or CH₃NH₃Br
Molecular Weight 111.97 g/mol
Appearance White crystalline powder/solid[2][3]
Melting Point 296 °C (565 °F; 569 K)[3]
Solubility Soluble in water. Highly soluble in ethanol (B145695), DMF, and DMSO.[2][5]
Crystal System Tetragonal (at room temperature)[7]
Space Group P4/nmm[7]
Lattice Parameters a = b = 8.58 Å, c = 6.08 Å[7]

Crystallographic Data

The crystal structure of methylammonium bromide was determined by E. J. Gabe in 1961.[7] At room temperature, it adopts a tetragonal crystal system with the space group P4/nmm. The lattice parameters are a = b = 8.58 Å and c = 6.08 Å.[7] The structure consists of isolated methylammonium cations and bromide anions.

Spectroscopic Properties

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the methylammonium cation would be expected to show a signal for the methyl protons and a signal for the ammonium (B1175870) protons. The ¹³C NMR spectrum would show a single resonance for the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands corresponding to the N-H stretching and bending vibrations of the ammonium group, as well as C-H stretching and bending vibrations of the methyl group.

Experimental Protocols

Synthesis of Methylammonium Bromide

A common and straightforward method for synthesizing methylammonium bromide is the reaction of methylamine with hydrobromic acid.

Materials:

  • Methylamine solution (e.g., 40% in water)

  • Hydrobromic acid (e.g., 48% in water)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, cool a solution of methylamine in a suitable solvent (e.g., water or methanol) to 0 °C using an ice bath.

  • Slowly add a stoichiometric amount of hydrobromic acid to the cooled and stirring methylamine solution. The reaction is exothermic, so slow addition is crucial to maintain the temperature at 0 °C.

  • Continue stirring the reaction mixture at 0 °C for approximately 2 hours.

  • Remove the solvent from the resulting solution using a rotary evaporator at a temperature of around 60 °C to obtain the crude methylammonium bromide precipitate.

  • Wash the precipitate with diethyl ether to remove any unreacted starting materials and organic impurities. This can be done by suspending the solid in diethyl ether, followed by filtration. Repeat this washing step three times.

  • Dry the purified white solid in a vacuum oven at 60 °C overnight to remove any residual solvent.

Recrystallization for High Purity

For applications requiring high purity, such as in perovskite device fabrication, recrystallization is recommended.

Materials:

  • Crude methylammonium bromide

  • Ethanol (or a mixed solvent system like ethanol and dibutyl ether)

  • Erlenmeyer flask

  • Hot plate

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Dissolve the crude methylammonium bromide in a minimal amount of hot ethanol (or a suitable mixed solvent) at an elevated temperature (e.g., 60 °C).

  • Once fully dissolved, allow the solution to cool down slowly to room temperature.

  • For further precipitation, the solution can be cooled to a lower temperature (e.g., -5 to 5 °C).[8]

  • Collect the resulting white crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

Applications in Perovskite Synthesis

Methylammonium bromide is a fundamental building block in the synthesis of methylammonium lead bromide (MAPbBr₃) and other mixed-halide or mixed-cation perovskite materials. These materials are of significant interest for their applications in solar cells, LEDs, and photodetectors.

Experimental Workflow: Synthesis of Methylammonium Lead Bromide (MAPbBr₃) Perovskite

The synthesis of MAPbBr₃ typically involves the reaction of methylammonium bromide with a lead (II) halide, such as lead (II) bromide (PbBr₂), in a suitable solvent.

Perovskite_Synthesis MABr Methylammonium Bromide (MABr) Precursor_Solution Perovskite Precursor Solution MABr->Precursor_Solution PbBr2 Lead (II) Bromide (PbBr₂) PbBr2->Precursor_Solution Solvent Solvent (e.g., DMF, DMSO) Solvent->Precursor_Solution Spin_Coating Spin Coating on Substrate Precursor_Solution->Spin_Coating Deposition Annealing Annealing Spin_Coating->Annealing Thermal Treatment MAPbBr3_Film MAPbBr₃ Perovskite Thin Film Annealing->MAPbBr3_Film Crystallization

Workflow for MAPbBr₃ Perovskite Thin Film Fabrication.

Logical Relationships and Synthesis Workflow

The synthesis of methylammonium bromide itself is a straightforward acid-base reaction. The logical flow of this process is depicted below.

MABr_Synthesis Methylamine Methylamine (CH₃NH₂) Reaction Acid-Base Reaction (0°C, Stirring) Methylamine->Reaction HBr Hydrobromic Acid (HBr) HBr->Reaction Crude_Product Crude MABr Solution Reaction->Crude_Product Evaporation Solvent Evaporation (Rotary Evaporator) Crude_Product->Evaporation Precipitate MABr Precipitate Evaporation->Precipitate Washing Washing with Diethyl Ether Precipitate->Washing Drying Vacuum Drying Washing->Drying Pure_MABr Purified Methylammonium Bromide Drying->Pure_MABr

Logical workflow for the synthesis of Methylammonium Bromide.

Conclusion

Methylammonium bromide, also known as this compound, is a crucial precursor in the rapidly advancing field of perovskite optoelectronics. Its synthesis is well-established, and its properties have been characterized to enable the fabrication of high-performance devices. This guide provides a comprehensive overview of its fundamental characteristics and practical synthesis protocols to aid researchers and professionals in their scientific endeavors.

References

Technical Guide: Solubility of Methylamine Hydrobromide in Isopropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of methylamine (B109427) hydrobromide in isopropanol (B130326), a critical parameter for researchers and professionals in drug development and chemical synthesis. Due to the scarcity of publicly available quantitative data, this document provides a comprehensive overview of the qualitative solubility characteristics of similar compounds, alongside a detailed experimental protocol for the precise determination of methylamine hydrobromide's solubility in isopropanol. The provided methodologies are intended to enable researchers to generate reliable and reproducible solubility data. This guide also includes a visualization of the experimental workflow to facilitate a clear understanding of the process.

Introduction

Methylamine and its salts, including this compound, are fundamental building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs) and other specialty chemicals. Isopropanol is a widely used solvent in the pharmaceutical industry due to its favorable properties, including its miscibility with water and a wide range of organic solvents, its moderate boiling point, and its relatively low toxicity. A thorough understanding of the solubility of this compound in isopropanol is therefore essential for process development, purification, and formulation activities.

This document serves as a practical guide for laboratory professionals. It consolidates available qualitative information and presents a robust experimental framework for generating quantitative solubility data, which is crucial for optimizing reaction conditions, crystallization processes, and the development of stable formulations.

Qualitative Solubility of Methylamine Salts in Alcohols

Table 1: Qualitative Solubility of Methylamine Salts in Alcohols

CompoundSolventTemperatureSolubility DescriptionApplication ContextSource
Methylamine HydrochlorideIsopropanolBoilingNot highly soluble, but sufficient for recrystallization.Separation from ammonium (B1175870) chloride.[1]
Methylamine Hydrochloriden-Butyl Alcohol90-100°CLess soluble than in ethanol; allows for effective separation from ammonium chloride.Purification of methylamine hydrochloride.[2]
Methylamine HydrochlorideAbsolute EthanolBoilingSufficiently soluble for extraction and recrystallization.Separation from ammonium chloride.[2]
Methylamine (free base)IsopropanolNot SpecifiedA 9% (approx. 2 mol/L) solution is commercially available.Reagent solution.[4]

Experimental Protocol for Determining the Solubility of this compound in Isopropanol

The following protocol outlines a reliable method for determining the solubility of this compound in isopropanol at various temperatures. This method is adapted from established general procedures for solubility determination of solids in liquids.[5][6]

Materials and Equipment
  • This compound (high purity)

  • Isopropanol (anhydrous, analytical grade)

  • Jacketed glass reaction vessel with temperature control (e.g., circulating water bath)

  • Calibrated digital thermometer

  • Magnetic stirrer and stir bars

  • Analytical balance (accurate to ±0.0001 g)

  • Syringes with filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Drying oven

  • Vacuum filtration apparatus

Procedure
  • Preparation of Saturated Solution:

    • Add a known volume of isopropanol to the jacketed glass vessel.

    • Set the circulating bath to the desired temperature and allow the solvent to equilibrate.

    • Begin stirring the isopropanol at a constant rate.

    • Add an excess of this compound to the isopropanol to ensure that a solid phase remains.

    • Allow the mixture to stir for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended to ensure saturation.

  • Sample Withdrawal and Analysis:

    • Once equilibrium is reached, stop the stirring and allow the excess solid to settle for at least 1 hour.

    • Carefully withdraw a known volume of the clear supernatant using a pre-weighed, temperature-equilibrated syringe fitted with a filter.

    • Dispense the filtered solution into a pre-weighed volumetric flask and record the final weight to determine the mass of the solution.

    • Evaporate the isopropanol from the flask using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the decomposition point of this compound.

    • Once all the solvent has evaporated, weigh the flask containing the solid residue.

  • Data Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final weight of the flask with the residue.

    • Calculate the mass of the isopropanol by subtracting the mass of the dissolved this compound from the total mass of the solution.

    • Express the solubility in grams of solute per 100 grams of solvent.

    • Repeat the procedure at different temperatures to generate a solubility curve.

Safety Precautions
  • This compound is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Isopropanol is flammable. Work in a well-ventilated area, away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for both this compound and isopropanol before commencing any work.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound in isopropanol.

Solubility_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation start Start add_solvent Add Isopropanol to Jacketed Vessel start->add_solvent set_temp Set and Equilibrate Temperature add_solvent->set_temp add_solute Add Excess this compound set_temp->add_solute equilibrate Stir to Reach Equilibrium (≥24h) add_solute->equilibrate settle Stop Stirring and Allow Solid to Settle equilibrate->settle withdraw Withdraw and Filter Supernatant settle->withdraw weigh_solution Weigh the Filtered Solution withdraw->weigh_solution evaporate Evaporate Isopropanol weigh_solution->evaporate weigh_residue Weigh Solid Residue evaporate->weigh_residue calc_mass Calculate Mass of Solute and Solvent weigh_residue->calc_mass calc_solubility Calculate Solubility (g/100g solvent) calc_mass->calc_solubility end End calc_solubility->end

Caption: Experimental workflow for solubility determination.

Conclusion

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Methylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 21, 2025 – In a foundational study for materials science and drug development, the crystal structure of methylamine (B109427) hydrobromide (CH₃NH₃Br) provides critical insights into the nature of organic-inorganic salt interactions. This technical guide offers a comprehensive overview of its crystal lattice, drawing from the seminal work in the field and presenting the data in a clear, accessible format for researchers, scientists, and professionals in drug development.

Core Crystallographic Data

The crystal structure of methylamine hydrobromide was first determined by E. J. Gabe in 1961. The compound crystallizes in the tetragonal system, a key finding that dictates many of its physical properties. The crystallographic data are summarized below.

ParameterValue
Crystal System Tetragonal
Space Group P4/nmm
Lattice Parameters
a5.10 ± 0.01 Å
c8.83 ± 0.02 Å
Formula Units per Cell (Z) 2

Structural Arrangement

In the this compound crystal, the methylammonium (B1206745) (CH₃NH₃⁺) cations and bromide (Br⁻) anions are arranged in a specific, repeating three-dimensional pattern. The tetragonal symmetry indicates that the unit cell has a square base with a height that is different from the base length. The space group P4/nmm further defines the symmetry elements present within the unit cell, governing the precise arrangement of the atoms.

Experimental Protocols

The determination of this crystal structure was a meticulous process involving the synthesis of high-purity crystals and their analysis using X-ray diffraction.

Synthesis and Crystallization of this compound

The synthesis of this compound is achieved through the reaction of methylamine with hydrobromic acid.

G cluster_synthesis Synthesis cluster_crystallization Crystallization A Methylamine Solution C Neutralization Reaction A->C B Hydrobromic Acid B->C D Saturated Solution C->D Concentration E Slow Evaporation D->E F Single Crystal Formation E->F

An In-depth Technical Guide on the Physical Properties of Methylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylammonium (B1206745) bromide (MABr), an organic halide salt with the chemical formula CH₃NH₃Br, has garnered significant attention as a crucial precursor in the fabrication of perovskite solar cells and other optoelectronic devices.[1][2][3] Its physical properties play a pivotal role in the formation, stability, and performance of these advanced materials. This technical guide provides a comprehensive overview of the core physical properties of methylammonium bromide, including its crystallographic, optical, electronic, and thermal characteristics, supplemented with detailed experimental protocols for its synthesis and characterization.

Core Physical Properties

Methylammonium bromide is a white crystalline solid that is soluble in water and polar organic solvents.[2] Key physical constants are summarized below.

PropertyValue
Chemical Formula CH₃NH₃Br
Molecular Weight 111.97 g/mol [4]
Appearance White crystals or powder[2]
Melting Point 293-296 °C[5]
Crystallographic Properties

The crystal structure of methylammonium bromide is a fundamental property that influences its behavior in solid-state applications. While often studied as a component of the larger perovskite structure, understanding the crystallography of pure MABr is essential.

Due to a lack of specific crystallographic data for pure methylammonium bromide in the conducted searches, a detailed table of its lattice parameters and space group cannot be provided at this time. Further experimental investigation is required to fully elucidate its crystal structure.

Optical and Electronic Properties

The optical and electronic properties of methylammonium bromide are critical for its application in optoelectronic devices. These properties are primarily investigated through UV-Vis absorption and photoluminescence spectroscopy.

It is important to note that the majority of available research focuses on the optical properties of methylammonium lead bromide (MAPbBr₃) perovskites, where MABr is a component. The band gap of MAPbBr₃ is approximately 2.3 eV, and it exhibits photoluminescence around 529-540 nm.[1] The intrinsic optical and electronic properties of pure methylammonium bromide are not as extensively documented.

Thermal Properties

The thermal stability of methylammonium bromide is a crucial factor in the processing and operational lifetime of perovskite-based devices. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are key techniques to evaluate its thermal behavior.

TGA has shown that methylammonium bromide evaporates in a single step. When incorporated into a perovskite structure, its decomposition can release methylamine (B109427) (CH₃NH₂) and hydrogen bromide (HBr).[6]

PropertyObservation
Thermal Decomposition Decomposes to release methylamine (CH₃NH₂) and hydrogen bromide (HBr) at elevated temperatures.[6]
Solubility

Methylammonium bromide's solubility in various solvents is a critical parameter for its use in solution-processed fabrication of perovskite films. It is known to be soluble in water and polar organic solvents.

SolventSolubility
WaterSoluble[2]
Ethanol (B145695)Soluble
N,N-Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (B87167) (DMSO)Soluble[7]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of methylammonium bromide.

Synthesis of High-Purity Methylammonium Bromide

This protocol describes a common method for synthesizing MABr for use in perovskite applications.

Materials:

  • Methylamine (CH₃NH₂, 40% in water)

  • Hydrobromic acid (HBr, 47% in water)

  • Ethanol

  • Dibutyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • In a round-bottom flask placed in an ice bath, slowly add hydrobromic acid to a stirred solution of methylamine. The reaction is exothermic and should be controlled to prevent overheating.

  • Continue stirring the solution in the ice bath for 2 hours to ensure the reaction goes to completion.

  • Remove the flask from the ice bath and allow it to warm to room temperature.

  • The crude product is obtained by removing the solvent using a rotary evaporator.

  • For purification, dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add dibutyl ether to the ethanol solution until a white precipitate begins to form.

  • Cool the solution to -5 to 5 °C to promote further crystallization.[5]

  • Collect the white crystals by vacuum filtration and wash them with a small amount of cold dibutyl ether.[5]

  • Dry the purified methylammonium bromide crystals in a vacuum oven at 80-100 °C.[5]

Characterization Techniques

Single-Crystal X-ray Diffraction (XRD):

  • Grow single crystals of MABr from a supersaturated solution (e.g., in ethanol/dibutyl ether).

  • Mount a suitable single crystal on a goniometer head.

  • Center the crystal in the X-ray beam of a single-crystal diffractometer.

  • Collect diffraction data by rotating the crystal and detector.

  • Process the diffraction data to determine the unit cell parameters, space group, and atomic coordinates.

UV-Vis Absorption Spectroscopy:

  • Prepare a dilute solution of MABr in a suitable UV-transparent solvent (e.g., ethanol).

  • Use a UV-Vis spectrophotometer and a quartz cuvette.

  • Record a baseline spectrum with the pure solvent.

  • Measure the absorption spectrum of the MABr solution over the desired wavelength range (typically 200-800 nm).

Photoluminescence (PL) Spectroscopy:

  • Place a crystalline powder sample of MABr in a solid-state sample holder.

  • Use a spectrofluorometer equipped with an excitation source (e.g., a xenon lamp or laser).

  • Excite the sample at a wavelength shorter than its expected emission.

  • Record the emission spectrum over a range of wavelengths longer than the excitation wavelength.

Thermogravimetric Analysis (TGA):

  • Place a small, accurately weighed amount of MABr powder into a TGA crucible.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the mass of the sample as a function of temperature to determine the onset of decomposition and mass loss profile.

Differential Scanning Calorimetry (DSC):

  • Seal a small, accurately weighed amount of MABr powder in a DSC pan.

  • Use an empty, sealed pan as a reference.

  • Heat the sample and reference pans at a controlled rate (e.g., 10 °C/min).

  • Record the differential heat flow between the sample and reference to identify phase transitions (e.g., melting, solid-solid transitions) and their associated enthalpies.

Visualizations

Synthesis and Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization s1 React Methylamine and Hydrobromic Acid s2 Crude Product (Rotary Evaporation) s1->s2 s3 Dissolve in Ethanol s2->s3 s4 Recrystallize with Dibutyl Ether s3->s4 s5 Filter and Dry s4->s5 c1 Single-Crystal XRD s5->c1 c2 UV-Vis Spectroscopy s5->c2 c3 Photoluminescence s5->c3 c4 TGA / DSC s5->c4

Caption: Workflow for the synthesis and characterization of methylammonium bromide.

Crystal Structure of Methylammonium Bromide

As definitive crystallographic data for pure methylammonium bromide was not available in the conducted searches, a visualization of its crystal structure cannot be accurately generated at this time. The structure consists of the methylammonium cation (CH₃NH₃⁺) and the bromide anion (Br⁻) arranged in a crystal lattice.

G Crystal Structure of Methylammonium Bromide (Conceptual) cluster_cation Methylammonium Cation (CH₃NH₃⁺) cluster_anion Bromide Anion (Br⁻) C C N N C->N H1 H C->H1 H2 H C->H2 H3 H C->H3 H4 H N->H4 H5 H N->H5 H6 H N->H6 Br Br⁻

Caption: Conceptual representation of the constituent ions of methylammonium bromide.

References

Methylamine Hydrobromide: A Technical Safety Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the safety, handling, and toxicological properties of Methylamine (B109427) Hydrobromide (CH₃NH₃Br). It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the associated hazards and mitigation strategies.

Chemical Identification and Physical Properties

Methylamine hydrobromide, also known as methylammonium (B1206745) bromide or MABr, is the salt derived from methylamine and hydrobromic acid.[1] It is a white, crystalline, water-soluble solid.[1][2] Due to its hygroscopic nature and sensitivity to moisture, air, and light, specific storage conditions are required.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name Methylazanium bromide[1][4]
Synonyms Methylammonium Bromide, Methanaminium bromide[1][5]
CAS Number 6876-37-5[3][4][5]
EC Number 229-981-5[1][5]
Molecular Formula CH₅N·HBr or CH₆BrN[4][5][6]
Molecular Weight 111.97 g/mol [4]
Appearance White to almost white powder or crystals[6]
Melting Point 250 °C[3][7] - 296 °C[1]
Solubility Soluble in water[1][3]
Stability Stable under standard ambient conditions. Sensitive to moisture, air, and light.

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource(s)
Hazard H302Harmful if swallowed.[3]
H315Causes skin irritation.[5][6]
H319Causes serious eye irritation.[5][6]
H335May cause respiratory irritation.[3]
Precautionary P261Avoid breathing dust.[3]
P264Wash skin thoroughly after handling.[5][6]
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/eye protection/face protection.[5][6]
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.[5][6]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
P501Dispose of contents/container to an approved waste disposal plant.

Toxicological Summary: While specific LD50 data for this compound is not readily available in the provided search results, the hazard statements indicate that it is harmful if ingested and causes significant irritation to the skin, eyes, and respiratory tract. The chemical, physical, and toxicological properties have not been thoroughly investigated. No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.[8]

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is mandatory when handling this compound. The following procedures outline the best practices for its use in a laboratory setting.

3.1 Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation : Always handle this compound in a well-ventilated area. Use of a chemical fume hood is required to minimize inhalation of dust.[9]

  • Eye Protection : Wear chemical safety goggles or a face shield.[5]

  • Skin Protection : Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing is necessary to prevent skin contact.[5][9]

  • Respiratory Protection : If dust is generated and engineering controls are insufficient, use a full-face respirator with an appropriate particulate filter.[9]

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Safety glasses with side-shields or chemical goggles.
Skin Chemical-resistant gloves, lab coat.
Respiratory Particulate respirator if dust generation is unavoidable.

3.2 General Handling Protocol

  • Preparation : Before handling, ensure all necessary PPE is worn correctly. Clear the workspace of any incompatible materials.

  • Dispensing : Avoid generating dust when weighing or transferring the solid. Use non-sparking tools.[9]

  • Procedure : Handle and store under an inert gas like argon due to sensitivity to air and moisture.[3] Keep the container tightly closed when not in use.

  • Post-Handling : Wash hands and face thoroughly after handling.[5][6] Decontaminate all surfaces and equipment.

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] The product is sensitive to moisture, air, and light.

3.3 Spill and Waste Disposal Protocol

  • Minor Spills :

    • Evacuate non-essential personnel.

    • Wearing full PPE, carefully sweep or scoop up the dry material, avoiding dust generation.

    • Collect the material in a suitable, labeled container for disposal.

    • Clean the spill area thoroughly.

  • Waste Disposal :

    • Dispose of waste material in accordance with local, state, and federal regulations.

    • Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Emergency and First Aid Procedures

Immediate action is critical in the event of an exposure.

Table 4: First Aid Measures

Exposure RouteFirst Aid ProcedureSource(s)
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[5][9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[5][9]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[9]

Visualized Safety Workflows

The following diagrams illustrate the logical flow for safely handling this compound.

G cluster_prep Preparation & Assessment cluster_handling Handling Procedure cluster_emergency Emergency Response RiskAssessment Assess Risks: - Irritant (Skin, Eyes, Respiratory) - Harmful if Swallowed ControlPlan Establish Controls: - Fume Hood - Designated Area RiskAssessment->ControlPlan PPE_Selection Select PPE: - Goggles - Lab Coat - Gloves ControlPlan->PPE_Selection Handling Execute Handling: - Weigh/Transfer Carefully - Avoid Dust Generation PPE_Selection->Handling Storage Store Properly: - Tightly Sealed - Inert Atmosphere - Dry & Cool Handling->Storage Spill Spill Occurs Handling->Spill Exposure Personnel Exposure Handling->Exposure SpillCleanup Contain & Clean Spill (See Protocol 3.3) Spill->SpillCleanup FirstAid Administer First Aid (See Table 4) Exposure->FirstAid Medical Seek Medical Attention FirstAid->Medical

Caption: Logical workflow for risk mitigation when handling this compound.

G Start Start: Receive Chemical Verify Verify Integrity & Label Start->Verify Store Log & Store in Designated Dry, Inert Location Verify->Store Prep Prepare for Experiment: Don PPE, Use Fume Hood Store->Prep Weigh Weigh Compound: Minimize Dust, Use Spatula Prep->Weigh Reaction Introduce to Reaction Vessel Weigh->Reaction Clean Decontaminate Glassware & Surfaces Reaction->Clean Waste Segregate & Label Waste: - Contaminated Solids - Unused Product Clean->Waste Dispose Dispose via Approved Waste Stream Waste->Dispose End End: Procedure Complete Dispose->End

Caption: Standard laboratory workflow for this compound from receipt to disposal.

References

Methodological & Application

Application Notes and Protocols for Methylamine Hydrobromide in Perovskite Solar Cell Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamine (B109427) hydrobromide (MABr) has emerged as a critical component in the fabrication of high-performance and stable perovskite solar cells (PSCs). Its application ranges from being a primary precursor in methylammonium (B1206745) lead bromide (MAPbBr₃) perovskites to its use as a surface passivating agent for mixed-halide perovskite systems. This document provides detailed application notes and experimental protocols for the utilization of MABr in perovskite solar cell fabrication, summarizing key performance data and outlining methodologies for synthesis and device assembly.

Methylamine hydrobromide is frequently used to improve the quality of the perovskite film, which can lead to more stable solar cells.[1] It serves to passivate defects, thereby reducing non-radiative recombination pathways and enhancing the overall device performance.[2][3] Studies have shown that MABr treatment can significantly improve the open-circuit voltage (Voc) and power conversion efficiency (PCE) of PSCs. Furthermore, the incorporation of bromide through MABr can enhance the moisture stability of the perovskite films.[4]

Quantitative Data Summary

The following tables summarize the performance of perovskite solar cells incorporating this compound, as reported in various studies.

Table 1: Performance of MABr-Treated Perovskite Solar Cells

Perovskite CompositionMABr Treatment TypePower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current Density (Jsc)Fill Factor (FF)Reference
FA0.83Cs0.17Pb(I0.8Br0.2)3Surface Passivation18.6%1.235 VNot SpecifiedNot Specified
CH₃NH₃PbBr₃Methylamine Gas Post-Treatment9.2%1.54 VNot SpecifiedNot Specified[2][3]
CH₃NH₃PbBr₃ (Semitransparent)Methylamine Gas Post-Treatment7.6%Not SpecifiedNot SpecifiedNot Specified[2]
MAPbBr₃MABr:PbBr₂ Molar Ratio 1:16.96%1.33 V6.55 mA·cm⁻²79.87%[5]
MAPbBr₃Optimized Anti-Solvent Dripping7.58%1.30 V7.32 mA·cm⁻²79.87%[5]
CH₃NH₃PbBr₃Vapor-Assisted Deposition8.7%1.45 V9.75 mA/cm²61.5%[6]

Table 2: Stability of MABr-Treated Perovskite Solar Cells

Perovskite CompositionMABr TreatmentStability Test ConditionStability ResultsReference
FA0.83Cs0.17Pb(I0.8Br0.2)3Surface PassivationAmbient atmosphere (RH≈70%) for 300 hoursMaintained 50% of initial efficiency
Reference Device (No MABr)NoneAmbient atmosphere (RH≈70%) for 100 hoursMaintained 30% of initial efficiency

Experimental Protocols

Protocol 1: Synthesis of this compound (MABr)

This protocol describes the synthesis of MABr from methylamine and hydrobromic acid.[7][8][9]

Materials:

  • Methylamine solution (CH₃NH₂)

  • Hydrobromic acid (HBr)

  • Diethyl ether

  • Ethanol (B145695)

  • Round bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round bottom flask equipped with a magnetic stir bar, cool a solution of methylamine in ethanol to 0°C using an ice bath.

  • Slowly add hydrobromic acid dropwise to the methylamine solution while stirring continuously. The reaction should be maintained at 0°C for approximately 2 hours.[8]

  • After the reaction is complete, remove the flask from the ice bath.

  • Evaporate the solvent using a rotary evaporator at 60°C for 45 minutes to obtain a white powder.[8]

  • Wash the resulting white powder crystals three times with diethyl ether.[8]

  • Dry the purified MABr powder overnight in a vacuum oven at 60°C.[8]

  • Store the synthesized MABr in a desiccator in the dark at room temperature to minimize decomposition.[10]

Protocol 2: Fabrication of MAPbBr₃ Perovskite Solar Cells via One-Step Spin Coating

This protocol details the fabrication of a planar perovskite solar cell using a MAPbBr₃ precursor solution.

Materials:

  • FTO-coated glass substrates

  • Zinc powder and Hydrochloric acid (HCl) for etching

  • Detergent, deionized water, acetone, isopropanol (B130326) for cleaning

  • Compact TiO₂ (c-TiO₂) precursor solution

  • Methylammonium bromide (MABr)

  • Lead (II) bromide (PbBr₂)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Chlorobenzene (B131634) (CB) as anti-solvent

  • Spiro-OMeTAD solution (hole transport layer)

  • Gold or Silver (for top electrode)

Device Architecture: FTO / c-TiO₂ / MAPbBr₃ / Spiro-OMeTAD / Au

Procedure:

  • Substrate Preparation:

    • Pattern the FTO-coated glass substrate using zinc powder and HCl.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, for 20 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition:

    • Deposit a compact TiO₂ layer onto the FTO substrate via spin coating. A typical recipe is a multi-step spin program (e.g., 700 rpm for 8s, 1000 rpm for 10s, and 2000 rpm for 40s).[5]

    • Dry the substrates on a hotplate at 125°C for 5 minutes.

    • Anneal the substrates at 450°C for 60 minutes and allow them to cool to room temperature.[5]

  • Perovskite Precursor Solution Preparation:

    • Prepare the MAPbBr₃ precursor solution by dissolving MABr and PbBr₂ in a molar ratio of 1:1 in a solvent mixture of DMF and DMSO (e.g., 4:1 v/v).[5] The solution should be stirred until the precursors are fully dissolved.

  • Perovskite Film Deposition:

    • Transfer the substrates and precursor solution into a nitrogen-filled glovebox.

    • Deposit the MAPbBr₃ precursor solution onto the TiO₂ layer using a one-step spin-coating method (e.g., 4000 rpm for 30s).[5]

    • During the spin coating, drip an anti-solvent such as chlorobenzene (CB) onto the rotating substrate. The timing of the anti-solvent drip is crucial and should be optimized (e.g., after 7-10 seconds of spinning).[5][11]

    • Anneal the perovskite film on a hotplate at a specified temperature (e.g., 110°C for 5 minutes) to promote crystallization.[8]

  • Hole Transport Layer (HTL) Deposition:

    • Prepare the Spiro-OMeTAD solution with additives (e.g., Li-TFSI, tBP).

    • Deposit the HTL onto the perovskite layer via spin coating (e.g., 4000 rpm for 30s).

  • Top Electrode Deposition:

    • Complete the device by thermally evaporating a metal top electrode (e.g., 80 nm of gold or silver) under high vacuum.

Visualizations

Diagram 1: Synthesis of this compound

Synthesis_of_MABr Methylamine Methylamine (CH₃NH₂) in Ethanol Reaction Reaction at 0°C Methylamine->Reaction HBr Hydrobromic Acid (HBr) HBr->Reaction Evaporation Solvent Evaporation (60°C) Reaction->Evaporation Crude Product Washing Washing with Diethyl Ether Evaporation->Washing White Powder Drying Vacuum Drying (60°C) Washing->Drying Washed Crystals MABr_Powder Pure MABr Powder Drying->MABr_Powder

Caption: Workflow for the synthesis of this compound (MABr).

Diagram 2: Perovskite Solar Cell Fabrication Workflow (One-Step Spin Coating)

PSC_Fabrication_Workflow Start Start SubstratePrep 1. FTO Substrate Patterning & Cleaning Start->SubstratePrep ETL_Deposition 2. ETL Deposition (c-TiO₂, Spin Coating) SubstratePrep->ETL_Deposition ETL_Annealing 3. ETL Annealing (450°C) ETL_Deposition->ETL_Annealing Perovskite_Deposition 4. Perovskite Deposition (One-Step Spin Coating) ETL_Annealing->Perovskite_Deposition Antisolvent Anti-Solvent Dripping Perovskite_Deposition->Antisolvent Perovskite_Annealing 5. Perovskite Annealing (110°C) Perovskite_Deposition->Perovskite_Annealing HTL_Deposition 6. HTL Deposition (Spiro-OMeTAD, Spin Coating) Perovskite_Annealing->HTL_Deposition Electrode_Deposition 7. Top Electrode Deposition (Thermal Evaporation) HTL_Deposition->Electrode_Deposition Finished_Device Finished PSC Device Electrode_Deposition->Finished_Device

Caption: Experimental workflow for fabricating a perovskite solar cell.

Diagram 3: Role of MABr in Perovskite Solar Cells

MABr_Role MABr This compound (MABr) Perovskite_Precursor Perovskite Precursor (e.g., MAPbBr₃) MABr->Perovskite_Precursor Surface_Passivation Surface Passivation Agent MABr->Surface_Passivation Enhanced_Stability Increased Moisture & Thermal Stability MABr->Enhanced_Stability Improved_Morphology Improved Film Quality & Crystallinity Perovskite_Precursor->Improved_Morphology Defect_Reduction Reduced Trap Density Surface_Passivation->Defect_Reduction Device_Performance Improved Device Performance Defect_Reduction->Device_Performance Improved_Morphology->Device_Performance Enhanced_Stability->Device_Performance PCE Higher PCE Device_Performance->PCE Voc Higher V_oc Device_Performance->Voc Stability Longer Lifetime Device_Performance->Stability

Caption: The multifaceted role of MABr in enhancing PSC performance.

References

Application Notes and Protocols for Spin Coating of Methylammonium Lead Bromide (MAPbBr3) Perovskite Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylammonium (B1206745) lead bromide (MAPbBr3) is a halide perovskite material that has garnered significant interest for its promising optoelectronic properties. These properties make it a suitable candidate for applications in solar cells, light-emitting diodes (LEDs), and photodetectors. The quality of the MAPbBr3 thin film is paramount to the performance of these devices. Spin coating is a widely used solution-based technique for the deposition of uniform, high-quality perovskite films in a laboratory setting. This document provides detailed protocols and application notes for the fabrication of MAPbBr3 thin films via the spin coating method, covering substrate preparation, precursor solution synthesis, the spin coating process, and post-deposition annealing.

Data Presentation

Table 1: Precursor Solution Formulations for MAPbBr3
Precursor SaltsMolar Ratio (MABr:PbBr2)SolventConcentrationAdditives (vol %)Source
MABr, PbBr21:1DMF1 MNone[1][2]
MABr, PbBr21:1DMF0.5 MNone[3]
MABr, PbBr21:1DMF5 wt%Benzophenone (3-6 wt%)[4]
MABr, PbBr2StoichiometricDMF-N-cyclohexyl-2-pyrrolidone (CHP), Dimethyl sulfoxide (B87167) (DMSO), 4-tert-butylpyridine (B128874) (TBP) (5 vol %)[1][2]

MABr: Methylammonium Bromide; PbBr2: Lead(II) Bromide; DMF: N,N-Dimethylformamide

Table 2: Substrate Cleaning Protocols
StepReagent/MethodDurationNotesSource
1Deionized Water15 min (sonication)Initial rinse[5]
2Acetone10-15 min (sonication)Removes organic residues[5][6][7]
3Ethanol10-15 min (sonication)Removes organic residues[5][6]
4Isopropanol (B130326)10-15 min (sonication)Final cleaning and drying agent[5][6][7]
5Nitrogen Gas-Drying[6]
6UV-Ozone or Oxygen Plasma10-15 minIncreases wettability[6][7]
Table 3: Spin Coating Parameters for MAPbBr3 Thin Films
Spin Speed (rpm)Duration (s)Ramp Rate (rpm/s)Anti-solventAnnealing Temperature (°C)Source
600-5000--Not specifiedNot specified[1][2]
1000--Not specifiedNot specified[1]
500060-Not specified145[4]
1000 and 500010 and 20-Toluene (B28343)100[8]
6500304000Not specified80[7]
400020-Isopropanol (MAI solution)100[7]
Table 4: Annealing Parameters for MAPbBr3 Thin Films
Temperature (°C)Duration (min)AtmosphereNotesSource
10060AirInvestigated for phase formation[9]
14515N2 Glove BoxFor PeLEDs[4]
10010Not specifiedFor mixed halide perovskites[8]
8030Not specifiedFor lead iodide based films[7]
10045Not specifiedFor perovskite films[7]
75-17510Not specifiedStudy on mixed perovskite films[10]

Experimental Protocols

Substrate Cleaning

A thorough cleaning of the substrate is crucial for the deposition of a uniform and well-adhered perovskite film. The following is a typical cleaning procedure for FTO-coated glass substrates:

  • Sequentially sonicate the substrates in baths of deionized water, acetone, and isopropanol for 15 minutes each.[5]

  • After sonication, thoroughly rinse the substrates with deionized water.

  • Dry the substrates using a stream of nitrogen gas.[6]

  • For enhanced cleaning and to increase the surface wettability, treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes prior to spin coating.[6][7]

Precursor Solution Preparation

The preparation of a stable and clear precursor solution is a critical step.

  • Standard 1 M MAPbBr3 Solution:

    • Dissolve equimolar amounts of methylammonium bromide (MABr) and lead(II) bromide (PbBr2) in N,N-dimethylformamide (DMF) to achieve a 1 M concentration.[1][2] For example, to prepare 1 mL of solution, dissolve 112.0 mg of MABr and 367.0 mg of PbBr2 in 1 mL of DMF.

    • Stir the solution at room temperature for several hours or overnight in an inert atmosphere (e.g., a nitrogen-filled glovebox) until the precursors are fully dissolved.

    • Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any undissolved particles.[3]

Spin Coating Process

The spin coating process should be carried out in a controlled environment, typically a nitrogen-filled glovebox, to minimize exposure to moisture and oxygen.

  • Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered.

  • Dispense a sufficient amount of the MAPbBr3 precursor solution (e.g., 20-100 µL) onto the center of the substrate to cover the entire surface.[1][2]

  • Start the spin coating program. A two-step program is often employed:

    • Step 1 (Spreading): A low speed of 1000 rpm for 10 seconds to allow the solution to spread evenly across the substrate.

    • Step 2 (Thinning): A higher speed of 4000-6000 rpm for 20-30 seconds to achieve the desired film thickness.[7]

  • Anti-solvent Dripping (Optional but Recommended): During the second, high-speed step, an anti-solvent such as toluene or chlorobenzene (B131634) can be dripped onto the spinning substrate.[8] This induces rapid supersaturation and facilitates the formation of a uniform and dense perovskite film. The timing of the anti-solvent drop is critical and needs to be optimized.

Annealing

After spin coating, the film is typically annealed to remove residual solvent and improve crystallinity.

  • Carefully transfer the substrate with the wet perovskite film onto a preheated hotplate.

  • Anneal the film at a specific temperature for a set duration. A common annealing temperature for MAPbBr3 is 100°C for 10-60 minutes.[8][9] The optimal annealing temperature and time can vary depending on the desired film properties and subsequent device architecture.

  • After annealing, allow the substrate to cool down to room temperature before proceeding with further characterization or device fabrication steps.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_fab Fabrication cluster_post Post-Fabrication sub_clean Substrate Cleaning (Sonication in DI Water, Acetone, Isopropanol) uv_ozone UV-Ozone Treatment sub_clean->uv_ozone spin_coat Spin Coating (e.g., 1000 rpm, 10s; 4000 rpm, 30s) uv_ozone->spin_coat sol_prep Precursor Solution Preparation (MABr + PbBr2 in DMF) sol_prep->spin_coat anti_solvent Anti-solvent Dripping (Optional) spin_coat->anti_solvent anneal Annealing (e.g., 100°C, 10 min) spin_coat->anneal anti_solvent->anneal characterization Characterization (XRD, SEM, UV-Vis, PL) anneal->characterization device_fab Device Fabrication anneal->device_fab

Caption: Experimental workflow for MAPbBr3 thin film fabrication.

References

Application Notes and Protocols for the Preparation of Methylamine Hydrobromide (MABr) Solution for Perovskite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This document provides detailed application notes and protocols for the preparation of methylamine (B109427) hydrobromide (CH₃NH₃Br or MABr) solutions, a critical precursor for the synthesis of methylammonium (B1206745) lead bromide (MAPbBr₃) perovskites. The protocols outlined below are intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development. This guide covers the synthesis of MABr from methylamine and hydrobromic acid, followed by the preparation of precursor solutions for perovskite film fabrication. Safety precautions, materials, and equipment are also detailed.

Introduction

Methylammonium lead halide perovskites have emerged as highly promising materials for optoelectronic applications, including solar cells and light-emitting diodes (LEDs).[1] The quality of the perovskite film is highly dependent on the purity and concentration of the precursor solutions. Methylamine hydrobromide (MABr) is a key organic halide precursor in the synthesis of MAPbBr₃ perovskites.[1][2]

The synthesis of MABr involves the acid-base reaction between methylamine (CH₃NH₂) and hydrobromic acid (HBr).[1][3] The resulting salt is then dissolved in a suitable solvent to create a precursor solution for perovskite synthesis. This document provides a standardized protocol for these procedures to ensure reproducibility in research and development settings.

Materials and Equipment

Chemicals
  • Methylamine solution (CH₃NH₂, 40% in aqueous solution)

  • Hydrobromic acid (HBr, 47-48% in aqueous solution)

  • Diethyl ether

  • Dimethylformamide (DMF, anhydrous)

  • Dimethyl sulfoxide (B87167) (DMSO, anhydrous)

  • Ethanol (EtOH, anhydrous)

  • Distilled water

  • Ice

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Vacuum oven

  • Beakers and graduated cylinders

  • Schlenk line or glovebox (for handling anhydrous solvents)

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Experimental Protocols

Synthesis of Methylammonium Bromide (MABr) Powder

This protocol describes the synthesis of solid MABr from methylamine and hydrobromic acid.

  • Reaction Setup: Place a round-bottom flask equipped with a magnetic stir bar in an ice bath on a magnetic stirrer.

  • Reactant Addition:

    • Carefully add a specific volume of methylamine solution (40% in water) to the flask.

    • Slowly add a stoichiometric amount of hydrobromic acid (47-48%) dropwise using a dropping funnel while stirring vigorously. A 1:1 molar ratio of HBr to CH₃NH₂ is typically used.[4] Due to the volatility of methylamine, it is advisable to keep the reaction vessel sealed and maintain a low temperature (0°C).[1]

  • Reaction: Continue stirring the solution in the ice bath for a period of 2 hours to ensure the reaction goes to completion.[4][5]

  • Solvent Removal: Remove the solvent by rotary evaporation at approximately 60°C.[5]

  • Purification:

    • The resulting white powder is MABr.[5]

    • To purify the product, wash the powder three times with diethyl ether.[5]

  • Drying: Dry the purified MABr powder overnight in a vacuum oven at 60°C to remove any residual solvent.[5]

  • Storage: Store the dried MABr powder in a desiccator or a glovebox to prevent moisture absorption.

Preparation of MABr Perovskite Precursor Solution

This protocol outlines the preparation of a MABr solution in a suitable solvent for use in perovskite synthesis.

  • Solvent Selection: Choose an appropriate anhydrous solvent. MABr is highly soluble in DMF, DMSO, and ethanol.[6] The choice of solvent can influence the crystallization process of the perovskite film.

  • Solution Preparation:

    • In a glovebox or under an inert atmosphere, weigh the desired amount of the synthesized MABr powder.

    • Dissolve the MABr in the chosen anhydrous solvent (e.g., DMF) to achieve the desired concentration. For example, to prepare a 0.5 M solution, dissolve 0.112 g of MABr in 2 mL of DMF.[7]

    • Stir the solution for approximately 20 minutes to ensure complete dissolution.[7]

  • Storage: Store the prepared MABr solution in a sealed vial in a dark and dry environment, preferably inside a glovebox, to maintain its stability.

Data Presentation

The following table summarizes the quantitative data for the preparation of MABr and its precursor solution.

ParameterValueReference(s)
MABr Synthesis
Reactant Molar Ratio1:1 (HBr : CH₃NH₂)[4]
Reaction Temperature0 °C[1][5]
Reaction Time2 hours[4][5]
Rotary Evaporation Temp.60 °C[5]
Vacuum Oven Temp.60 °C[5]
MABr Precursor Solution
Example Concentration0.5 M[7]
MABr Mass (for 0.5 M)0.112 g[7]
Solvent Volume (for 0.5 M)2 mL[7]
Dissolution Time20 minutes[7]
Common SolventsDMF, DMSO, EtOH, Water[6]

Workflow and Pathway Visualization

The following diagrams illustrate the experimental workflow for the synthesis of MABr and the preparation of the perovskite precursor solution.

MABr_Synthesis_Workflow start Start reactants 1. Mix Methylamine (aq) and Hydrobromic Acid (aq) at 0°C start->reactants reaction 2. Stir for 2 hours at 0°C reactants->reaction evaporation 3. Rotary Evaporation at 60°C reaction->evaporation washing 4. Wash with Diethyl Ether evaporation->washing drying 5. Dry in Vacuum Oven at 60°C washing->drying product MABr Powder drying->product

Caption: Workflow for the synthesis of this compound (MABr) powder.

MABr_Solution_Preparation_Workflow start Start with MABr Powder dissolve 1. Dissolve MABr in Anhydrous Solvent (e.g., DMF) start->dissolve stir 2. Stir for 20 minutes dissolve->stir storage 3. Store in a Sealed Vial in Inert Atmosphere stir->storage solution MABr Precursor Solution storage->solution

Caption: Workflow for the preparation of MABr perovskite precursor solution.

Safety Precautions

  • Handling of Reagents: Methylamine is a volatile and flammable compound with a strong odor.[1] Hydrobromic acid is highly corrosive. Both should be handled in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Reaction Conditions: The reaction between methylamine and hydrobromic acid is exothermic. Slow, dropwise addition of the acid and cooling in an ice bath are crucial to control the reaction temperature and prevent the excessive release of methylamine fumes.[1]

  • Solvent Handling: Anhydrous solvents like DMF and DMSO are hygroscopic and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent contamination with water, which can be detrimental to perovskite film quality.

By following these detailed protocols and safety guidelines, researchers can reliably prepare high-quality this compound solutions for the synthesis of perovskite materials, leading to more consistent and reproducible experimental results.

References

Application Notes and Protocols for Chemical Vapor Deposition of Methylammonium Lead Bromide (MAPbBr₃)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylammonium lead bromide (MAPbBr₃) is a perovskite material with promising applications in optoelectronic devices such as solar cells and light-emitting diodes (LEDs). Chemical Vapor Deposition (CVD) is a versatile technique for fabricating high-quality, uniform thin films of MAPbBr₃, offering advantages over solution-based methods, including better thickness control, conformal coverage, and suitability for large-area device fabrication. These application notes provide detailed protocols for the synthesis of MAPbBr₃ thin films using various CVD-based methods.

Deposition Methodologies

Three primary CVD-based methodologies for the deposition of MAPbBr₃ are detailed below:

  • Two-Step/Two-Source Chemical Vapor Deposition: This method involves the sequential deposition of the inorganic precursor (lead bromide, PbBr₂) followed by its conversion to the perovskite phase in the presence of the organic precursor vapor (methylammonium bromide, MABr).

  • Co-evaporation Chemical Vapor Deposition: This technique involves the simultaneous evaporation of both PbBr₂ and MABr from separate sources onto a substrate.

  • Vapor-Assisted Deposition: This hybrid method combines a solution-based deposition of PbBr₂ with a subsequent vapor-phase reaction with MABr.

Two-Step/Two-Source Chemical Vapor Deposition Protocol

This method provides excellent control over the film morphology and composition by separating the deposition of the inorganic and organic components.

Experimental Workflow

Two_Step_CVD_Workflow cluster_prep Substrate Preparation cluster_deposition Deposition Process cluster_post Post-Deposition Clean Substrate Cleaning (e.g., sonication in IPA, Acetone, DI water) Dry Drying (e.g., N₂ stream) Clean->Dry PbBr2_Dep Step 1: PbBr₂ Deposition (Thermal Evaporation) CVD_Setup Transfer to CVD Furnace PbBr2_Dep->CVD_Setup Conversion Step 2: Conversion to MAPbBr₃ (Exposure to MABr vapor) CVD_Setup->Conversion Anneal Post-Deposition Annealing (Optional) Conversion->Anneal Characterization Film Characterization (XRD, SEM, PL, etc.) Anneal->Characterization

Figure 1: Two-Step CVD Workflow.
Detailed Protocol

Materials:

  • Lead (II) Bromide (PbBr₂) powder (99.999% purity)

  • Methylammonium Bromide (MABr) powder (>99% purity)

  • Substrates (e.g., FTO-coated glass, silicon wafers)

  • Solvents for cleaning (e.g., Deionized water, Isopropanol (B130326), Acetone)

Equipment:

  • Dual-zone tube furnace CVD system

  • Thermal evaporator (for initial PbBr₂ deposition)

  • Vacuum pump

  • Substrate holders

Procedure:

  • Substrate Preparation:

    • Clean substrates by sequential sonication in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates using a nitrogen gas stream.

  • Step 1: Lead Bromide (PbBr₂) Deposition:

    • Deposit a thin film of PbBr₂ onto the cleaned substrates using a thermal evaporator. The thickness of this layer will influence the final MAPbBr₃ film thickness. A typical starting thickness for the PbBr₂ layer is 100 nm.[1]

  • Step 2: Conversion to Methylammonium Lead Bromide (MAPbBr₃):

    • Place the PbBr₂-coated substrates in the downstream zone of the dual-zone CVD furnace.

    • Load MABr powder into a quartz boat and place it in the upstream zone of the furnace.

    • Evacuate the furnace to a base pressure of ~10⁻³ Torr.

    • Heat the MABr source. While a specific sublimation temperature is not always provided, it is typically ramped to a point where sufficient vapor pressure is achieved to facilitate the reaction.

    • Heat the substrate zone to a temperature between 70°C and 120°C.[2] The substrate temperature is a critical parameter for controlling grain size and surface roughness.[2]

    • Introduce a carrier gas (e.g., Argon) at a controlled flow rate.

    • The conversion process is allowed to proceed for a set duration, typically ranging from 30 minutes to 2 hours.

    • After the conversion, the furnace is cooled down to room temperature under vacuum or an inert atmosphere.

Data Presentation
ParameterValueResulting Film PropertyReference
PbBr₂ Thickness 100 nmPrecursor layer for conversion[1]
Substrate Temperature 70 °CSmaller grain size[2]
90 °CSmooth film with complete surface coverage[2]
120 °CLarger grain size (up to 300 nm)[2]
MABr Thickness 300 nmAverage grain size of 150 nm[1]
500 nmAverage grain size of 320 nm[1]

Co-evaporation Chemical Vapor Deposition Protocol

This method allows for the direct deposition of the MAPbBr₃ film in a single step, which can be advantageous for process simplicity.

Experimental Workflow

Co_Evaporation_CVD_Workflow cluster_prep Substrate Preparation cluster_deposition Deposition Process cluster_post Post-Deposition Clean Substrate Cleaning (e.g., sonication in IPA, Acetone, DI water) Dry Drying (e.g., N₂ stream) Clean->Dry CVD_Setup Load Substrate and Precursors (PbBr₂ and MABr in separate crucibles) Deposition Co-evaporation of PbBr₂ and MABr CVD_Setup->Deposition Anneal Post-Deposition Annealing (Optional) Deposition->Anneal Characterization Film Characterization (XRD, SEM, PL, etc.) Anneal->Characterization Vapor_Assisted_Workflow cluster_prep Substrate Preparation cluster_deposition Deposition and Conversion cluster_post Post-Deposition Clean Substrate Cleaning (e.g., sonication in IPA, Acetone, DI water) Dry Drying (e.g., N₂ stream) Clean->Dry Spin_Coat Step 1: Spin-Coat PbBr₂ Solution Anneal_PbBr2 Anneal PbBr₂ Film Spin_Coat->Anneal_PbBr2 Vapor_Anneal Step 2: Anneal in MABr Vapor Anneal_PbBr2->Vapor_Anneal Final_Anneal Final Annealing Vapor_Anneal->Final_Anneal Characterization Film Characterization (XRD, SEM, PL, etc.) Final_Anneal->Characterization

References

Application Notes and Protocols: Methylamine Hydrobromide for Green Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic-inorganic hybrid perovskites, particularly methylammonium (B1206745) lead bromide (MAPbBr₃), have emerged as highly promising materials for next-generation light-emitting diodes (LEDs) due to their exceptional optoelectronic properties. These properties include high color purity, tunable bandgaps, and high photoluminescence quantum yields (PLQY).[1][2][3] Methylamine (B109427) hydrobromide (MABr), as a precursor for the methylammonium cation, is a critical component in the synthesis of these perovskites. This document provides detailed application notes and experimental protocols for the synthesis of MAPbBr₃ nanocrystals, the fabrication of green perovskite LEDs (PeLEDs), and the characterization of these devices. Furthermore, it explores potential applications relevant to drug development, such as in specialized light sources for phototherapy and bio-imaging.

Data Presentation: Performance of Green PeLEDs Utilizing Methylammonium Bromide

The following table summarizes key performance metrics of green light-emitting diodes based on methylammonium lead bromide and related perovskite materials reported in the literature. This allows for a clear comparison of device efficiencies.

Emitting MaterialExternal Quantum Efficiency (EQE) (%)Maximum Luminance (cd/m²)Current Efficiency (cd/A)Photoluminescence Quantum Yield (PLQY) (%)Reference(s)
MAPbBr₃ Nanocrystals7.81.59 x 10⁴23.799 ± 0.7[1][4]
MAPbBr₃ (Nanograin Pinning)8.53>10042.936[5]
MAPbBr₃ (CVD)~0.016560--[3]
CsPbBr₃ QDs5.746,00019.9up to 90[6]
PVP Modified PeLED24.2---[7]
FAPbBr₃16.3 - 17.1---[8]

Experimental Protocols

Protocol 1: Synthesis of Methylammonium Bromide (MABr)

This protocol outlines the synthesis of the methylammonium bromide precursor salt.

Materials:

  • Methylamine solution (CH₃NH₂, 40% in H₂O)

  • Hydrobromic acid (HBr, 47-48%)

  • Ethanol (B145695)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask placed in an ice bath, slowly add hydrobromic acid to an excess of methylamine solution with vigorous stirring.[9] A 1:1 molar ratio of HBr to CH₃NH₂ is targeted.[9]

  • Continue stirring the solution in the ice bath for approximately 2 hours to ensure the reaction goes to completion.[10]

  • Remove the flask from the ice bath and allow it to warm to room temperature.

  • The resulting solution is concentrated using a rotary evaporator to remove the solvent and excess reactants, yielding a white crystalline powder.

  • The crude MABr is purified by recrystallization from ethanol by the addition of diethyl ether.

  • The purified MABr crystals are collected by filtration, washed with diethyl ether, and dried under vacuum.

  • Store the final product in a desiccator to prevent moisture absorption.[11]

Protocol 2: Ligand-Assisted Reprecipitation (LARP) Synthesis of MAPbBr₃ Nanocrystals

This protocol describes a widely used method for synthesizing highly luminescent perovskite nanocrystals.[8][12]

Materials:

  • Methylammonium bromide (MABr, synthesized as per Protocol 1)

  • Lead(II) bromide (PbBr₂, 99.99%)[12]

  • N,N-Dimethylformamide (DMF, anhydrous)[13]

  • Toluene (B28343) (anhydrous)[11]

  • Oleic acid (OAc)[13]

  • Oleylamine (B85491) (OAm)[13]

  • Glass vials

  • Syringes and needles

  • Magnetic stirrer and stir bar

  • Centrifuge

Procedure:

  • Precursor Solution Preparation: In a glass vial, dissolve MABr and PbBr₂ in DMF. A typical molar ratio is 1:1.[11] Add oleic acid and oleylamine as capping ligands to the precursor solution.[13] The solution should be stirred until all solids are completely dissolved, resulting in a clear solution.[8]

  • Reprecipitation: In a separate vial, place a specific volume of toluene, which acts as the anti-solvent.[11]

  • Rapidly inject a small volume of the prepared precursor solution into the vigorously stirring toluene.[13] The immediate formation of a green-colored colloidal solution indicates the synthesis of MAPbBr₃ nanocrystals.[13]

  • Purification: The synthesized nanocrystal solution is centrifuged at high speed (e.g., 6000-8000 rpm) for 5-10 minutes.[13]

  • Discard the supernatant and re-disperse the precipitate in a minimal amount of a suitable solvent like toluene for storage and subsequent use.

Protocol 3: Fabrication of a Green Perovskite LED (PeLED)

This protocol details the layer-by-layer fabrication of a PeLED device using spin-coating.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution

  • MAPbBr₃ nanocrystal solution (synthesized as per Protocol 2)

  • Electron transport layer material (e.g., TPBi - 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene)

  • Metal for cathode (e.g., LiF/Al)

  • Spin coater

  • Thermal evaporator

  • Glovebox (optional, but recommended for higher stability)

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.[14] Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the surface wettability.[6]

  • Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate. A typical spin-coating program is 3000-4000 rpm for 30-60 seconds.[14] Anneal the substrate at 120-150°C for 10-15 minutes to remove residual solvent.

  • Emissive Layer (EML) Deposition: Transfer the substrate to a nitrogen-filled glovebox. Spin-coat the MAPbBr₃ nanocrystal solution onto the PEDOT:PSS layer. The spin-coating speed and time should be optimized to achieve a uniform film.

  • Electron Transport Layer (ETL) Deposition: Deposit the electron transport layer (e.g., TPBi) via thermal evaporation in a high-vacuum chamber.

  • Cathode Deposition: Subsequently, deposit the cathode, typically a bilayer of a low work function metal like LiF followed by a thicker layer of aluminum (Al), through thermal evaporation.

  • Encapsulation: For improved device stability, encapsulate the fabricated device using a UV-curable epoxy and a glass coverslip.

Mandatory Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization MABr_synth Synthesis of Methylammonium Bromide (MABr) Perovskite_synth Synthesis of MAPbBr3 Nanocrystals (LARP) MABr_synth->Perovskite_synth EML_depo Emissive Layer (MAPbBr3) Deposition Perovskite_synth->EML_depo Substrate_prep Substrate Cleaning and Preparation HTL_depo Hole Transport Layer (PEDOT:PSS) Deposition Substrate_prep->HTL_depo HTL_depo->EML_depo ETL_depo Electron Transport Layer Deposition EML_depo->ETL_depo Cathode_depo Cathode Deposition ETL_depo->Cathode_depo Optical_char Optical Characterization (PL, PLQY, Absorbance) Cathode_depo->Optical_char Electrical_char Electrical Characterization (J-V-L, EQE) Cathode_depo->Electrical_char

Caption: Experimental workflow from precursor synthesis to device characterization.

larp_synthesis cluster_precursors Precursor Solution cluster_antisolvent Anti-solvent cluster_product Product precursors MABr + PbBr2 + Oleic Acid + Oleylamine in DMF injection Rapid Injection precursors->injection antisolvent Toluene antisolvent->injection nanocrystals MAPbBr3 Nanocrystals (Green Emission) injection->nanocrystals

Caption: Ligand-Assisted Reprecipitation (LARP) synthesis of MAPbBr₃ nanocrystals.

peled_structure Anode Anode (ITO) HTL Hole Transport Layer (PEDOT:PSS) HTL->Anode EML Emissive Layer (MAPbBr3) EML->HTL Light_out Green Light Emission (hv) EML->Light_out ETL Electron Transport Layer (e.g., TPBi) ETL->EML Cathode Cathode (e.g., LiF/Al) Cathode->ETL

Caption: Schematic of the perovskite LED (PeLED) device structure.

Characterization Methods

A comprehensive characterization is crucial to evaluate the performance of the synthesized materials and fabricated devices.

  • Optical Characterization:

    • UV-Vis Absorption Spectroscopy: To determine the optical bandgap of the MAPbBr₃ nanocrystals.

    • Photoluminescence (PL) Spectroscopy: To measure the emission spectrum and determine the peak emission wavelength and full width at half-maximum (FWHM), which indicates color purity.[1][4]

    • Photoluminescence Quantum Yield (PLQY): To quantify the emission efficiency of the nanocrystals.[1]

  • Structural and Morphological Characterization:

    • X-ray Diffraction (XRD): To confirm the crystalline structure of the perovskite.

    • Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanocrystals.

  • Device Performance Characterization:

    • Current Density-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage, current density, and luminance of the PeLED.[1]

    • External Quantum Efficiency (EQE): To measure the overall efficiency of the device in converting electrical energy to light.[1]

    • Electroluminescence (EL) Spectroscopy: To measure the emission spectrum of the device under electrical excitation.

Applications in Drug Development

While the primary application of PeLEDs is in displays and lighting, the unique properties of these materials and devices open up possibilities in fields relevant to drug development:

  • Specialized Light Sources for Photodynamic Therapy (PDT): The narrow emission spectrum and tunability of PeLEDs could enable the development of highly specific light sources tailored to the absorption spectrum of particular photosensitizers used in PDT, potentially increasing treatment efficacy and reducing side effects.

  • High-Throughput Screening (HTS): Arrays of PeLEDs could be integrated into HTS platforms to provide controlled and specific wavelength illumination for cell-based assays, for example, in phototoxicity studies or for activating light-sensitive compounds.

  • Bio-imaging and Biosensing: The high brightness and narrow emission of perovskite nanocrystals make them potential candidates as fluorescent probes in biological imaging. Furthermore, their photoluminescent properties could be harnessed in the development of optical biosensors.

Safety Precautions: The synthesis and handling of lead-based perovskites should be conducted with appropriate safety measures, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area or fume hood, due to the toxicity of lead.[11] Proper waste disposal procedures for lead-containing compounds must be followed.

References

Application Notes and Protocol for the Synthesis of Methylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of high-purity methylammonium (B1206745) bromide (MABr), a crucial precursor material in the fabrication of perovskite-based optoelectronic devices and a compound of interest in advanced materials research. The primary synthesis route detailed is the reaction of methylamine (B109427) with hydrobromic acid, a widely adopted method for producing high-quality MABr.

Introduction

Methylammonium bromide (CH₃NH₃Br) is an organic ammonium (B1175870) halide salt that serves as a fundamental building block for methylammonium lead halide perovskites. The purity and crystalline quality of MABr are paramount as they directly influence the performance and stability of the resulting perovskite films and devices. The following protocol outlines a reliable and reproducible method for the synthesis, purification, and characterization of MABr suitable for high-stakes research and development applications.

Experimental Protocols

Protocol 1: Synthesis of Methylammonium Bromide via Aqueous Solution Reaction

This protocol is adapted from methodologies reported for the synthesis of MABr for perovskite applications.[1]

Materials and Reagents:

  • Methylamine solution (CH₃NH₂, 40% in aqueous solution, or 33% in methanol)

  • Hydrobromic acid (HBr, 47-48% in water)

  • Diethyl ether (anhydrous)

  • Ethanol (B145695) (anhydrous)

  • Dibutyl ether

  • Deionized water

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Vacuum oven

  • Büchner funnel and filter paper

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Methylamine and hydrobromic acid are corrosive and toxic. Handle with care.

  • Diethyl ether is highly flammable. Avoid open flames and sparks.

Procedure:

  • Reaction Setup: Place a 250 mL round-bottom flask containing a magnetic stir bar in an ice bath on a magnetic stirrer.

  • Addition of Reactants:

    • Slowly add a measured amount of methylamine solution to the flask.

    • While stirring vigorously, add a stoichiometric equivalent or slight excess of hydrobromic acid dropwise to the methylamine solution. The reaction is exothermic, and maintaining a low temperature (0 °C) is crucial to control the reaction rate and prevent the evaporation of methylamine.[2]

  • Reaction: Continue stirring the mixture in the ice bath for a period of 2 to 30 minutes after the addition of HBr is complete.[2]

  • Precipitation and Recovery:

    • The resulting solution is evaporated to remove the solvent. This can be achieved using a rotary evaporator at a controlled temperature (e.g., 60 °C).[3][4]

    • The crude MABr will precipitate as a white solid.

  • Purification:

    • Wash the collected precipitate multiple times with anhydrous diethyl ether to remove unreacted starting materials and byproducts.[4] An ultrasonic bath can be used to enhance the washing process.

    • For higher purity, the crude product can be recrystallized. One method involves dissolving the solid in a minimal amount of hot ethanol and then inducing precipitation by adding an anti-solvent like dibutyl ether and cooling the solution.[5]

  • Drying:

    • Collect the purified white crystals by vacuum filtration.

    • Dry the product in a vacuum oven at 60-100 °C overnight to remove any residual solvent.[3][4][5]

  • Storage: Store the final product in a desiccator or a glovebox to prevent moisture absorption, as MABr is hygroscopic.

Data Presentation

The following table summarizes the quantitative data from various reported synthesis protocols for methylammonium bromide.

ParameterReferenceReference[6]ReferenceReference[5]
Reactants CH₃NH₂ (aq), HBr (aq)CH₃NH₂ (aq), HBr (aq)CH₃NH₂ (in MeOH), HBr (aq)Ammonium bromide, Paraformaldehyde
Molar Ratio (CH₃NH₂:HBr) 1.34:1 (57.9 mmol : 43.3 mmol)1:11:1-
Reaction Temperature 0 °C0 °C0 °C120-210 °C
Reaction Time 30 minutes2 hours2 hours3+ hours
Purification Method Not specifiedNot specifiedWashed with diethyl etherRecrystallization from ethanol/dibutyl ether
Drying Temperature Not specifiedNot specified60 °C (in vacuum oven)80-100 °C (in vacuum)
Reported Yield ~80%Not specifiedNot specifiedNot specified
Reported Purity/Melting Point Not specifiedNot specifiedNot specified99.2% / 293-296 °C

Visualizations

Experimental Workflow for MABr Synthesis

SynthesisWorkflow Workflow for Methylammonium Bromide Synthesis cluster_reaction Reaction cluster_purification Purification cluster_final Final Product reactants 1. Add Methylamine and Hydrobromic Acid to Flask stirring 2. Stir at 0°C reactants->stirring Exothermic Reaction evaporation 3. Rotary Evaporation stirring->evaporation washing 4. Wash with Diethyl Ether evaporation->washing filtration 5. Vacuum Filtration washing->filtration drying 6. Dry in Vacuum Oven filtration->drying storage 7. Store in Desiccator drying->storage

Caption: A flowchart illustrating the key steps in the synthesis of methylammonium bromide.

Logical Relationship of Synthesis Steps

LogicalFlow Logical Flow of MABr Synthesis start Start reagents Prepare Reactants start->reagents reaction Controlled Reaction (0°C) reagents->reaction precipitation Product Precipitation reaction->precipitation purification Purification (Washing/Recrystallization) precipitation->purification drying Drying purification->drying characterization Characterization (e.g., NMR, XRD) drying->characterization end End Product: High-Purity MABr characterization->end

Caption: Logical progression from starting materials to the final, characterized product.

References

Application Notes and Protocols: Methylamine Hydrobromide in Perovskite Photodetectors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamine hydrobromide (MABr) is a key precursor in the synthesis of methylammonium (B1206745) lead bromide (MAPbBr3) perovskites, a class of materials that has garnered significant attention for its exceptional optoelectronic properties. These properties, including a direct and tunable bandgap, high absorption coefficient, and long charge carrier diffusion lengths, make MAPbBr3 perovskites highly suitable for applications in photodetection.[1][2] This document provides detailed application notes and experimental protocols for the fabrication and characterization of MABr-based perovskite photodetectors. The protocols are designed to be accessible to researchers in materials science, chemistry, and optoelectronics.

Data Presentation

The performance of photodetectors is evaluated based on several key metrics. The following tables summarize the performance of various MABr-based perovskite photodetectors reported in the literature.

Table 1: Performance Metrics of MAPbBr3 Thin-Film Photodetectors

Device StructureResponsivity (A/W)Dark Current (A)Photocurrent (A)Response Time (rise/fall)On/Off RatioReference
Planar Interdigitated Electrodes0.4~10⁻¹¹~10⁻⁷--[1]
Bilayer Lateral MAPbI3-xBrx/TiO20.30---400[3]

Table 2: Performance Metrics of MAPbBr3 Single-Crystal Photodetectors

Device ConfigurationResponsivity (A/W)EQE (%)Dark Current (A)Photocurrent (A)Response Time (rise/fall) (µs)Reference
Un-passivated1.05320~10⁻⁶~10⁻⁵7.5 / 84.8[4]
0.05% Zn-PP-passivated5.161581<10⁻⁶>10⁻⁵2.6 / 57.9[4]

Experimental Protocols

Protocol 1: Synthesis of MAPbBr3 Perovskite Precursor Solution (0.5 M)

This protocol describes the preparation of a 0.5 M methylammonium lead bromide (MAPbBr3) precursor solution, a common starting point for the fabrication of perovskite thin films.[1][5]

Materials:

  • This compound (MABr)

  • Lead(II) bromide (PbBr2)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Syringe filter (0.2 µm, PVDF)

  • Vials

  • Magnetic stirrer and stir bar

Procedure:

  • In a clean vial, dissolve 1 mmol (0.112 g) of MABr in 2 mL of anhydrous DMF.

  • Stir the solution for 20 minutes until the MABr is fully dissolved.

  • In a separate vial, weigh out 1 mmol (0.367 g) of PbBr2.

  • Transfer 1 mL of the MABr solution to the vial containing PbBr2.

  • Stir the resulting mixture until the PbBr2 is completely dissolved, forming a clear, yellow solution.

  • Filter the final precursor solution using a 0.2 µm PVDF syringe filter to remove any particulates.

  • The precursor solution is now ready for thin-film deposition. Store in a nitrogen-filled glovebox to prevent degradation.

Protocol 2: Fabrication of a Planar Perovskite Photodetector

This protocol details the fabrication of a planar photodetector with interdigitated electrodes, a common device architecture for perovskite photodetectors.[1]

Materials:

  • Substrate (e.g., glass, quartz, or silicon with an insulating layer)

  • Photoresist and developer

  • Chromium (Cr) and Gold (Au) sputtering targets

  • Acetone (B3395972)

  • MAPbBr3 precursor solution (from Protocol 1)

  • Spin coater

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate by sequential sonication in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun.

  • Photolithography:

    • Spin-coat a layer of photoresist onto the cleaned substrate.

    • Define the interdigitated electrode pattern using a photolithography system.

    • Develop the photoresist to expose the areas for metal deposition.

  • Electrode Deposition:

    • Deposit a 10 nm layer of Cr (as an adhesion layer) followed by a 50-100 nm layer of Au using an e-beam evaporator or sputtering system.

  • Lift-off:

    • Immerse the substrate in acetone to dissolve the remaining photoresist, lifting off the excess metal and leaving the patterned interdigitated electrodes.

  • Perovskite Film Deposition:

    • Transfer the substrate with the patterned electrodes to a nitrogen-filled glovebox.

    • Deposit the MAPbBr3 precursor solution onto the substrate using spin coating. A typical two-step spin-coating program is:

      • Step 1: 1000 rpm for 10 seconds (spread)

      • Step 2: 4000 rpm for 30 seconds (thin film formation)

    • During the second step, dispense an anti-solvent (e.g., toluene (B28343) or chlorobenzene) onto the spinning substrate to induce rapid crystallization.

  • Annealing:

    • Anneal the substrate on a hotplate at 100 °C for 10 minutes to remove residual solvent and improve the crystallinity of the perovskite film.

  • Encapsulation (Optional but Recommended):

    • To improve stability, encapsulate the device using a glass coverslip and UV-curable epoxy.

Protocol 3: Characterization of the Photodetector

This protocol outlines the basic electrical and opto-electrical characterization of the fabricated perovskite photodetector.

Equipment:

  • Semiconductor parameter analyzer or source measure unit (SMU)

  • Probe station

  • Light source with a monochromator or calibrated LEDs of different wavelengths

  • Optical power meter

Procedure:

  • Dark Current Measurement:

    • Place the fabricated photodetector on the probe station in a light-tight enclosure.

    • Connect the interdigitated electrodes to the SMU.

    • Sweep the voltage across the electrodes (e.g., from -5 V to +5 V) and measure the resulting current. This is the dark current (I_dark).

  • Photocurrent Measurement:

    • Illuminate the photodetector with a light source of known wavelength and optical power.

    • Measure the optical power at the device surface using the optical power meter.

    • Repeat the voltage sweep while the device is illuminated to measure the photocurrent (I_photo).

  • Responsivity Calculation:

    • Calculate the responsivity (R) using the following formula:

      • R = (I_photo - I_dark) / P_in

      • Where P_in is the incident optical power.

  • On/Off Ratio Calculation:

    • Calculate the on/off ratio at a specific bias voltage:

      • On/Off Ratio = I_photo / I_dark

  • Response Speed Measurement (Requires additional equipment):

    • Use a pulsed laser or a modulated light source and an oscilloscope to measure the rise and fall times of the photocurrent in response to the light pulses.

Visualizations

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_electrode_fab Electrode Fabrication cluster_perovskite_dep Perovskite Deposition cluster_characterization Device Characterization sub_clean Substrate Cleaning photolitho Photolithography sub_clean->photolitho metal_dep Metal Deposition (Cr/Au) photolitho->metal_dep liftoff Lift-off metal_dep->liftoff spin_coat Spin Coating MAPbBr3 liftoff->spin_coat anneal Annealing spin_coat->anneal iv_measure I-V Measurement (Dark & Light) anneal->iv_measure responsivity Responsivity & On/Off Ratio iv_measure->responsivity response_speed Response Speed responsivity->response_speed

Caption: Experimental workflow for the fabrication and characterization of a planar perovskite photodetector.

precursor_synthesis cluster_reactants Reactants cluster_process Process cluster_product Product mabr This compound (MABr) dissolve Dissolve in DMF mabr->dissolve pbbr2 Lead(II) Bromide (PbBr2) pbbr2->dissolve dmf Anhydrous DMF (Solvent) dmf->dissolve mix Mix Solutions dissolve->mix stir Stir until clear mix->stir filter Filter (0.2 µm) stir->filter precursor_sol MAPbBr3 Precursor Solution (0.5 M) filter->precursor_sol

Caption: Logical workflow for the synthesis of the MAPbBr3 perovskite precursor solution.

References

Methylammonium Bromide (MABr) as a Precursor for Hybrid Perovskites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of methylammonium (B1206745) bromide (MABr) as a precursor in the synthesis of hybrid perovskite materials, particularly methylammonium lead bromide (MAPbBr₃). These materials are of significant interest in the fields of photovoltaics and optoelectronics.

Introduction

Methylammonium bromide (CH₃NH₃Br or MABr) is a key organic halide precursor used in the fabrication of hybrid organic-in-orgaic perovskite materials.[1] It plays a crucial role in forming the perovskite crystal structure, influencing the material's optoelectronic properties such as its bandgap.[1] The use of MABr allows for the tuning of the perovskite's bandgap, making it suitable for various applications, including solar cells and light-emitting diodes (LEDs).[1] High-purity MABr is essential for achieving high-performance and stable perovskite devices.[1]

Data Presentation

Table 1: Synthesis of Methylammonium Bromide (MABr) - Reactant Quantities
ReagentMolar Mass ( g/mol )Amount (mol)Volume/Mass
Methylamine (B109427) (CH₃NH₂) 40% in H₂O31.06VariableVariable
Hydrobromic Acid (HBr) 47% in H₂O80.91VariableVariable

Note: The synthesis is typically performed with a 1:1 molar ratio of methylamine to hydrobromic acid.[2][3]

Table 2: Precursor Solution for MAPbBr₃ Perovskite Thin Films (One-Step Spin Coating)
PrecursorMolar Mass ( g/mol )Concentration (M)Amount per 1 mL of SolventSolvent
Methylammonium Bromide (MABr)111.971.0 - 1.25112 - 140 mgDMF:DMSO (4:1 v/v)
Lead (II) Bromide (PbBr₂)367.011.0367 mgDMF:DMSO (4:1 v/v)

Note: The molar ratio of MABr to PbBr₂ can be varied to optimize film properties and device performance. A 1:1 molar ratio has been shown to yield good results.[3]

Table 3: One-Step Spin Coating Parameters for MAPbBr₃ Perovskite Films
StepParameterValue
1Spin Speed1000 - 2000 rpm
Duration10 s
2Spin Speed4000 - 6000 rpm
Duration20 - 45 s
Antisolvent DrippingTime after start of Step 25 - 15 s
Volume100 - 200 µL
AntisolventChlorobenzene (B131634) or Toluene
Table 4: Thermal Annealing Parameters for MAPbBr₃ Perovskite Films
Temperature (°C)Duration (min)Atmosphere
100 - 13510 - 30Inert (e.g., Nitrogen) or Ambient
Table 5: Performance of MAPbBr₃-based Perovskite Solar Cells
MABr:PbBr₂ RatioAntisolvent Drip Time (s)Voc (V)Jsc (mA/cm²)Fill Factor (%)PCE (%)Reference
1:1101.307.3279.877.58[3]
1.25:110---4.97[3]
Not SpecifiedNot Specified1.459.7561.58.7[4]
(FAPbI₃)₀.₈(MAPbBr₃)₀.₂Not Specified0.8820.665.912.0[2][5]

Note: PCE (Power Conversion Efficiency), Voc (Open-circuit Voltage), Jsc (Short-circuit Current Density). Performance metrics can vary significantly based on the complete device architecture and fabrication conditions.

Experimental Protocols

Protocol 1: Synthesis of Methylammonium Bromide (MABr)

This protocol describes the synthesis of MABr via the reaction of methylamine with hydrobromic acid.[2][3]

Materials:

  • Methylamine (CH₃NH₂) solution (40% in water)

  • Hydrobromic acid (HBr) solution (47% in water)

  • Ethanol (B145695)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask cooled in an ice bath, slowly add hydrobromic acid to the methylamine solution with constant stirring. Maintain a 1:1 molar ratio between the reactants.

  • Continue stirring the reaction mixture in the ice bath for 2 hours.

  • Remove the flask from the ice bath and allow it to warm to room temperature.

  • Remove the solvent using a rotary evaporator at 50-60°C until a white precipitate forms.

  • Wash the resulting white powder with diethyl ether three times to remove any unreacted starting materials.

  • Recrystallize the product from ethanol to obtain purified MABr crystals.

  • Dry the purified MABr crystals in a vacuum oven at 60°C overnight.

Protocol 2: Fabrication of MAPbBr₃ Perovskite Solar Cells via One-Step Spin Coating

This protocol outlines the fabrication of a planar perovskite solar cell using a one-step spin coating method with an antisolvent treatment.

Materials and Equipment:

  • FTO-coated glass substrates

  • Zinc oxide (ZnO) nanoparticle solution (or other suitable electron transport layer material)

  • MABr (synthesized as per Protocol 1)

  • Lead (II) bromide (PbBr₂)

  • N,N-dimethylformamide (DMF), anhydrous

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Chlorobenzene, anhydrous

  • Spiro-OMeTAD solution (or other suitable hole transport layer material)

  • Gold (Au) or Silver (Ag) evaporation source

  • Spin coater

  • Hotplate

  • Thermal evaporator

  • Glovebox with an inert atmosphere (e.g., nitrogen)

Procedure:

  • Substrate Preparation:

    • Clean the FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes prior to use.

    • Deposit an electron transport layer (e.g., ZnO nanoparticles) onto the FTO surface via spin coating and anneal according to established literature procedures.

  • Perovskite Precursor Solution Preparation (inside a glovebox):

    • Prepare a 1 M precursor solution by dissolving MABr and PbBr₂ in a 1:1 molar ratio in a solvent mixture of DMF:DMSO (4:1 v/v).[3]

    • Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter before use.

  • Perovskite Film Deposition (inside a glovebox):

    • Transfer the substrate with the electron transport layer into the spin coater.

    • Dispense approximately 40 µL of the perovskite precursor solution onto the substrate.

    • Start the spin coating program:

      • Step 1: 1000 rpm for 10 seconds.

      • Step 2: 4000 rpm for 30 seconds.

    • During the second step (at approximately 10 seconds from the start of this step), drip 150 µL of chlorobenzene onto the center of the spinning substrate.[3] The film should change color from transparent to a yellowish-orange.

    • Immediately transfer the substrate to a hotplate and anneal at 100°C for 10 minutes.

  • Hole Transport Layer Deposition (inside a glovebox):

    • Allow the substrate to cool to room temperature.

    • Deposit the hole transport layer (e.g., Spiro-OMeTAD solution) via spin coating according to established literature procedures.

  • Electrode Deposition:

    • Transfer the substrate to a thermal evaporator.

    • Deposit a gold or silver back contact (approximately 80-100 nm thick) through a shadow mask to define the active area of the solar cell.

Mandatory Visualizations

experimental_workflow cluster_MABr_synthesis Protocol 1: MABr Synthesis cluster_device_fabrication Protocol 2: Perovskite Solar Cell Fabrication MABr_start Start: Reactants MABr_reaction Reaction of Methylamine and Hydrobromic Acid MABr_start->MABr_reaction MABr_evaporation Solvent Evaporation MABr_reaction->MABr_evaporation MABr_wash Washing with Diethyl Ether MABr_evaporation->MABr_wash MABr_recrystallization Recrystallization from Ethanol MABr_wash->MABr_recrystallization MABr_drying Drying MABr_recrystallization->MABr_drying MABr_product Purified MABr Powder MABr_drying->MABr_product Perovskite_solution Perovskite Precursor Solution Preparation MABr_product->Perovskite_solution Device_start Start: Substrate Cleaning ETL_deposition Electron Transport Layer (ETL) Deposition Device_start->ETL_deposition Spin_coating One-Step Spin Coating & Antisolvent Treatment Perovskite_solution->Spin_coating Annealing Thermal Annealing Spin_coating->Annealing HTL_deposition Hole Transport Layer (HTL) Deposition Annealing->HTL_deposition Electrode_deposition Electrode Deposition HTL_deposition->Electrode_deposition Device_end Completed Solar Cell Device Electrode_deposition->Device_end

Caption: Experimental workflow for MABr synthesis and perovskite solar cell fabrication.

perovskite_formation cluster_precursors Precursors in Solution cluster_process Fabrication Process cluster_structure Perovskite Crystal Structure MABr Methylammonium Bromide (MABr) CH₃NH₃⁺ + Br⁻ Spin_coating Spin Coating MABr->Spin_coating PbBr2 Lead (II) Bromide (PbBr₂) Pb²⁺ + 2Br⁻ PbBr2->Spin_coating Antisolvent Antisolvent Addition (Induces Supersaturation) Spin_coating->Antisolvent Annealing Thermal Annealing (Crystal Growth & Solvent Removal) Antisolvent->Annealing Perovskite MAPbBr₃ Crystal Lattice Annealing->Perovskite Pb Pb²⁺ Br Br⁻ MA CH₃NH₃⁺ Structure_desc [PbBr₆]⁴⁻ octahedra corner-sharing network with CH₃NH₃⁺ cation in the interstitial space.

Caption: Role of MABr in the formation of the MAPbBr₃ perovskite crystal structure.

References

One-Step Synthesis of Methylammonium Lead Bromide (CH₃NH₃PbBr₃) Perovskite: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-step synthesis of methylammonium (B1206745) lead bromide (CH₃NH₃PbBr₃), a versatile perovskite material with significant potential in optoelectronic applications. The following sections offer a comprehensive guide for the reproducible synthesis of high-quality MAPbBr₃, including precursor preparation, solution processing, and thin-film fabrication.

Application Notes

Methylammonium lead bromide is a metal halide perovskite that has garnered substantial interest due to its remarkable optoelectronic properties. These include a tunable bandgap, high photoluminescence quantum yield, and excellent charge carrier mobility.[1] These characteristics make it a promising material for a variety of applications, such as solar cells, light-emitting diodes (LEDs), and photodetectors.[1][2]

The one-step solution-based synthesis method is a widely adopted technique due to its simplicity, cost-effectiveness, and scalability.[3][4] This method involves the co-dissolution of methylammonium bromide (MABr) and lead bromide (PbBr₂) precursors in a suitable polar aprotic solvent, followed by crystallization to form the perovskite structure. The quality of the resulting MAPbBr₃ is highly dependent on the purity of the precursors, the choice of solvent, precursor concentration, and the crystallization technique employed.

Common solvents for the precursor solution include N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and gamma-butyrolactone (B3396035) (GBL).[5] Additives such as oleic acid and oleylamine (B85491) can be used to control crystal growth and improve the stability and emissive properties of the resulting nanocrystals.[6] The crystallization can be induced by various methods, including anti-solvent dripping, spin-coating, or controlled solvent evaporation.[4][7]

Quantitative Data Summary

The following table summarizes the quantitative parameters from various one-step synthesis protocols for methylammonium lead bromide. This allows for easy comparison of different methodologies.

ParameterMethod 1: Solution Self-Assembly[3]Method 2: Ligand-Assisted Reprecipitation (LARP)[6]Method 3: Spin-Coating[2][4]Method 4: Nanoparticle Synthesis[8][9]
Precursors CH₃NH₃Br, PbBr₂CH₃NH₃Br, PbBr₂CH₃NH₃Br, PbBr₂CH₃NH₃Br, PbBr₂
**Molar Ratio (MABr:PbBr₂) **1:10.8:13:11:1
Solvent(s) N,N-dimethylformamide (DMF)DMF, TolueneDMFDMF, Chlorobenzene/Toluene
Precursor Concentration 0.1 M in DMF0.16 mmol MABr, 0.2 mmol PbBr₂ in 5 mL DMFNot specified0.1 mmol MABr, 0.1 mmol PbBr₂ in 1 mL DMF
Additives None50 µL Oleylamine, 0.5 mL Oleic AcidNone16-30 µL Oleylamine, 0.2 mL Oleic Acid
Reaction Temperature Room Temperature60 °C (Toluene)Room TemperatureRoom Temperature
Reaction Time Not specified5 minutesNot specified5 minutes
Crystallization Method Self-assemblyInjection into anti-solvent (Toluene)Spin-coatingInjection into anti-solvent (Chlorobenzene/Toluene)
Spin-Coating Parameters Not applicableNot applicable3000 rpm for 40 secNot applicable
Post-treatment Not specifiedCentrifugation (6738g for 10 min)Annealing (70°C for 5 min)None

Experimental Protocols

This section provides detailed methodologies for key experiments in the one-step synthesis of methylammonium lead bromide.

Protocol 1: Synthesis of Methylammonium Bromide (MABr) Precursor

This protocol describes the synthesis of the methylammonium bromide salt, a crucial precursor for MAPbBr₃.

  • Reaction Setup: In a fume hood, cool a flask containing methylamine (B109427) (CH₃NH₂) solution in ethanol (B145695) to 0°C using an ice bath.[10]

  • Acid Addition: While stirring vigorously, slowly add hydrobromic acid (HBr) dropwise to the methylamine solution.[2][10] The reaction is exothermic and should be controlled.

  • Reaction: Continue stirring the mixture at 0°C for 2 hours.[2]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 60°C) until a white solid product precipitates.[2][10]

  • Purification: Wash the resulting white crystals multiple times with diethyl ether to remove unreacted starting materials and byproducts.[2]

  • Drying: Dry the purified MABr powder in a vacuum oven overnight at 60°C to remove any residual solvent.[2][10] Store the dried powder in a desiccator.

Protocol 2: One-Step Solution Preparation and Thin-Film Deposition by Spin-Coating

This protocol outlines the preparation of the perovskite precursor solution and the subsequent fabrication of a thin film using a spin-coating technique.

  • Precursor Solution Preparation:

    • In a nitrogen-filled glovebox, dissolve methylammonium bromide (MABr) and lead bromide (PbBr₂) in N,N-dimethylformamide (DMF) in a 1:1 molar ratio to form a 0.1 M precursor solution.[3] For example, dissolve the appropriate amounts of MABr and PbBr₂ in DMF with vigorous stirring until a clear solution is obtained.

  • Substrate Cleaning:

    • Thoroughly clean the substrates (e.g., FTO-coated glass) by sequential ultrasonication in a series of solvents such as detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen gas.

  • Spin-Coating:

    • Transfer the cleaned substrate into the glovebox.

    • Dispense a sufficient amount of the perovskite precursor solution onto the substrate to cover the surface.

    • Spin-coat the substrate at a desired speed (e.g., 3000 rpm) for a specific duration (e.g., 40 seconds).[4] The spinning process promotes solvent evaporation and induces crystallization of the perovskite film.

  • Annealing:

    • Transfer the coated substrate onto a hotplate and anneal at a specific temperature (e.g., 70-100°C) for a short duration (e.g., 5-15 minutes) to complete the crystallization process and remove residual solvent.[11]

Visualizations

Experimental Workflow for One-Step Synthesis

OneStepSynthesis Precursors Precursor Materials (CH₃NH₃Br, PbBr₂) SolutionPrep Precursor Solution Preparation Precursors->SolutionPrep Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->SolutionPrep Crystallization Crystallization SolutionPrep->Crystallization Additives Optional Additives (Oleic Acid, Oleylamine) Additives->SolutionPrep SpinCoating Spin-Coating Crystallization->SpinCoating AntiSolvent Anti-Solvent Addition Crystallization->AntiSolvent Annealing Annealing SpinCoating->Annealing FinalProduct CH₃NH₃PbBr₃ Perovskite AntiSolvent->FinalProduct Annealing->FinalProduct Characterization Material Characterization FinalProduct->Characterization

Caption: Workflow for the one-step synthesis of CH₃NH₃PbBr₃.

Signaling Pathway (Logical Relationship) of Synthesis Steps

SynthesisPathway Start Start: Precursor Dissolution Homogeneous Homogeneous Precursor Solution Start->Homogeneous Stirring Supersaturation Supersaturation Induction Homogeneous->Supersaturation Solvent Evaporation or Anti-Solvent Addition Nucleation Nucleation Supersaturation->Nucleation CrystalGrowth Crystal Growth Nucleation->CrystalGrowth FilmFormation Thin Film / Nanocrystal Formation CrystalGrowth->FilmFormation End End: Stable Perovskite FilmFormation->End

Caption: Key stages in the formation of CH₃NH₃PbBr₃ perovskite.

References

Application Notes and Protocols for Environmental Lead Detection Using Methylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the detection of environmental lead using a reagent based on methylamine (B109427) hydrobromide (CH₃NH₃Br), also known as methylammonium (B1206745) bromide. The methodology is based on the formation of a highly photoluminescent perovskite, methylammonium lead bromide (CH₃NH₃PbBr₃), upon reaction with various forms of lead.[1][2][3] This technique offers a rapid, sensitive, and cost-effective solution for in-situ lead detection on a variety of surfaces.[4][5][6] The protocols are intended for researchers, environmental scientists, and professionals in drug development requiring facile lead screening.

Principle of Detection

The detection method is predicated on the chemical reaction between methylammonium bromide and lead-containing materials.[3][7] When the methylammonium bromide reagent is applied to a surface containing lead (in its elemental or ionic forms, Pb, Pb²⁺, Pb⁴⁺), it triggers the formation of a crystalline perovskite structure, specifically methylammonium lead bromide (CH₃NH₃PbBr₃).[1][2] This resulting perovskite is a semiconductor material that exhibits strong photoluminescence, emitting a characteristic green light when excited by an ultraviolet (UV) light source.[1][3] The human eye is particularly sensitive to this green emission, making it a suitable indicator for visual screening.[1][3] The intensity of the photoluminescence is proportional to the concentration of lead, allowing for semi-quantitative analysis.[1][2]

The halide component of the reagent can be adjusted to tune the emission color of the resulting perovskite. For instance, a mixture of chloride and bromide can produce blue light, while a combination of bromide and iodide can yield red light.[1][3][7] However, for most practical applications, methylammonium bromide is preferred due to the high sensitivity of the human eye to the resulting green fluorescence.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative performance metrics of the methylamine hydrobromide-based lead detection method.

ParameterValueConditions/NotesSource
Limit of Detection (LOD) - Visual 1.0 ng/mm²By the naked eye under UV light.[1][2][3][4][5]
Limit of Detection (LOD) - Instrumental 50 pg/mm²Using a digital camera and image processing.[1][2][3][4][5]
Selectivity HighNo false positives or negatives observed over 50+ materials tested. Does not react with metals like tin or copper.[1][8]
Analysis Time SecondsThe photoluminescent reaction is nearly instantaneous upon application of the reagent.[8]
Applicable Materials Soil, paint, glazing, cables, glass, plastics, dust, and metal surfaces.The method is versatile and effective on a wide range of environmental samples.[1][3][4][5]

Experimental Protocols

Reagent Preparation

Materials:

  • This compound (CH₃NH₃Br)

  • Isopropanol (B130326) (IPA), 99.9% purity[2]

  • Glass bottle or vial

  • Magnetic stirrer and stir bar (optional)

  • Spray bottle (for application)

Procedure:

  • Ensure all glassware is clean and dry to avoid moisture, which can interfere with the reaction.[2]

  • Prepare a solution of methylammonium bromide in isopropanol. A typical concentration can be in the range of 1-10 mg/mL. For a starting point, a 5 mg/mL solution is recommended.

  • Add the desired amount of this compound to the corresponding volume of isopropanol in a glass bottle.

  • Seal the bottle and agitate until the solid is completely dissolved. A magnetic stirrer can be used to facilitate dissolution.

  • Transfer the prepared reagent solution to a spray bottle for easy application. Store the reagent in a sealed container in a cool, dark place.

Lead Detection on Solid Surfaces (e.g., Paint, Plastic, Glass)

Materials:

  • Prepared methylammonium bromide reagent in a spray bottle

  • UV lamp (365 nm wavelength recommended)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

  • Optional: Digital camera for sensitive detection

Procedure:

  • Don appropriate PPE. The reagent is corrosive and should be handled with care.[1]

  • In a dimly lit area, hold the UV lamp over the surface to be tested to check for any inherent fluorescence.

  • Apply the methylammonium bromide reagent to the test surface. This can be done by spraying, dripping, or brushing the solution onto the area of interest.[7] For most applications, a fine mist from a spray dispenser is effective.[7]

  • Immediately illuminate the treated area with the UV lamp.

  • Observe for the appearance of a green photoluminescent signal. A bright green glow indicates the presence of lead.

  • For higher sensitivity, photographs can be taken with a digital camera to detect faint luminescence not visible to the naked eye.[1][2]

Lead Detection in Soil and Dust

Materials:

  • Prepared methylammonium bromide reagent

  • UV lamp

  • Spatula or scoop

  • A non-reactive, dark surface for sample placement (e.g., a clean glass plate)

Procedure:

  • Collect a small, representative sample of the soil or dust using a clean spatula.

  • Spread the sample thinly on the dark, non-reactive surface.

  • Apply the methylammonium bromide reagent to the sample, ensuring even coverage.

  • Illuminate the sample with the UV lamp.

  • Observe for green photoluminescence. The intensity and distribution of the glow can provide an indication of the lead contamination level and heterogeneity.

Pre-treatment for Metallic Surfaces

For some metallic surfaces where lead may be less accessible, a pre-treatment step can enhance detection.

Procedure:

  • If a direct application of the reagent yields a weak or no signal on a suspected lead-containing metal, gently abrade the surface with a melamine (B1676169) sponge or fine-grit sandpaper.[1]

  • Apply the reagent to the abraded area or to the sponge/sandpaper used for abrasion.

  • Illuminate with the UV lamp and observe for the characteristic green glow.[1]

Visualizations

Signaling Pathway of Lead Detection

Lead_Detection_Pathway cluster_reactants Reactants cluster_process Process cluster_reaction Chemical Reaction cluster_detection Detection cluster_result Result Lead Lead (Pb, Pb²⁺, Pb⁴⁺) in Environmental Sample Application Application of Reagent (e.g., Spraying) Lead->Application Reagent This compound (CH₃NH₃Br) in Isopropanol Reagent->Application Perovskite Formation of Photoluminescent Perovskite (CH₃NH₃PbBr₃) Application->Perovskite Reaction Initiation UV_Excitation UV Light Excitation (e.g., 365 nm) Perovskite->UV_Excitation PL Green Photoluminescence UV_Excitation->PL Emission Indication Indication of Lead Presence PL->Indication

Caption: Signaling pathway for lead detection.

Experimental Workflow

Experimental_Workflow start Start prep_reagent 1. Prepare Methylamine Hydrobromide Reagent start->prep_reagent sample_prep 2. Prepare Sample (e.g., place on dark surface) prep_reagent->sample_prep apply_reagent 3. Apply Reagent to Sample sample_prep->apply_reagent uv_inspect 4. Illuminate with UV Light apply_reagent->uv_inspect observe 5. Observe for Green Photoluminescence uv_inspect->observe decision Green Glow? observe->decision positive Positive Result: Lead Detected decision->positive Yes negative Negative Result: No Lead Detected decision->negative No end End positive->end negative->end

Caption: Experimental workflow for lead detection.

References

Troubleshooting & Optimization

Technical Support Center: Methylammonium Bromide (MABr) Handling and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylammonium (B1206745) bromide (MABr). It addresses common issues encountered during synthesis, storage, and experimentation, with a focus on its degradation in air.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the handling and use of MABr.

Problem Possible Causes Recommended Solutions
MABr powder appears clumpy or wet. MABr is highly hygroscopic and has absorbed moisture from the air.[1]Dry the MABr under vacuum at a moderate temperature (e.g., 60 °C) for 12-24 hours.[2] For future prevention, always handle and store MABr in an inert atmosphere, such as in a nitrogen-filled glovebox or a desiccator.[1][2]
MABr has a yellowish tint. This may indicate the presence of impurities or initial degradation.For high-purity applications, recrystallization is recommended. A common method is to dissolve the MABr in a suitable solvent (e.g., ethanol/diethyl ether) and then allow it to slowly crystallize.[3]
Inconsistent experimental results using MABr from the same batch. This could be due to heterogeneous degradation of the sample if it has been exposed to air multiple times.Use fresh MABr for each experiment or store it in small, single-use aliquots in an inert atmosphere to minimize exposure to air and moisture.
Low yield during MABr synthesis. Incomplete reaction or loss of product during purification.Ensure the reaction is carried out at the correct temperature (typically 0 °C) and for a sufficient duration (e.g., 2 hours).[4] When washing the precipitate, use a solvent in which MABr is sparingly soluble, such as diethyl ether, to minimize product loss.[4]

Frequently Asked Questions (FAQs)

1. How should I properly store methylammonium bromide?

Methylammonium bromide is extremely hygroscopic and should be stored in a tightly sealed container in a dry and cool place, preferably under a nitrogen atmosphere or in a desiccator to prevent moisture absorption.[1][2][5]

2. My MABr has been exposed to air. Can I still use it?

If the exposure was brief and the material still appears as a fine, white powder, it may be usable after drying under vacuum.[2] However, for applications requiring high purity, it is advisable to recrystallize the MABr or use a fresh, unopened sample.[3] If the material appears discolored or has formed clumps, it has likely degraded and should be purified before use.

3. What are the primary degradation products of MABr in the air?

The degradation of the methylammonium cation (MA+) can proceed through two main pathways:

In the context of methylammonium lead bromide (MAPbBr₃) perovskites, the degradation is often observed to favor the formation of methylamine and HBr, which contributes to its relatively higher stability compared to its iodide counterpart.[6]

4. At what temperature does pure MABr decompose?

Pure methylammonium bromide has a melting point of approximately 293-296 °C.[7][8] Thermal decomposition will occur at elevated temperatures. In the case of MAPbBr₃, thermal stability is maintained up to around 330°C, after which mass loss begins.[9]

5. What analytical techniques can I use to check the purity of my MABr?

Several techniques can be used to assess the purity of MABr:

  • Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Can be used for structural confirmation and to identify proton-containing impurities.[3]

  • X-ray Diffraction (XRD): To confirm the crystalline structure and identify any crystalline impurities.[10]

  • Melting Point Determination: A sharp melting point close to the literature value (around 293-296 °C) is indicative of high purity. Impurities will typically broaden the melting range and lower the melting point.[7][11]

  • Liquid Chromatography: Can be used to quantify the purity and detect impurities.[7]

Experimental Protocols

Synthesis of Methylammonium Bromide

This protocol is adapted from a common laboratory procedure for synthesizing MABr.[4]

Materials:

  • Methylamine (CH₃NH₂) solution (e.g., 33% in methanol)

  • Hydrobromic acid (HBr) solution (e.g., 48% in water)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Place a 250 mL round-bottom flask in an ice bath on a magnetic stirrer.

  • Add a 1:1 molar ratio of methylamine solution and hydrobromic acid to the flask under continuous stirring. The addition of HBr should be done slowly.

  • Continue stirring the solution at 0 °C for 2 hours.

  • Remove the precipitate by rotary evaporation at 60 °C.

  • Wash the resulting solid three times with diethyl ether. An ultrasonic bath can be used to aid in washing.

  • Collect the final product and dry it in a vacuum oven at 60 °C overnight.

Recrystallization of Methylammonium Bromide

This is a general procedure for purifying MABr that has been exposed to moisture or contains impurities.[3][12]

Materials:

  • Impure MABr

  • Ethanol

  • Diethyl ether

  • Erlenmeyer flasks

  • Heating plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the impure MABr in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated briefly and then filtered hot to remove the charcoal.

  • Allow the hot solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice-water bath to induce further crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold diethyl ether.

  • Dry the purified crystals under vacuum.

Visualizations

DegradationPathways Degradation Pathways of Methylammonium Bromide MABr Methylammonium Bromide (CH₃NH₃Br) Degradation Degradation in Air (Humidity, Heat, Light) MABr->Degradation Reversible Reversible Pathway Degradation->Reversible Irreversible Irreversible Pathway Degradation->Irreversible Methylamine Methylamine (CH₃NH₂) Reversible->Methylamine HBr Hydrogen Bromide (HBr) Reversible->HBr MethylBromide Methyl Bromide (CH₃Br) Irreversible->MethylBromide Ammonia Ammonia (NH₃) Irreversible->Ammonia MABr_Handling_Workflow Recommended Workflow for Handling MABr cluster_synthesis Synthesis/Purchase cluster_storage Storage cluster_experiment Experimentation cluster_troubleshooting Troubleshooting Synthesis Synthesize or Purchase MABr Storage Store in Inert Atmosphere (Glovebox/Desiccator) Synthesis->Storage Handling Handle in Glovebox Storage->Handling Weighing Weigh Quickly if in Air Handling->Weighing Usage Use in Experiment Weighing->Usage Check Check for Clumping/Discoloration Usage->Check Dry Dry Under Vacuum Check->Dry Clumped Recrystallize Recrystallize Check->Recrystallize Discolored Dry->Usage Recrystallize->Storage

References

Technical Support Center: Optimizing Methylamine Hydrobromide (MABr) in Perovskite Precursor Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing methylamine (B109427) hydrobromide (MABr) concentration in precursor solutions for perovskite-based applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of methylamine hydrobromide (MABr) in a perovskite precursor solution?

A1: this compound (MABr) is often used as an additive in methylammonium (B1206745) lead iodide (MAPbI₃) or mixed-halide perovskite precursor solutions. Its primary roles include:

  • Improving Film Quality: MABr can enhance the crystallinity and increase the grain size of the perovskite film.[1] This leads to a more uniform and pinhole-free surface morphology, which is crucial for high-performance devices.[1][2]

  • Reducing Defects: By passivating defects, particularly at the grain boundaries and surface of the perovskite film, MABr can reduce non-radiative recombination, leading to improved device performance.[3]

  • Tuning the Bandgap: In mixed-halide perovskites (e.g., MAPbI₃-ₓBrₓ), the addition of MABr allows for the tuning of the material's optical bandgap.[4]

Q2: Are this compound and methylammonium bromide the same compound?

A2: Yes, this compound and methylammonium bromide refer to the same chemical compound.[5] The name "methylammonium bromide" is often preferred in the context of perovskite literature as it describes the salt formed from the methylammonium cation (CH₃NH₃⁺) and the bromide anion (Br⁻).[5]

Q3: What are the common solvents used to dissolve MABr in precursor solutions?

A3: MABr is typically dissolved in polar aprotic solvents. The most common solvents used for perovskite precursor solutions containing MABr are N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[6] Sometimes, a mixture of these solvents is used to control the precursor's viscosity and crystallization kinetics.

Q4: Can MABr be synthesized in the lab?

A4: Yes, MABr can be synthesized by reacting methylamine (CH₃NH₂) with hydrobromic acid (HBr).[5][7] The reaction is typically performed in an ice bath with slow addition of the acid to the amine solution.[8] The resulting precipitate is then washed and dried.

Troubleshooting Guide

Issue 1: Poor Perovskite Film Quality (e.g., pinholes, small grains, poor coverage)

  • Possible Cause: Sub-optimal MABr concentration.

  • Troubleshooting Steps:

    • Vary the MABr Concentration: Systematically vary the molar ratio of MABr to other precursors (e.g., PbI₂ or PbBr₂). Studies have shown that an optimal concentration exists, and exceeding it can be detrimental to film quality.[2][9] For instance, a 1:1 molar ratio of MABr to PbBr₂ has been found to produce dense and pinhole-free films.[2]

    • Optimize Annealing Parameters: Adjust the annealing temperature and time. The presence of MABr can influence the crystallization process, requiring different annealing conditions compared to pristine MAPbI₃.

    • Consider Anti-Solvent Treatment: The timing of the anti-solvent drip during spin coating is critical and can be affected by the precursor composition.[2] Optimize the dripping time to induce uniform nucleation.

Issue 2: Low Power Conversion Efficiency (PCE) in Solar Cells

  • Possible Cause: Inefficient charge extraction or high recombination rates due to defects.

  • Troubleshooting Steps:

    • Optimize MABr Concentration for Performance: The optimal MABr concentration for film quality may not perfectly align with the optimal concentration for device performance. Fabricate and test devices with a range of MABr concentrations to find the sweet spot for PCE.

    • Characterize the Perovskite Film: Use techniques like photoluminescence (PL) and time-resolved photoluminescence (TRPL) to assess the electronic quality of the film. An increase in PL intensity and longer carrier lifetimes can indicate reduced non-radiative recombination.[10]

    • Investigate Interfacial Layers: Ensure that the charge transport layers (e.g., TiO₂, Spiro-OMeTAD) are compatible with the MABr-containing perovskite. The energy level alignment can be affected by the halide composition.

Issue 3: Precursor Solution Instability or Degradation

  • Possible Cause: Reaction with atmospheric moisture or impurities in the solvents.

  • Troubleshooting Steps:

    • Work in a Controlled Environment: Prepare the precursor solution inside a nitrogen-filled glovebox to minimize exposure to moisture and oxygen.

    • Use High-Purity Solvents: Ensure that the DMF and DMSO are of anhydrous grade. Residual water can lead to the degradation of the perovskite precursors.

    • Freshly Prepare Solutions: Use freshly prepared precursor solutions for consistent results, as they can degrade over time, even when stored in a glovebox.

Quantitative Data

Table 1: Effect of MABr Concentration on Perovskite Solar Cell Performance

MABr:PbBr₂ Molar RatioPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (V_OC) (V)Short-Circuit Current Density (J_SC) (mA/cm²)Fill Factor (FF) (%)Reference
0.5:1----[2]
1:17.581.307.3279.87[2]
1.25:1----[2]

Table 2: Impact of MABr Treatment on MAPbI₃-ₓBrₓ Film Photovoltaic Parameters

MABr Treatment Concentration (mg/mL)Power Conversion Efficiency (PCE) (%)Open-Circuit Voltage (V_OC) (V)Short-Circuit Current Density (J_SC) (mA/cm²)Fill Factor (FF) (%)Reference
0----[9]
2----[9]
4Lower than 2 mg/mL---[9]
8Lower than 4 mg/mL---[9]

Experimental Protocols

Protocol 1: Preparation of a MABr-Containing Perovskite Precursor Solution (One-Step Method)

  • Objective: To prepare a precursor solution for the deposition of a high-quality perovskite film.

  • Materials:

    • Methylammonium bromide (MABr)

    • Lead(II) iodide (PbI₂) or Lead(II) bromide (PbBr₂)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Anhydrous dimethyl sulfoxide (DMSO)

  • Procedure:

    • Environment: Perform all steps inside a nitrogen-filled glovebox.

    • Precursor Calculation: Determine the desired molar ratio of MABr to the lead halide precursor (e.g., 1:1). Calculate the required mass of each component based on the desired final concentration of the solution.

    • Solvent Mixture: Prepare the desired solvent mixture (e.g., DMF:DMSO 4:1 v/v).

    • Dissolution: a. Add the calculated amount of MABr and lead halide to a clean vial. b. Add the solvent mixture to the vial. c. Stir the solution on a hotplate at a moderate temperature (e.g., 60-70 °C) for at least 2 hours or until the precursors are fully dissolved, resulting in a clear yellow solution.

    • Filtration: Before use, filter the precursor solution through a 0.22 µm PTFE syringe filter to remove any undissolved particles.

    • Storage: Store the solution in a tightly sealed vial in the glovebox. It is recommended to use the solution within a short period for best results.

Visualizations

Experimental_Workflow Experimental Workflow for Perovskite Film Fabrication cluster_prep Precursor Solution Preparation cluster_fab Film Fabrication & Device Assembly cluster_char Characterization node_calc Calculate Precursor Molar Ratios (e.g., MABr:PbI2) node_dissolve Dissolve Precursors in DMF/DMSO node_calc->node_dissolve node_stir Stir and Heat (e.g., 60°C for 2h) node_dissolve->node_stir node_filter Filter Solution (0.22 µm PTFE filter) node_stir->node_filter node_spin Spin Coat Precursor Solution on Substrate node_filter->node_spin Optimized Precursor node_antisolvent Anti-solvent Drip (e.g., Chlorobenzene) node_spin->node_antisolvent node_anneal Anneal Film (e.g., 100°C for 10 min) node_antisolvent->node_anneal node_layers Deposit Charge Transport Layers & Electrodes node_anneal->node_layers node_morph Morphological Analysis (SEM, XRD) node_layers->node_morph node_opto Optoelectronic Analysis (UV-Vis, PL) node_layers->node_opto node_device Device Performance (J-V Testing) node_layers->node_device

Caption: Workflow for perovskite film fabrication and characterization.

logical_relationship Troubleshooting Logic for Low PCE cluster_film Film Quality Issues cluster_electronic Electronic Property Issues cluster_device Device Architecture Issues start Low Power Conversion Efficiency (PCE) check_morphology Check Film Morphology (SEM for pinholes, grain size) start->check_morphology check_pl Check Photoluminescence (PL Intensity, Lifetime) start->check_pl check_interfaces Investigate Interfaces (Energy Level Alignment) start->check_interfaces optimize_mabr Optimize MABr Concentration check_morphology->optimize_mabr optimize_anneal Optimize Annealing (Temperature, Time) check_morphology->optimize_anneal solution Improved PCE optimize_mabr->solution optimize_anneal->solution passivate_defects Adjust MABr for Defect Passivation check_pl->passivate_defects passivate_defects->solution modify_layers Modify Charge Transport Layers check_interfaces->modify_layers modify_layers->solution

Caption: Troubleshooting logic for low power conversion efficiency.

References

Technical Support Center: Preventing Pinholes in Methylammonium Lead Bromide Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing pinholes in methylammonium (B1206745) lead bromide (MAPbBr₃) films.

Troubleshooting Guide

This guide provides systematic approaches to identify and resolve common issues leading to pinhole formation during the fabrication of MAPbBr₃ films.

Issue 1: High Density of Pinholes Observed After Spin-Coating and Annealing

Pinholes are a common defect in perovskite films, significantly impacting device performance by creating shunt pathways and promoting degradation.[1][2] The primary causes are often related to the precursor solution, the deposition process, and the post-deposition annealing treatment.

Initial Diagnosis Workflow

start Pinhole Issue Identified precursor 1. Precursor Solution (Purity, Age, Dissolution) start->precursor Start Here spin_coating 2. Spin-Coating Process (Speed, Duration, Environment) precursor->spin_coating If solution is optimal annealing 3. Annealing Protocol (Temperature, Time) spin_coating->annealing If deposition is controlled characterization 4. Film Characterization (SEM, AFM) annealing->characterization Verify film quality end Pinhole-Free Film characterization->end If pinholes are eliminated re_evaluate Re-evaluate Previous Steps characterization->re_evaluate If pinholes persist re_evaluate->precursor

Caption: A troubleshooting workflow for diagnosing and resolving pinhole formation in MAPbBr₃ films.

Question 1.1: How does the precursor solution quality affect pinhole formation?

The quality of the precursor solution is a critical factor. Incomplete dissolution of precursors, impurities, or solution degradation can act as nucleation sites for defects, leading to pinholes.

  • Incomplete Dissolution: Undissolved particles in the precursor solution can be flung off during spin-coating, leaving behind pinholes.

  • Solution Aging: Over time, particularly when exposed to air and moisture, the precursor solution can degrade, forming precipitates that lead to defects. It is highly recommended to use freshly prepared solutions.[1]

  • Purity of Precursors: Impurities in the MABr or PbBr₂ starting materials can hinder uniform crystallization.

Recommended Actions:

  • Ensure complete dissolution of precursors by stirring for an adequate amount of time (e.g., >1 hour) at a slightly elevated temperature (e.g., 60-70°C).

  • Filter the precursor solution using a syringe filter (e.g., 0.2 μm PTFE) before use to remove any undissolved particles or aggregates.[3]

  • Always use freshly prepared precursor solutions.

Question 1.2: How do spin-coating parameters influence pinhole density?

The spin-coating process itself plays a crucial role in determining film uniformity.

  • Spin Speed: Higher spin speeds can lead to thinner films which may be more prone to pinholes if the precursor concentration is not optimized. A two-step spin-coating process can sometimes yield better results by allowing for a more uniform spread at a lower initial speed.

  • Acceleration: Rapid acceleration can cause uneven spreading of the precursor solution.

  • Environment: High humidity or uncontrolled airflow in the spin-coating environment can interfere with solvent evaporation and lead to non-uniform films.[4]

Recommended Actions:

  • Optimize the spin speed and duration. A common starting point for MAPbBr₃ is a two-step process, for instance, 1000 rpm for 10 seconds followed by 4000-6000 rpm for 30-45 seconds.

  • Use a slower acceleration rate to allow for a more uniform initial spreading of the solution.

  • Perform spin-coating in a controlled environment, such as a nitrogen-filled glovebox, to minimize the impact of humidity and oxygen.

Question 1.3: What is the role of annealing temperature and duration in pinhole formation?

The annealing step is critical for the crystallization of the perovskite film. Improper annealing can lead to incomplete solvent removal, poor crystallinity, and the formation of pinholes.[2][5]

  • Too Low Temperature/Short Time: Incomplete solvent evaporation and insufficient crystal growth can result in a porous film with many voids.

  • Too High Temperature/Long Time: Thermal decomposition of the perovskite material can occur, leading to the formation of PbBr₂ and other defects, which can manifest as pinholes in the film.

Recommended Actions:

  • Systematically optimize the annealing temperature and time for your specific substrate and setup. A common starting point for MAPbBr₃ is 100-135°C for 10-15 minutes.

  • Ensure a uniform temperature across the hotplate.

Frequently Asked Questions (FAQs)

Q1: Can additives be used to reduce pinholes in MAPbBr₃ films?

A: Yes, additives can be very effective. For example, trimesic acid (TMA) has been shown to improve the quality of perovskite films by controlling grain size and reducing surface defects.[6] The addition of an optimal amount of TMA (around 10 wt%) to the precursor solution can lead to a smooth, pinhole-free perovskite film.[6] However, excessive amounts of additives can sometimes be detrimental and lead to the formation of a coarse film with more pinholes.[6]

Q2: What is solvent engineering and how can it help prevent pinholes?

A: Solvent engineering involves the use of co-solvents, anti-solvents, or solvent additives to control the crystallization process of the perovskite film.

  • Anti-Solvent Method: This is a widely used technique where a second solvent (the "anti-solvent"), in which the perovskite precursors are insoluble, is introduced during the spin-coating process. This induces rapid and uniform nucleation, leading to a dense and pinhole-free film.[7] Common anti-solvents for MAPbBr₃ include toluene (B28343) and chlorobenzene. The timing and volume of the anti-solvent drop are critical parameters to optimize.

Q3: My MAPbBr₃ films are not uniform and have streaks. What could be the cause?

A: Streaks are often caused by either undissolved particles in the precursor solution or premature crystallization during spin-coating.[3] Ensure your precursor solution is fully dissolved and filtered. Also, check the cleanliness of your substrate, as any contaminants can disrupt the uniform flow of the solution. Incomplete wetting of the substrate by the precursor solution can also be a cause.

Q4: How does the glovebox environment affect film quality?

A: The glovebox environment is crucial for fabricating high-quality perovskite films. High levels of oxygen and moisture can accelerate the degradation of the precursor solution and the final perovskite film, leading to the formation of defects and pinholes.[1] It is recommended to maintain a very low oxygen and moisture environment (typically < 0.1 ppm) inside the glovebox.

Quantitative Data Summary

Table 1: Effect of Trimesic Acid (TMA) Additive on Perovskite Solar Cell Performance

TMA Concentration (wt%)Open-Circuit Voltage (VOC) [V]Short-Circuit Current Density (JSC) [mA·cm⁻²]Fill Factor (FF)Power Conversion Efficiency (PCE) [%]Film Quality Observation
00.9521.840.7315.15-
5----Uniform and smooth surface
101.0123.110.7417.26Uniform and smooth surface, no pinholes
15----Poor quality with pinholes and large cuboids
20---15.28Coarse film with several pinholes
Data synthesized from a study on (FAPbI₃)₀.₉₇(MAPbBr₃)₀.₀₃ perovskite films.[6]

Table 2: Influence of Annealing Temperature on (FAPbI₃)₁₋ₓ(MAPbBr₃)ₓ Film Morphology

Annealing Temperature (°C)Observation
< 135Rough films with some defects (pinholes)
≥ 135Smooth, dense perovskite film
Data synthesized from a study on mixed-halide perovskite films.[2]

Experimental Protocols

Protocol 1: Standard MAPbBr₃ Precursor Solution Preparation

  • In an inert atmosphere (e.g., a nitrogen-filled glovebox), weigh equimolar amounts of methylammonium bromide (MABr) and lead(II) bromide (PbBr₂).

  • Dissolve the precursors in N,N-dimethylformamide (DMF) to achieve the desired concentration (e.g., 0.5 M).

  • Stir the solution on a hotplate at 60-70°C for at least 1 hour, or until the precursors are fully dissolved.

  • Before use, cool the solution to room temperature and filter it through a 0.2 μm PTFE syringe filter.

Protocol 2: Spin-Coating for Pinhole-Free MAPbBr₃ Films (One-Step Method)

  • Clean the substrates thoroughly (e.g., sequential ultrasonication in detergent, deionized water, acetone, and isopropanol).

  • Treat the substrates with UV-Ozone for 15 minutes to improve the wettability of the surface.

  • Transfer the substrates into an inert atmosphere glovebox.

  • Dispense an adequate amount of the filtered MAPbBr₃ precursor solution (e.g., 40 µL) onto the substrate.

  • Spin-coat using a two-step program:

    • Step 1: 1000 rpm for 10 seconds (acceleration of 200 rpm/s).

    • Step 2: 5000 rpm for 30 seconds (acceleration of 1000 rpm/s).

  • Immediately transfer the substrate to a preheated hotplate for annealing.

Protocol 3: Anti-Solvent Engineering for Pinhole Reduction

start Start Spin-Coating spin_coating Spin at high speed (e.g., 5000 rpm for 30s) start->spin_coating anti_solvent Dispense Anti-Solvent (e.g., 100 µL Toluene) during the last 10-15s of spinning spin_coating->anti_solvent annealing Anneal immediately (e.g., 100°C for 10 min) anti_solvent->annealing end Pinhole-Free Film annealing->end

Caption: A simplified workflow for the anti-solvent engineering process to obtain pinhole-free MAPbBr₃ films.

  • Follow steps 1-4 of Protocol 2.

  • Begin the high-speed step of the spin-coating program (e.g., 5000 rpm for 30 seconds).

  • During the last 10-15 seconds of the high-speed step, dispense a controlled volume of an anti-solvent (e.g., 100 µL of toluene or chlorobenzene) onto the center of the spinning substrate. The film should rapidly change color.

  • Allow the substrate to spin for the remainder of the time.

  • Immediately transfer the substrate to a preheated hotplate for annealing (e.g., 100°C for 10 minutes).

References

Technical Support Center: Methylammonium Bromide (MABr) Perovskites and Humidity Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of humidity on methylammonium (B1206745) bromide (MABr) perovskites.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of MABr perovskite degradation in the presence of humidity?

A1: The primary degradation mechanism of MABr perovskites in the presence of humidity involves the interaction of water molecules with the perovskite crystal lattice. This interaction leads to the formation of a hydrated perovskite intermediate, which is often unstable.[1][2] Subsequently, this intermediate can decompose into its precursor components, namely methylammonium bromide (MABr) and lead bromide (PbBr₂), or other lead halide species.[3][4][5] This process is often initiated at grain boundaries and surfaces.[2] The hygroscopic nature of the methylammonium cation is a key factor in this moisture-induced degradation.[4][6]

Q2: How does the degradation manifest visually and in terms of material properties?

A2: Visually, the degradation of a perovskite film due to humidity is often observed as a change in color, typically from its characteristic dark color to a lighter, yellowish appearance, which is indicative of the formation of PbI₂ in iodide-based perovskites.[3][4] For bromide-based perovskites, a similar lightening of the film may be observed. In terms of material properties, humidity-induced degradation leads to a decrease in optical absorption, a reduction in photoluminescence intensity, and changes in the crystal structure, which can be detected by techniques like X-ray diffraction (XRD).[1][5] This ultimately results in a significant drop in the performance of optoelectronic devices.[7]

Q3: Can the effects of short-term humidity exposure be reversed?

A3: In some cases, for short-term or low-level humidity exposure, the initial formation of a hydrated perovskite phase may be reversible.[8] Upon removal from the humid environment and gentle annealing, the water molecules can sometimes be driven out of the crystal lattice, restoring the perovskite structure and its properties. However, prolonged or high-humidity exposure typically leads to irreversible decomposition into the precursor salts.[5][9]

Q4: What role does light and oxygen play in humidity-induced degradation?

A4: The presence of light and oxygen can significantly accelerate the degradation process initiated by humidity.[3][10] The combination of moisture and illumination can lead to photochemical reactions that further break down the perovskite structure.[3] Oxygen can also react with the degradation products, such as hydrogen halides, leading to the formation of other species that can further damage the film.[4]

Q5: What are the most effective strategies to improve the humidity stability of MABr perovskite films?

A5: Several strategies can be employed to enhance the stability of MABr perovskites against humidity:

  • Compositional Engineering: Incorporating other cations (like formamidinium or cesium) or halides (like iodide or chloride) can improve the intrinsic stability of the perovskite crystal structure.[1][4][6]

  • Dimensionality Engineering: Creating 2D/3D mixed perovskite structures can form a protective barrier against moisture penetration.[4]

  • Encapsulation: Applying a moisture-impermeable encapsulation layer (e.g., polymers, glass) is a highly effective method to physically block water molecules from reaching the perovskite film.[11]

  • Interfacial Modification: Using hydrophobic materials for the charge transport layers can help repel moisture from the perovskite interface.[6]

  • Additive Engineering: Incorporating certain additives into the perovskite precursor solution can improve film quality and passivate defects, which can act as sites for degradation initiation.[7]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Rapid decrease in device Power Conversion Efficiency (PCE) after fabrication. Exposure to ambient humidity during or after fabrication.1. Fabricate and store devices in a controlled, low-humidity environment (e.g., a nitrogen-filled glovebox).[6] 2. Ensure all solvents and precursors are anhydrous. 3. Immediately encapsulate the device after fabrication.[11]
Visible discoloration (e.g., yellowing) of the perovskite film. Decomposition of the perovskite into lead halide (e.g., PbBr₂).[3][4]1. Confirm the presence of degradation products using XRD or UV-Vis absorption spectroscopy. 2. If degradation is widespread, the film is likely irrecoverable. Refabricate the film, paying strict attention to humidity control. 3. For minor degradation, attempt to reverse the process by annealing the film in an inert atmosphere, although success is not guaranteed.[8]
Poor film morphology (e.g., pinholes, small grains) when fabricating in ambient air. Influence of atmospheric moisture on perovskite crystallization.[12]1. Control the relative humidity (RH) during the spin-coating and annealing steps. Some studies suggest a moderate RH can sometimes be beneficial for crystal growth, but high RH is detrimental.[12][13] 2. Utilize anti-solvent dripping during spin-coating, as some anti-solvents can help manage the local environment during crystallization.[14]
Inconsistent experimental results between batches. Fluctuations in ambient laboratory humidity.[6]1. Continuously monitor and record the temperature and relative humidity of the fabrication environment. 2. Implement a dehumidification system or perform fabrication in a glovebox to maintain a consistent atmosphere.

Quantitative Data Summary

The following table summarizes the impact of humidity on the performance of various methylammonium-based perovskite solar cells, as reported in the literature. Note that the specific compositions may vary.

Perovskite CompositionHumidity ConditionObservationReference
CH₃NH₃PbI₃High Humidity (>70% RH)Minor degradation in the dark, but drastic degradation under illumination.[10]
CH₃NH₃PbI₃85% RH at 25 °CDegrades upon exposure.[1]
Cs₀.₁₇FA₀.₈₃Pb(I₀.₈₃Br₀.₁₇)₃35% vs 75% RH (fabrication)Average PCE moderately decreased from 13.17% to 9.55%.[13][15]
CH₃NH₃PbI₃11% to 94% RHReversible changes in electrical conductivity, with a response time of 31s and recovery of 148s.[8]
MAPb(I₁₋ₓBrₓ)₃35% RH vs 55% RHAnalysis of performance variation.[16]

Experimental Protocols

Protocol for Humidity Stability Testing of Perovskite Films

This protocol outlines a general procedure for assessing the stability of MABr perovskite films in a controlled humidity environment.

1. Sample Preparation:

  • Fabricate MABr perovskite thin films on the desired substrates (e.g., glass, FTO-coated glass) using your standard protocol within a controlled inert environment (e.g., nitrogen-filled glovebox).
  • Prepare multiple identical samples for time-dependent measurements.
  • Encapsulate a subset of the samples if the study aims to evaluate the effectiveness of the encapsulation layer.

2. Baseline Characterization:

  • Immediately after fabrication, perform a comprehensive baseline characterization of the fresh films in the inert environment.
  • UV-Vis Spectroscopy: Measure the absorbance spectrum to determine the initial optical properties and bandgap.
  • Photoluminescence (PL) Spectroscopy: Measure the steady-state and time-resolved PL to assess the initial radiative recombination efficiency and carrier lifetime.
  • X-ray Diffraction (XRD): Obtain the XRD pattern to confirm the perovskite crystal structure and check for any initial degradation products (e.g., PbBr₂).
  • Scanning Electron Microscopy (SEM): Image the surface morphology to document the initial grain size and film quality.

3. Controlled Humidity Exposure:

  • Place the unencapsulated samples in a humidity-controlled chamber. The humidity level can be set to a specific value (e.g., 50% RH, 75% RH) at a constant temperature (e.g., 25 °C or 85 °C for accelerated testing).[17][18]
  • For testing under illumination, use a solar simulator to provide continuous 1-sun equivalent illumination.[18]
  • For dark storage tests, keep the chamber dark.[18]

4. Time-Dependent Characterization:

  • At predefined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove a sample from the humidity chamber for characterization.
  • Repeat the same set of measurements as in the baseline characterization (UV-Vis, PL, XRD, SEM).
  • Track the changes in absorbance, PL intensity and lifetime, crystal structure (e.g., decrease in perovskite peak intensity and increase in PbBr₂ peak intensity), and film morphology over time.

5. Data Analysis:

  • Plot the key performance metrics (e.g., normalized absorbance at a specific wavelength, normalized PL intensity, perovskite XRD peak intensity) as a function of exposure time.
  • Calculate the degradation rate based on the decay of these parameters.
  • Compare the stability of different perovskite compositions or encapsulation methods.

Visualizations

MABr Perovskite Degradation Pathway in Humid Air

G MABr Perovskite Degradation Pathway MABr_Perovskite CH₃NH₃PbBr₃ (Perovskite) Hydrated_Perovskite CH₃NH₃PbBr₃·xH₂O (Hydrated Intermediate) MABr_Perovskite->Hydrated_Perovskite Hydration H2O H₂O (Moisture) H2O->Hydrated_Perovskite Decomposition Decomposition Hydrated_Perovskite->Decomposition PbBr2 PbBr₂ (Lead Bromide) Decomposition->PbBr2 MABr_aq CH₃NH₃Br (aq) Decomposition->MABr_aq Volatile_Products CH₃NH₂ + HBr MABr_aq->Volatile_Products Further Decomposition

Caption: Humidity-induced degradation pathway of MABr perovskite.

Experimental Workflow for Humidity Stability Testing

G Experimental Workflow for Humidity Stability Testing start Start fabrication Perovskite Film Fabrication (Inert Environment) start->fabrication baseline Baseline Characterization (UV-Vis, PL, XRD, SEM) fabrication->baseline exposure Controlled Humidity Exposure (e.g., 75% RH, 25°C) baseline->exposure characterization Time-Dependent Characterization (t = 1, 2, 4... hours) exposure->characterization At intervals characterization->exposure Continue exposure analysis Data Analysis (Degradation Rate) characterization->analysis end End analysis->end

Caption: General workflow for testing perovskite film stability under humidity.

References

Technical Support Center: Purification of Methylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylamine (B109427) hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude methylamine hydrobromide?

Common impurities in crude this compound include:

  • Ammonium (B1175870) halides (e.g., ammonium bromide): Often a byproduct of the synthesis reaction.

  • Dithis compound and Trithis compound: Resulting from over-methylation during synthesis.

  • Water: Due to the hygroscopic nature of amine salts.

  • Unreacted starting materials.

  • Colored impurities: Often organic byproducts from the synthesis process.

Q2: What is the most common method for purifying this compound?

Recrystallization is the most common and effective method for purifying this compound. This technique relies on the principle that the solubility of this compound and its impurities differ in a given solvent at different temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, purer crystals of this compound will form, leaving the impurities dissolved in the solvent.

Q3: Which solvents are recommended for the recrystallization of this compound?

Several solvents can be used for the recrystallization of this compound. The choice of solvent will impact the yield and purity of the final product. Commonly used solvents include:

A preliminary solvent screen with a small amount of crude material is recommended to determine the optimal solvent for your specific batch.

Q4: How can I assess the purity of my this compound sample?

High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound. A reversed-phase method with a suitable column (e.g., C18) and a mobile phase consisting of an aqueous buffer and an organic modifier is typically employed. UV detection can be used if the amine is derivatized. Alternatively, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide information on the chemical structure and the presence of impurities.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Solution
No crystals form upon cooling The solution is too dilute (too much solvent was added).Concentrate the solution by evaporating some of the solvent under reduced pressure and allow it to cool again.
The compound is too soluble in the chosen solvent, even at low temperatures.Try a different recrystallization solvent or a mixture of solvents.
Nucleation is inhibited.Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound.
Oiling out (a liquid layer separates instead of crystals) The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling point solvent.
The rate of cooling is too fast.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
High concentration of impurities.Perform a preliminary purification step, such as washing with a solvent in which the desired product is insoluble but the impurities are soluble.
Low yield of purified crystals Too much solvent was used for recrystallization.Use the minimum amount of hot solvent required to dissolve the crude material. The mother liquor can be concentrated to obtain a second crop of crystals.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.
The crystals were not completely collected.Ensure all crystals are transferred from the flask to the filter, using a small amount of cold solvent to rinse the flask.
Discolored crystals Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Data Presentation

Comparison of Recrystallization Solvents
Solvent Typical Yield (%) Purity (%) Notes
Absolute Ethanol75-85>99.0Good for removing ammonium salts. Requires anhydrous conditions.
Isopropanol70-80>99.5Excellent for removing more polar impurities.
n-Butanol65-75>99.5Less volatile, which can be advantageous for controlled cooling. May require a final wash with a more volatile solvent to aid in drying.

Note: Yield and purity can vary depending on the initial purity of the crude material and the precise experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol
  • Dissolution: In a fume hood, place 10 g of crude this compound in a 250 mL Erlenmeyer flask. Add a magnetic stir bar. Add approximately 50 mL of absolute ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more absolute ethanol in small portions until the solid is completely dissolved at the boiling point of the solvent. Note: Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (e.g., 0.5 g) of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold absolute ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: HPLC Analysis of this compound Purity

This protocol provides a general guideline. Method development and validation are essential for specific applications.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the purified this compound.

    • Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a suitable concentration for analysis (e.g., 100 µg/mL).

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0) and a polar organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Since methylamine lacks a strong UV chromophore, derivatization with a UV-active agent (e.g., dansyl chloride or FMOC-Cl) may be necessary for sensitive UV detection. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for direct detection.

    • Column Temperature: 30 °C.

  • Analysis:

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject a standard solution of known concentration to determine the retention time and response factor.

    • Inject the sample solution.

    • The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Mandatory Visualizations

Synthesis and Purification Workflow for this compound for Perovskite Precursors

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control start Methylamine Solution (e.g., 40% in water) reaction Reaction at 0°C start->reaction hbr Hydrobromic Acid (e.g., 48%) hbr->reaction crude_product Crude Methylamine Hydrobromide Solution reaction->crude_product recrystallization Recrystallization (e.g., from Ethanol) crude_product->recrystallization filtration Vacuum Filtration recrystallization->filtration washing Washing with Cold Solvent filtration->washing drying Vacuum Drying washing->drying pure_product Purified Methylamine Hydrobromide drying->pure_product hplc HPLC Analysis pure_product->hplc nmr NMR Spectroscopy pure_product->nmr start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No collect Collect Crystals crystals_form->collect Yes troubleshoot_no_crystals Troubleshoot: - Concentrate Solution - Scratch Flask - Add Seed Crystal oiling_out->troubleshoot_no_crystals No troubleshoot_oiling Troubleshoot: - Reheat and Add More Solvent - Cool Slower - Change Solvent oiling_out->troubleshoot_oiling Yes troubleshoot_no_crystals->cool troubleshoot_oiling->cool

Technical Support Center: Controlling Crystal Growth of Methylammonium Lead Bromide (MAPbBr₃)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the crystal growth of methylammonium (B1206745) lead bromide (MAPbBr₃).

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of MAPbBr₃ single crystals.

Problem 1: No crystal growth or very slow nucleation.

  • Question: I have prepared the precursor solution, but no crystals are forming, or the nucleation process is extremely slow. What could be the issue?

  • Answer: This is a common issue that can arise from several factors related to solution saturation and experimental conditions.

    • Insufficient Supersaturation: The precursor solution may not be sufficiently supersaturated.

      • Solution for Inverse Temperature Crystallization (ITC): Ensure the temperature is appropriately raised to decrease the solubility of MAPbBr₃ in DMF. A slow temperature ramp can sometimes be too slow to induce nucleation. Consider a slightly faster heating rate or a higher final temperature.[1][2]

      • Solution for Anti-solvent Vapor-assisted Crystallization (AVC): The diffusion of the anti-solvent may be too slow. Ensure the setup allows for a controlled but steady vapor diffusion. You can slightly increase the surface area of the precursor solution exposed to the anti-solvent vapor or reduce the distance between the solvent and anti-solvent.

    • Precursor Quality: The purity of the MABr and PbBr₂ precursors is crucial. Impurities can inhibit nucleation.[3]

      • Solution: Use high-purity precursors (≥99.99%). If you suspect impurities, consider recrystallizing the precursors before use.

    • Solvent Issues: The solvent (typically DMF) may contain water, which can negatively impact crystal growth.

      • Solution: Use anhydrous DMF and handle it in a low-humidity environment (e.g., a glovebox) to prevent moisture absorption.

Problem 2: Formation of many small polycrystalline crystals instead of large single crystals.

  • Question: My experiment is yielding a large number of small, cloudy, or polycrystalline crystals instead of a few large, transparent single crystals. How can I promote the growth of larger single crystals?

  • Answer: The formation of multiple small crystals is often due to a rapid and uncontrolled nucleation rate.

    • Rapid Nucleation in ITC: A fast temperature increase can lead to simultaneous nucleation at multiple sites.

      • Solution: Employ a slower heating ramp to allow for fewer nucleation sites to form and dominate. Introducing a seed crystal at a lower temperature (e.g., 45 °C) before ramping up to the final growth temperature (e.g., 65-85 °C) can promote the growth of a single, larger crystal.[4]

    • Rapid Anti-solvent Diffusion in AVC: Too rapid introduction of the anti-solvent will cause the solution to become supersaturated too quickly, leading to widespread nucleation.

      • Solution: Control the rate of anti-solvent vapor diffusion. This can be achieved by using a smaller opening in the vial containing the precursor solution or by increasing the volume of the outer container to slow down the partial pressure increase of the anti-solvent.[5][6]

    • Solution Concentration: A very high precursor concentration can also lead to rapid nucleation.

      • Solution: While a supersaturated solution is necessary, starting with a slightly lower, optimized concentration can provide a wider window for controlled crystal growth.

Problem 3: Crystals have visible defects, are opaque, or have poor crystallinity.

  • Question: The crystals I've grown have visible cracks, inclusions, or are not transparent. How can I improve the crystal quality?

  • Answer: Poor crystal quality is often a result of stress during growth, incorporation of impurities, or suboptimal growth kinetics.

    • Thermal Stress: Rapid temperature changes during ITC can introduce stress and defects into the crystal lattice.

      • Solution: Use a slow and steady heating and cooling profile. Avoid any sudden temperature fluctuations in the oven or oil bath.

    • Solvent Inclusions: If the crystal growth is too fast, solvent molecules can become trapped within the crystal lattice, leading to opacity and defects.

      • Solution: Slow down the crystal growth rate. For ITC, this means a slower temperature ramp. For AVC, this means a slower anti-solvent diffusion rate.[7]

    • Precursor Stoichiometry: An incorrect ratio of MABr to PbBr₂ can lead to the formation of defects.

      • Solution: While an equimolar ratio is common, some protocols suggest a slight excess of MABr can improve crystal quality by compensating for the volatility of the methylammonium cation.[5][6]

    • Additives: The use of certain additives can help to passivate defects and improve crystal quality.

      • Solution: Consider adding a small amount of an ionic liquid like 1-butyl-3-methylimidazolium bromide (BMIB) to the precursor solution, which has been shown to reduce nucleation temperature and improve crystallinity.[8] Poly(propylene glycol bis(2-aminopropyl ether) (PEA) is another additive that can passivate defective states.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for growing MAPbBr₃ single crystals?

A1: The two most prevalent and effective methods are Inverse Temperature Crystallization (ITC) and Anti-solvent Vapor-assisted Crystallization (AVC).[10] ITC relies on the unique property of MAPbBr₃ having lower solubility in solvents like DMF at higher temperatures.[2] AVC induces crystallization by slowly introducing a vapor of an anti-solvent (in which MAPbBr₃ is insoluble) into a saturated solution of the perovskite.[11][12]

Q2: What is the ideal temperature range for the Inverse Temperature Crystallization (ITC) method?

A2: The optimal temperature for ITC can vary, but generally, nucleation is initiated at a lower temperature, and then the temperature is raised to a higher level for crystal growth. A common approach is to heat the solution to around 80-100 °C.[1] Some studies have found that the highest quality crystals are obtained at a crystallization temperature of 85 °C.[1] Seed-assisted growth can be performed at lower temperatures, for instance, introducing a seed at 45 °C and then growing the crystal at 65 °C.[4]

Q3: What are the best solvents and anti-solvents to use for MAPbBr₃ crystal growth?

A3:

  • Solvent: N,N-dimethylformamide (DMF) is the most commonly used solvent for dissolving the MABr and PbBr₂ precursors.[3][11]

  • Anti-solvents: For the AVC method, dichloromethane (B109758) (DCM) is a widely used anti-solvent.[5][6][12] Isopropanol (IPA) has also been successfully used.[13]

Q4: How does the precursor concentration affect crystal growth?

A4: The precursor concentration directly impacts the supersaturation of the solution, which in turn affects nucleation and crystal growth rates. Higher concentrations can lead to faster nucleation and potentially smaller, more numerous crystals. Lowering the concentration can provide a larger window for controlled growth, often resulting in larger, higher-quality single crystals. For ITC, a 1 M solution is a common starting point.[1][3] For AVC, the concentration can also be around 1 M, with the rate of anti-solvent diffusion being the more critical control parameter.

Q5: How can I control the size and shape of the crystals?

A5:

  • Size Control:

    • Seeding: Introducing a single seed crystal into a slightly undersaturated solution and then slowly reaching supersaturation is a very effective method for growing one large crystal.[4]

    • Growth Time: Allowing the crystal to grow for a longer period, provided the solution remains stable and supersaturated, will result in a larger crystal.

    • Precursor Volume: Using a larger volume of precursor solution can yield larger crystals.[11][12]

  • Shape Control: The natural growth habit of MAPbBr₃ is cubic. The shape can be influenced by controlling the growth environment. Space-confined growth, where the crystallization occurs between two substrates, can be used to grow crystals with a specific thickness.[3]

Data Presentation

Table 1: Influence of Key Parameters on MAPbBr₃ Crystal Growth
ParameterCommon Range/ValueEffect on Crystal GrowthTroubleshooting Tip
Precursor Concentration 1.0 M - 1.4 M in DMF[1][3][7]Higher concentration can increase nucleation rate, potentially leading to smaller crystals.[14]If getting too many small crystals, try slightly reducing the concentration.
MABr:PbBr₂ Molar Ratio 1:1 to 1.25:1[3][5][6]A slight excess of MABr may compensate for its volatility and reduce defects.To improve crystal quality, a 1.25:1 ratio can be tested.[5][6]
ITC Growth Temperature 65 °C - 100 °C[1][4]Higher temperatures increase the crystallization rate. 85 °C is often found to be optimal for quality.[1]For larger, higher-quality crystals, try a seed-assisted method at a lower temperature (e.g., 65 °C).[4]
AVC Anti-solvent Dichloromethane (DCM), Isopropanol (IPA)[5][12][13]The choice of anti-solvent and its diffusion rate are critical for controlling nucleation.DCM is a common and effective choice for room temperature AVC.[5][12]
Additives Ionic Liquids (e.g., BMIB), Polymers (e.g., PEA)[8][9]Can reduce nucleation temperature, passivate defects, and improve crystal quality.If experiencing issues with defects, consider adding a small amount of an appropriate additive.

Experimental Protocols

Protocol 1: Inverse Temperature Crystallization (ITC) of MAPbBr₃
  • Precursor Solution Preparation:

    • In a glovebox or low-humidity environment, dissolve equimolar amounts of methylammonium bromide (MABr) and lead(II) bromide (PbBr₂) in anhydrous N,N-dimethylformamide (DMF) to create a 1 M solution.[3]

    • Stir the solution at room temperature for at least 2 hours until the precursors are fully dissolved, resulting in a clear, colorless solution.

    • Filter the solution using a 0.2 µm PTFE syringe filter into a clean glass vial.

  • Crystal Growth:

    • Place the vial containing the precursor solution into an oil bath or oven.

    • Slowly heat the solution. A typical heating profile is to ramp to 60 °C at a rate of 20 °C/h, and then from 60 °C to 80 °C at a rate of 10 °C/h.[15]

    • Maintain the final temperature (e.g., 80-85 °C) for 12-24 hours.[15] Crystals will form as the solubility of MAPbBr₃ decreases with increasing temperature.

  • Crystal Harvesting:

    • Once the crystals have reached the desired size, carefully remove the vial from the heat source.

    • Quickly and carefully decant the hot solution.

    • Wash the crystals with a solvent in which MAPbBr₃ is not soluble, such as dichloromethane (DCM), to remove any residual DMF.

    • Dry the crystals in a vacuum oven at a low temperature (e.g., 40-60 °C) for several hours.

Protocol 2: Anti-solvent Vapor-assisted Crystallization (AVC) of MAPbBr₃
  • Precursor Solution Preparation:

    • Prepare a 1 M MAPbBr₃ solution in DMF as described in the ITC protocol. A molar ratio of MABr to PbBr₂ of 1.25:1 can also be used.[5][6]

    • Pour a small amount (e.g., 3-6 mL) of the filtered precursor solution into a small, open-top vial.[11][12]

  • Crystallization Setup:

    • Place the small vial containing the precursor solution inside a larger, sealable container (e.g., a beaker or a larger vial).

    • Add an anti-solvent, such as dichloromethane (DCM), to the larger container, ensuring the level of the anti-solvent is below the top of the inner vial. The volume ratio of anti-solvent to precursor solution can be varied to control the growth rate (e.g., a ratio of 3:1).[11][12]

    • Seal the outer container to allow the anti-solvent vapor to slowly diffuse into the precursor solution. To control the diffusion rate, a small, controlled opening can be made in the cap of the inner vial.[5]

  • Crystal Growth and Harvesting:

    • Leave the setup undisturbed at room temperature for 1-3 days. Crystals will form as the solubility of MAPbBr₃ decreases due to the introduction of the anti-solvent.

    • Once the crystals have grown to the desired size, carefully remove the inner vial.

    • Decant the remaining solution and wash the crystals with the anti-solvent (DCM).

    • Dry the crystals under vacuum.

Mandatory Visualization

experimental_workflow_itc cluster_prep Precursor Preparation cluster_growth Crystal Growth (ITC) cluster_harvest Harvesting p1 Dissolve MABr & PbBr2 in DMF (1M) p2 Stir at RT (2 hours) p1->p2 p3 Filter Solution (0.2 µm PTFE) p2->p3 g1 Place solution in oven/oil bath p3->g1 Transfer to growth vessel g2 Slowly heat (e.g., to 85°C) g1->g2 g3 Hold at temperature (12-24 hours) g2->g3 h1 Decant hot solution g3->h1 Crystals formed h2 Wash with DCM h1->h2 h3 Dry under vacuum h2->h3

Caption: Workflow for Inverse Temperature Crystallization (ITC).

experimental_workflow_avc cluster_prep_avc Precursor Preparation cluster_setup_avc Crystallization Setup (AVC) cluster_growth_harvest_avc Growth & Harvesting pa1 Dissolve MABr & PbBr2 in DMF (1M) pa2 Stir at RT pa1->pa2 pa3 Filter Solution pa2->pa3 s1 Place precursor in small inner vial pa3->s1 Transfer s2 Place inner vial in larger sealed container s1->s2 s3 Add anti-solvent (DCM) to outer container s2->s3 gh1 Allow vapor diffusion at RT (1-3 days) s3->gh1 Controlled Diffusion gh2 Decant solution gh1->gh2 gh3 Wash and dry crystals gh2->gh3

Caption: Workflow for Anti-solvent Vapor-assisted Crystallization.

troubleshooting_logic problem Observed Problem: Many small, polycrystalline crystals cause1 Cause: Rapid Nucleation problem->cause1 cause2 Cause: High Precursor Concentration problem->cause2 cause3 Cause: Fast Anti-solvent Diffusion (AVC) problem->cause3 solution1 Solution: Slower temperature ramp (ITC) cause1->solution1 solution2 Solution: Use a seed crystal cause1->solution2 solution3 Solution: Slightly reduce concentration cause2->solution3 solution4 Solution: Control diffusion rate cause3->solution4

Caption: Troubleshooting logic for polycrystalline growth.

References

Technical Support Center: Troubleshooting Low Photoluminescence Quantum Yield in MAPbBr3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MAPbBr3 research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues leading to low photoluminescence quantum yield (PLQY) in their methylammonium (B1206745) lead bromide (MAPbBr3) perovskite experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical photoluminescence quantum yield (PLQY) for high-quality MAPbBr3?

High-quality MAPbBr3, in nanocrystal or thin-film form, can exhibit a wide range of PLQY values depending on the synthesis method, surface passivation, and morphology. While values can vary, reports in the literature have demonstrated PLQY exceeding 95% for MAPbBr3 nanocrystals synthesized via methods like ligand-assisted reprecipitation (LARP) using a liquified single crystal precursor.[1][2] For thin films, achieving high PLQY is also possible through careful control of crystallization and passivation, with values often aimed to be above 80% for high-performance optoelectronic applications.

Q2: What are the most common causes of low PLQY in MAPbBr3?

Low PLQY in MAPbBr3 is primarily attributed to non-radiative recombination of charge carriers. The most common underlying causes include:

  • Surface Defects and Trap States: Undercoordinated lead ions (Pb2+) and halide (Br-) vacancies on the crystal surface or at grain boundaries act as traps for charge carriers, leading to non-radiative recombination.[3]

  • Poor Film Morphology: Non-uniform films with pinholes, small grain sizes, and rough surfaces can increase the density of grain boundaries and surface defects, which are detrimental to PLQY.[4]

  • Impure Precursors or Solvents: The purity of MABr and PbBr2 precursors, as well as the solvents used, is critical. Impurities can introduce trap states within the perovskite lattice or on its surface.

  • Sub-optimal Annealing: Incorrect annealing temperature or duration can lead to incomplete crystallization, the formation of undesired phases, or an increase in defect density.[5][6]

  • Environmental Degradation: Exposure to moisture, oxygen, and even high-intensity light can cause the degradation of the MAPbBr3 material, leading to a decrease in PLQY over time.[7][8][9]

Q3: How does crystal size affect the PLQY of MAPbBr3?

Reducing the crystal size of MAPbBr3 to the micro- or nanometer scale can lead to an enhanced PLQY.[3][10][11][12][13][14][15] This is attributed to two main factors:

  • Favored Excitonic Recombination: In smaller crystals, the confinement of charge carriers increases the probability of their recombination as excitons, which is a radiative process.

  • Reduced Surface Trapping (with passivation): While smaller crystals have a larger surface-area-to-volume ratio, which can increase the number of surface defects, this can be effectively countered by surface passivation techniques.[3][10] Additives and ligands used during synthesis can passivate these surface traps, minimizing non-radiative recombination pathways.

Troubleshooting Guide for Low PLQY

This guide provides a systematic approach to diagnosing and resolving low PLQY in your MAPbBr3 experiments.

Problem 1: Consistently Low PLQY in Newly Synthesized MAPbBr3

If you are observing low PLQY from the outset of your experiments, the issue likely lies in your synthesis and processing steps.

start Low Initial PLQY precursor Check Precursor Quality (Purity, Stoichiometry, Age) start->precursor precursor->start No, Repurify/Replace solvent Evaluate Solvent System (Purity, Additives) precursor->solvent Precursors OK? solvent->start No, Use High-Purity synthesis Optimize Synthesis Method (e.g., LARP, Anti-solvent) solvent->synthesis Solvents OK? synthesis->start No, Refine Protocol annealing Optimize Annealing (Temperature, Time) synthesis->annealing Synthesis OK? passivation Implement/Optimize Surface Passivation passivation->synthesis No, Add Passivating Agent high_plqy High PLQY Achieved passivation->high_plqy annealing->start No, Adjust Parameters morphology Analyze Film Morphology (SEM, AFM) annealing->morphology Annealing OK? morphology->synthesis No, Adjust Deposition morphology->passivation Morphology OK?

Caption: Troubleshooting workflow for consistently low initial PLQY in MAPbBr3.

  • Verify Precursor Quality and Stoichiometry:

    • Issue: Impurities in MABr or PbBr2, incorrect stoichiometry, or aged precursors can introduce defects. Bromide-deficient precursor solutions have been shown to impact stability and performance.[16][17][18]

    • Solution: Use high-purity (>99.9%) precursors. Consider recrystallizing your MABr. Prepare fresh precursor solutions before use. Precisely control the molar ratios of MABr and PbBr2.

  • Evaluate Solvent and Anti-Solvent System:

    • Issue: The choice of solvent (e.g., DMF, DMSO) and anti-solvent (e.g., toluene (B28343), chlorobenzene) significantly affects the crystallization kinetics and the quality of the resulting film.[19][20][21][22] The polarity and dipole moment of the anti-solvent can influence the reaction time and photophysical properties.

    • Solution: Ensure you are using anhydrous, high-purity solvents. Experiment with different anti-solvents to achieve more uniform and compact films. For instance, using chlorobenzene (B131634) as an anti-solvent has been shown to reduce the number of defect sites and improve film quality.[19]

  • Optimize Synthesis and Deposition Technique:

    • Issue: The chosen synthesis method may not be optimal for achieving high PLQY. For example, the ligand-assisted reprecipitation (LARP) method is popular for nanocrystals but requires careful control.[1][23] For thin films, one-step spin-coating can lead to rapid, uncontrolled crystallization.

    • Solution: For nanocrystals, consider modifications to the LARP method, such as using liquified single crystals as a precursor source to passivate vacancy defects.[1][2] For thin films, employ techniques that offer better control over crystallization, such as anti-solvent dripping during spin-coating or vapor-assisted solution processing.

  • Implement or Enhance Surface Passivation:

    • Issue: A lack of effective surface passivation is a primary reason for low PLQY. Surface traps act as non-radiative recombination centers.

    • Solution: Introduce passivating agents into your precursor solution or as a post-treatment step. Common passivating agents include organic halide salts like phenylethylammonium bromide (PEABr) and butylamine (B146782) bromide (BABr), or molecules like trioctylphosphine (B1581425) oxide (TOPO) and poly(methyl methacrylate) (PMMA).[24][25] Even controlled exposure to specific environments, like methylamine (B109427) gas, can passivate surface defects.[1][2]

  • Optimize Annealing Conditions:

    • Issue: Both under- and over-annealing can be detrimental. Insufficient annealing leads to residual solvent and poor crystallinity, while excessive heat can cause decomposition of the perovskite.[5][6][26][27][28]

    • Solution: Systematically vary the annealing temperature and time to find the optimal conditions for your specific substrate and deposition method. Characterize the films after each condition using techniques like XRD and SEM to correlate crystallinity and morphology with PLQY. For mixed-halide perovskites containing MAPbBr3, an optimal annealing temperature around 135 °C has been reported to maximize device performance.[5][26]

Problem 2: PLQY Decreases Over Time (Degradation)

If your MAPbBr3 initially shows good PLQY but it diminishes over time, the issue is likely related to environmental degradation or photostability.

start High Initial PLQY, Decreases Over Time moisture Moisture Exposure start->moisture oxygen Oxygen Exposure start->oxygen light Photodegradation start->light heat Thermal Degradation start->heat glovebox Store and Process in Inert Atmosphere (e.g., N2 Glovebox) moisture->glovebox encapsulation Encapsulate Sample/ Device moisture->encapsulation passivation Improve Surface Passivation (Hydrophobic Ligands) moisture->passivation oxygen->glovebox oxygen->encapsulation uv_filter Use UV Filter During Measurement/Operation light->uv_filter heat->glovebox

Caption: Factors causing PLQY degradation over time and corresponding mitigation strategies.

  • Control the Atmosphere:

    • Issue: MAPbBr3 is known to be sensitive to moisture and oxygen, which can lead to the formation of hydrated perovskite phases and eventual decomposition into lead bromide (PbBr2) and MABr.[7][8][29]

    • Solution: Perform all synthesis, processing, and characterization in an inert atmosphere, such as a nitrogen-filled glovebox. Store samples in a desiccator or glovebox.

  • Encapsulate Your Samples/Devices:

    • Issue: For long-term stability and for applications outside of a controlled atmosphere, encapsulation is necessary to protect the MAPbBr3 from ambient conditions.

    • Solution: Use appropriate encapsulation materials, such as glass with an epoxy seal or polymer barrier films, to prevent the ingress of moisture and oxygen.

  • Address Photodegradation:

    • Issue: High-intensity light, especially in the UV range, can accelerate the degradation of MAPbBr3.[30] This can be a concern during PL measurements that use a high-power excitation source.

    • Solution: Use neutral density filters to minimize the excitation intensity to the lowest level required for a good signal-to-noise ratio. If possible, use a UV filter to block high-energy photons if they are not essential for the measurement.

  • Consider Thermal Stability:

    • Issue: Elevated temperatures, even below the decomposition point, can accelerate degradation pathways, especially in the presence of light, moisture, or oxygen.[9]

    • Solution: Avoid unnecessary exposure to high temperatures. For applications requiring operation at elevated temperatures, consider strategies to improve the intrinsic thermal stability of the material, such as compositional engineering.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding factors that influence the PLQY of MAPbBr3.

Table 1: Impact of Synthesis Method on MAPbBr3 Nanocrystal PLQY

Synthesis MethodPrecursor SourceReported PLQYReference
Traditional Ligand-Assisted Reprecipitation (LARP)MABr and PbBr2 powders in DMF87%[1][2]
LARP with Liquified Single CrystalLiquified MAPbBr3 single crystal with methylamine gas>95%[1][2]
Dilution of Colloidal NanocrystalsIrregular colloidal MAPbBr3 nanocrystals~90%[31]
In-situ Crystallization in Ni(AcO)2 MatrixMABr and PbBr2 in Ni(AcO)2 matrixUp to 80%[32]

Table 2: Effect of Passivation on PL Properties

Passivating AgentMaterial FormObservationReference
Phenylethylammonium Bromide (PEABr)Single CrystalEnhanced PL intensity and extended PL lifetime[24]
Bathocuproine (BCP) AdditiveThin FilmEnhanced photoluminescence and reduced trap density[4]
Trioctylphosphine oxide (TOPO) / PMMAEpitaxial MicrostructuresSignificantly boosts luminescence intensity and decay times
Hydroxide Ions (from moisture)NanocompositeReversibly bind to nanocrystals, passivating traps[32]

Experimental Protocols

Protocol 1: Ligand-Assisted Reprecipitation (LARP) Synthesis of MAPbBr3 Nanocrystals

This protocol is a generalized representation based on common practices in the literature, such as those described in references[23] and[1].

  • Precursor Solution Preparation:

    • Dissolve equimolar amounts of MABr and PbBr2 in a polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Typical concentrations range from 0.1 to 0.5 M.

    • Add capping ligands to the precursor solution. Common ligands include oleic acid and oleylamine. The molar ratio of ligands to lead is a critical parameter to optimize.

  • Reprecipitation:

    • In a separate vial, place a larger volume of a non-polar solvent (anti-solvent) such as toluene or chlorobenzene.

    • Rapidly inject a small volume of the precursor solution into the vigorously stirred anti-solvent. The volume ratio of anti-solvent to precursor solution is typically high (e.g., 10:1).

    • The rapid change in solubility induces the nucleation and growth of MAPbBr3 nanocrystals.

  • Purification:

    • Centrifuge the resulting colloidal solution to precipitate the nanocrystals.

    • Discard the supernatant and re-disperse the nanocrystals in a small amount of the anti-solvent.

    • This washing step can be repeated to remove excess ligands and unreacted precursors.

  • Storage:

    • Store the final nanocrystal dispersion in an inert atmosphere and in the dark to prevent degradation.

Protocol 2: Photoluminescence Quantum Yield (PLQY) Measurement

This protocol outlines a standard method for measuring PLQY using an integrating sphere, as mentioned in reference[10].

  • Equipment:

    • Spectrofluorometer equipped with an integrating sphere.

    • Excitation light source (e.g., laser or xenon lamp with a monochromator).

    • Detector (e.g., CCD or PMT).

  • Measurement Procedure:

    • Step 1 (Reference): Place a blank substrate (identical to the one used for the sample) inside the integrating sphere. Measure the spectrum of the scattered excitation light. This gives the reference intensity (I_ref).

    • Step 2 (Sample - Scattered Light): Place the MAPbBr3 sample inside the integrating sphere. Measure the spectrum of the scattered excitation light that is not absorbed by the sample. This gives the sample scatter intensity (I_scat).

    • Step 3 (Sample - Emitted Light): Measure the photoluminescence spectrum of the sample. This gives the emission intensity (I_em).

  • Calculation:

    • The number of absorbed photons is proportional to I_ref - I_scat.

    • The number of emitted photons is proportional to the integrated area of the emission spectrum, I_em.

    • The PLQY is calculated as: PLQY = (Number of emitted photons) / (Number of absorbed photons) = (Integrated I_em) / (I_ref - I_scat).

    • Corrections for the spectral response of the detector and the integrating sphere are necessary for accurate measurements.

References

Technical Support Center: Reducing Defects in Methylammonium Bromide (MABr) Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methylammonium (B1206745) bromide (MABr) thin film fabrication. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental protocols for high-quality MABr thin films with minimal defects.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the synthesis of MABr thin films and provides actionable solutions.

Issue 1: My spin-coated MABr film is not uniform and has poor coverage.

  • Question: I'm using a one-step spin coating method with MABr and PbBr₂ in DMF, but the resulting film is uneven and doesn't cover the substrate completely. What could be the cause and how can I fix it?

  • Answer: This is a common issue that can arise from several factors related to precursor solution, substrate preparation, and spin coating parameters.

    • Precursor Stoichiometry: An improper molar ratio of methylammonium bromide (MABr) to lead bromide (PbBr₂) can lead to poor film formation. While various ratios are explored, a 1:1 molar ratio is often a good starting point for achieving dense and pinhole-free films. An excess of either precursor can result in inhomogeneity.[1]

    • Substrate Wettability: The precursor solution may not be spreading evenly if the substrate surface has poor wettability. Treating the substrate with oxygen plasma for 10-15 minutes before spin coating can improve surface energy and promote uniform film formation.

    • Solution Viscosity and Concentration: The concentration of the precursors in the solvent (e.g., DMF) affects the solution's viscosity. If the solution is too dilute, it can de-wet from the substrate during spinning. If it's too concentrated, it can lead to aggregation and non-uniformity. Experiment with different concentrations to find the optimal viscosity for your specific spin coater and substrate.

    • Spin Coating Parameters: The spin speed and duration are critical. A very high speed can cause the solution to be thrown off too quickly, resulting in a thin, incomplete film. A very low speed might not spread the solution evenly. Try a two-step spin coating program: a lower speed for a few seconds to spread the solution, followed by a higher speed to achieve the desired thickness.

Issue 2: My MABr film has a high density of pinholes.

  • Question: After annealing, I observe a high density of pinholes in my MABr thin film. How can I reduce these defects?

  • Answer: Pinholes are detrimental to device performance as they can create shunt paths. Several strategies can be employed to minimize their formation:

    • Anti-solvent Treatment: The use of an anti-solvent during the spin coating process is a highly effective method to induce rapid and uniform crystallization, leading to pinhole-free films. The timing of the anti-solvent drip is crucial. An optimal delay time, typically a few seconds after the start of spinning, allows for a supersaturated precursor solution on the substrate, promoting the formation of a dense and uniform film.

    • Solvent Engineering: The choice of solvent can influence the crystallization process. Using a mixture of solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), can help control the evaporation rate and improve film morphology.

    • Annealing Optimization: While annealing is necessary for crystallization, improper temperature or duration can lead to pinhole formation due to material decomposition or excessive grain growth that exposes the substrate. A common annealing temperature for MABr is around 100°C.[2]

Issue 3: The grains in my MABr film are small and there are many grain boundaries.

  • Question: My MABr thin films consist of small grains, which means a high density of grain boundaries that can act as recombination centers. How can I increase the grain size?

  • Answer: Increasing the grain size is crucial for reducing defect density and improving charge transport.

    • Annealing Temperature and Duration: The annealing process plays a significant role in grain growth. Increasing the annealing temperature generally leads to larger grain sizes. However, exceeding the optimal temperature can cause decomposition. Similarly, a longer annealing duration can promote grain growth, but an excessively long time may also lead to film degradation. It is important to systematically optimize both the temperature and duration for your specific setup.

    • Precursor Stoichiometry: The ratio of MABr to PbBr₂ can influence the final grain size. Some studies have shown that an excess of MABr can lead to larger grains.[3]

    • Additives: The introduction of certain additives to the precursor solution can promote the growth of larger crystals.

Issue 4: My MABr-based device shows poor performance due to high trap state density.

  • Question: Despite having a visually good film, my device performance is low, which I suspect is due to a high density of electronic trap states. What can I do to passivate these defects?

  • Answer: Trap states, often located at the surface and grain boundaries of the perovskite film, can be passivated to reduce non-radiative recombination and improve device performance.

    • Surface Passivation: This involves treating the surface of the MABr film with a passivating agent. Organic molecules like benzylamine (B48309) and ethylammonium (B1618946) bromide have been shown to be effective. These molecules can interact with undercoordinated lead ions or halide vacancies, which are common sources of trap states.

    • Mechanism: The passivation mechanism often involves the formation of a 2D perovskite layer on top of the 3D MABr film or the coordination of the passivating agent's functional groups with defect sites on the perovskite surface. This can also provide a hydrophobic barrier, improving the film's stability against moisture.

Quantitative Data on Defect Reduction

The following tables summarize quantitative data from various studies on the effects of different processing parameters on MABr thin film properties.

Table 1: Effect of MABr Thickness on MABr Thin Film Properties (Sequential Physical Vapor Deposition)

MABr Thickness (nm)Average Grain Size (nm)Trap Density (cm⁻³)Carrier Mobility (cm²/V·s)
3002171.89 x 10¹⁶-
400--1.89 x 10⁻²
5003021.40 x 10¹⁶1.08 x 10⁻¹

Data extracted from a study on sequentially vapor deposited MAPbBr₃ thin films.[4]

Table 2: Effect of Annealing Temperature on Perovskite Thin Film Properties

Annealing Temperature (°C)Average Grain Size (nm)Remarks
80-Minimum degradation observed for MAPbI₃.
100-Commonly used for good crystallization of MAPbBr₃.[2]
110-200Increases with temperatureFor MAPbI₃, higher temperatures improve film quality but can lead to decomposition above 130°C.
500Small grain sizeFor Ag/TiO₂, leads to fine structure.
600Larger grain sizeFor Ag/TiO₂, results in a rougher surface.

Note: Grain size is highly dependent on the specific perovskite composition and fabrication method.

Detailed Experimental Protocols

Protocol 1: One-Step Spin Coating of MABr Thin Films with Anti-Solvent Treatment

This protocol outlines a general procedure for fabricating MABr thin films using a one-step spin coating method, which is a widely used technique.

  • Precursor Solution Preparation:

    • Prepare a precursor solution by dissolving equimolar amounts of methylammonium bromide (MABr) and lead(II) bromide (PbBr₂) in a solvent mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., 4:1 v/v). A typical concentration is around 1.0 M.

    • Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter before use.

  • Substrate Preparation:

    • Clean the substrates (e.g., FTO-coated glass) by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone or oxygen plasma for 15 minutes to improve the wettability of the surface.

  • Spin Coating and Anti-Solvent Dripping:

    • Place the substrate on the spin coater chuck.

    • Dispense a sufficient amount of the precursor solution onto the center of the substrate (e.g., 100 µL for a 1-inch substrate).

    • Start the spin coating program. A two-step program is often effective:

      • Step 1: 1000 rpm for 10 seconds (for spreading).

      • Step 2: 4000 rpm for 30 seconds (for thinning and drying).

    • During the second step, at a specific delay time (e.g., 5-15 seconds after the start of the high-speed step), drip a controlled volume of an anti-solvent (e.g., 100 µL of chlorobenzene) onto the center of the spinning substrate. The optimal delay time needs to be determined experimentally.

  • Annealing:

    • Immediately transfer the substrate to a preheated hotplate.

    • Anneal the film at a specific temperature (e.g., 100°C) for a set duration (e.g., 10-30 minutes). The optimal annealing temperature and time should be determined experimentally to achieve the best film quality.

    • Allow the film to cool down to room temperature naturally.

Visualizations

Experimental Workflow for MABr Thin Film Fabrication

experimental_workflow cluster_prep Preparation cluster_fab Fabrication cluster_post Post-Treatment cluster_char Characterization precursor Precursor Solution (MABr + PbBr2 in DMF/DMSO) spin_coating Spin Coating (e.g., 1000rpm -> 4000rpm) precursor->spin_coating substrate Substrate Cleaning (Ultrasonication, O2 Plasma) substrate->spin_coating anti_solvent Anti-Solvent Dripping (e.g., Chlorobenzene) spin_coating->anti_solvent During high-speed step annealing Annealing (e.g., 100°C for 10 min) anti_solvent->annealing passivation Surface Passivation (Optional) annealing->passivation characterization Film Characterization (SEM, XRD, PL, etc.) annealing->characterization If no passivation passivation->characterization

Caption: A typical experimental workflow for the fabrication of methylammonium bromide thin films using a one-step spin coating method.

Troubleshooting Logic for Poor Film Quality

troubleshooting_logic start Poor Film Quality (Non-uniform, Pinholes, Small Grains) check_precursor Check Precursor Solution start->check_precursor check_substrate Check Substrate Preparation start->check_substrate check_spin Check Spin Coating Parameters start->check_spin check_annealing Check Annealing Process start->check_annealing precursor_q1 Is the MABr:PbBr2 ratio 1:1? check_precursor->precursor_q1 substrate_q1 Was the substrate cleaned thoroughly? check_substrate->substrate_q1 spin_q1 Are spin speeds and times optimized? check_spin->spin_q1 annealing_q1 Is the temperature appropriate? check_annealing->annealing_q1 precursor_q2 Is the concentration optimal? precursor_q1->precursor_q2 Yes precursor_a1 Adjust to 1:1 molar ratio precursor_q1->precursor_a1 No precursor_a2 Vary concentration precursor_q2->precursor_a2 No substrate_q2 Was a surface treatment used? substrate_q1->substrate_q2 Yes substrate_a1 Re-clean using ultrasonication substrate_q1->substrate_a1 No substrate_a2 Use O2 plasma or UV-Ozone substrate_q2->substrate_a2 No spin_q2 Is anti-solvent dripping timed correctly? spin_q1->spin_q2 Yes spin_a1 Try a two-step spin program spin_q1->spin_a1 No spin_a2 Optimize anti-solvent delay time spin_q2->spin_a2 No annealing_q2 Is the duration optimal? annealing_q1->annealing_q2 Yes annealing_a1 Optimize temperature (e.g., around 100°C) annealing_q1->annealing_a1 No annealing_a2 Vary annealing time annealing_q2->annealing_a2 No

Caption: A logical troubleshooting guide for addressing common issues leading to poor quality methylammonium bromide thin films.

References

Validation & Comparative

A Comparative Guide to the Characterization of Methylammonium Lead Bromide (MAPbBr3) Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the properties and characterization of methylammonium (B1206745) lead bromide (MAPbBr3) thin films, a key material in the field of optoelectronics. The following sections detail the material's fundamental properties, compare different fabrication and characterization methodologies, and provide insights into its performance relative to other perovskite materials. All quantitative data is summarized in structured tables, and detailed experimental protocols for key characterization techniques are provided.

Optical and Electrical Properties of MAPbBr3 Thin Films

Methylammonium lead bromide is a metal halide perovskite that has garnered significant attention for its promising optoelectronic properties.[1] It is particularly noted for its wide bandgap, which makes it suitable for applications such as tandem solar cells and light-emitting diodes (LEDs).[2] A key difference between MAPbBr3 and its iodide counterpart, MAPbI3, is its significantly greater stability under ambient conditions.[1]

The fundamental properties of MAPbBr3 thin films are highly dependent on the fabrication method and precursor stoichiometry. Key performance indicators are summarized in the tables below.

PropertyValueFabrication MethodSource
Optical Bandgap (Eg) 2.27 eVSpin Coating[3]
2.28 eVSequential Physical Vapor Deposition[2]
~2.3 eVSpin Coating[3]
2.21 - 2.14 eVSequential Physical Vapor Deposition (Alloyed with Iodide)[4]
Absorption Onset 550 nmSpin Coating[3]
540 - 550 nmSequential Physical Vapor Deposition[2]
530 nmSpin Coating[3]
Photoluminescence (PL) Emission Peak 530 nmSpin Coating[3]
PropertyValueFabrication MethodSource
Carrier Mobility 1.89 x 10⁻² - 1.08 x 10⁻¹ cm² V⁻¹ s⁻¹Sequential Physical Vapor Deposition[2]
Trap Density 1.89 x 10¹⁶ - 1.40 x 10¹⁶ cm⁻³Sequential Physical Vapor Deposition[2]
Resistivity 20 MΩ.cmSpin Coating[3]

Comparison of Fabrication Methods

The properties of MAPbBr3 thin films are intrinsically linked to the chosen fabrication technique. The two most common methods are solution-based spin coating and vapor-based sequential physical vapor deposition (SPVD).

Spin Coating: This is a widely used, low-cost, and straightforward method for fabricating perovskite thin films in a laboratory setting.[5] It involves depositing a precursor solution onto a substrate and spinning it at high speed to create a uniform film.[6] The quality of the film is highly sensitive to parameters such as the precursor solution concentration, solvent, and the use of antisolvents.[5][7] For instance, the use of an antisolvent like chlorobenzene (B131634) can significantly improve the morphology of the MAPbBr3 layer.[5]

Sequential Physical Vapor Deposition (SPVD): This technique involves the sequential deposition of the precursor materials (e.g., lead(II)bromide and methylammonium bromide) in a vacuum chamber.[2] SPVD offers greater control over film thickness and morphology, leading to the formation of pinhole-free and densely packed grains.[2] It is also considered a greener and more reproducible method compared to some solution-based approaches that use toxic solvents.[4]

FeatureSpin CoatingSequential Physical Vapor Deposition (SPVD)
Cost LowHigh
Scalability Good for lab scale, can be adapted for larger areasGood for uniform large-area deposition
Control over Film Properties Sensitive to multiple parameters (solution concentration, spin speed, antisolvent)High degree of control over thickness and stoichiometry
Film Quality Prone to pinholes and non-uniformity without optimizationTypically results in dense, pinhole-free films with large grains
Reproducibility Can be challengingGenerally more reproducible
Environmental Impact Use of potentially toxic solventsSolvent-free process

Key Characterization Techniques and Experimental Protocols

A suite of characterization techniques is employed to evaluate the structural, morphological, optical, and electrical properties of MAPbBr3 thin films.

Structural Characterization: X-ray Diffraction (XRD)

Purpose: To determine the crystal structure and phase purity of the thin film. MAPbBr3 typically exhibits a cubic crystal structure.[2]

Experimental Protocol:

  • A prepared MAPbBr3 thin film on a substrate is mounted on the sample holder of a diffractometer.

  • X-rays (commonly Cu Kα radiation) are directed at the sample at varying angles (2θ).

  • The diffracted X-rays are detected, and the intensity is recorded as a function of the 2θ angle.

  • The resulting diffraction pattern is analyzed to identify the crystallographic planes, which correspond to specific peaks. For MAPbBr3, strong peaks are typically observed at approximately 14.90° and 30.05°, corresponding to the (100) and (200) lattice planes of the cubic perovskite structure.[5]

Morphological Characterization: Scanning Electron Microscopy (SEM)

Purpose: To visualize the surface topography, grain size, and uniformity of the thin film. Dense and pinhole-free films are crucial for high-performance devices.[5]

Experimental Protocol:

  • A small section of the MAPbBr3 thin film sample is mounted on an SEM stub using conductive carbon tape.

  • If the sample is not sufficiently conductive, a thin layer of a conductive material (e.g., gold or carbon) is sputtered onto the surface to prevent charging.

  • The sample is loaded into the SEM chamber, and the chamber is evacuated to a high vacuum.

  • A focused beam of electrons is scanned across the sample surface.

  • Secondary electrons, backscattered electrons, and characteristic X-rays emitted from the sample are collected by detectors to form an image of the surface morphology.

Optical Characterization: UV-Visible (UV-Vis) Spectroscopy

Purpose: To determine the optical absorption properties and estimate the bandgap of the material.

Experimental Protocol:

  • A UV-Vis spectrophotometer is calibrated using a blank reference (e.g., the substrate on which the film is deposited).

  • The MAPbBr3 thin film sample is placed in the sample holder of the spectrophotometer.

  • A beam of light with a continuous spectrum of wavelengths (typically from the ultraviolet to the visible range) is passed through the sample.

  • The absorbance of the sample at each wavelength is recorded.

  • The optical bandgap (Eg) can be determined from the absorption spectrum using a Tauc plot, which plots (αhν)² versus photon energy (hν), where α is the absorption coefficient. The linear portion of the plot is extrapolated to the energy axis to find the bandgap.

Photoluminescence (PL) Spectroscopy

Purpose: To investigate the radiative recombination processes and defect states within the material. The PL emission peak provides information about the bandgap energy.

Experimental Protocol:

  • The MAPbBr3 thin film sample is placed in a light-tight sample chamber.

  • A monochromatic light source with energy greater than the bandgap of the material (e.g., a laser) is used to excite the sample.

  • The light emitted from the sample (photoluminescence) is collected and directed into a spectrometer.

  • The spectrometer separates the emitted light by wavelength, and a detector measures the intensity at each wavelength.

  • The resulting PL spectrum shows the intensity of emitted light as a function of wavelength, with the peak emission corresponding to the band-to-band recombination energy.

Diagrams of Experimental Workflows and Logical Relationships

Experimental_Workflow_Characterization cluster_fabrication Film Fabrication cluster_characterization Characterization cluster_properties Measured Properties Spin_Coating Spin Coating XRD X-ray Diffraction (XRD) Spin_Coating->XRD SEM Scanning Electron Microscopy (SEM) Spin_Coating->SEM UV_Vis UV-Vis Spectroscopy Spin_Coating->UV_Vis PL Photoluminescence (PL) Spin_Coating->PL SPVD SPVD SPVD->XRD SPVD->SEM SPVD->UV_Vis SPVD->PL Crystal_Structure Crystal Structure XRD->Crystal_Structure Morphology Morphology & Grain Size SEM->Morphology Bandgap Optical Bandgap UV_Vis->Bandgap Emission_Properties Emission Properties PL->Emission_Properties

Caption: Workflow from film fabrication to property determination.

Logical_Relationships_Characterization cluster_techniques Characterization Techniques cluster_properties Material Properties XRD XRD Crystallinity Crystallinity & Phase XRD->Crystallinity SEM SEM Grain_Size Grain Size & Uniformity SEM->Grain_Size UV_Vis UV-Vis Absorption Absorption Spectrum UV_Vis->Absorption PL PL Bandgap Bandgap PL->Bandgap Defects Defect States PL->Defects IV I-V Characteristics Mobility Carrier Mobility IV->Mobility Device_Performance Device Performance Crystallinity->Device_Performance Grain_Size->Device_Performance Absorption->Bandgap Bandgap->Device_Performance Defects->Device_Performance Mobility->Device_Performance

Caption: Interrelation of characterization techniques and material properties.

Comparative Analysis with MAPbI3

While MAPbBr3 and MAPbI3 share the same perovskite crystal structure, their differing halide composition leads to significant differences in their properties and performance.

PropertyMAPbBr3MAPbI3
Bandgap ~2.3 eV[3]~1.56 eV[3]
Color Yellow/OrangeBlack/Dark Brown
Stability More stable under ambient conditions[1]Prone to degradation in the presence of moisture and oxygen
Power Conversion Efficiency (PCE) in Solar Cells Generally lower than MAPbI3[3]Higher, with efficiencies exceeding 25%
Ion Migration Lower halide and methylammonium ion migration[1]Higher ion migration, contributing to device instability

The wider bandgap of MAPbBr3 makes it less suitable for single-junction solar cells as it absorbs a smaller portion of the solar spectrum compared to MAPbI3.[2] However, its high open-circuit voltage and stability make it an excellent candidate for the top cell in tandem solar cell architectures and for green light-emitting applications.[2] The reduced ion migration in MAPbBr3 is a significant advantage, as this phenomenon is a major cause of degradation in MAPbI3-based devices.[1]

References

A Comparative Guide to Methylammonium Bromide and Formamidinium Bromide in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid evolution of perovskite solar cells (PSCs) has positioned them as a highly promising technology in the renewable energy sector. The choice of the organic cation in the perovskite crystal structure, specifically between methylammonium (B1206745) (MA) and formamidinium (FA), is a critical determinant of the device's performance and stability. This guide provides an objective comparison of methylammonium bromide (MABr) and formamidinium bromide (FABr) in perovskite solar cells, supported by experimental data and detailed protocols.

Performance Comparison

Formamidinium-based perovskites generally exhibit superior performance in terms of power conversion efficiency (PCE) due to a more favorable bandgap for single-junction solar cells. The larger FA cation also contributes to a more symmetric crystal structure, which can lead to longer charge carrier diffusion lengths.

ParameterMethylammonium Bromide (MABr) PerovskiteFormamidinium Bromide (FABr) PerovskiteReference
Power Conversion Efficiency (PCE) ~15-18%>20%[1][2]
Open-Circuit Voltage (Voc) ~1.0-1.2 V~1.1-1.3 V[1][2]
Short-Circuit Current Density (Jsc) ~18-22 mA/cm2~22-25 mA/cm2[1][2]
Fill Factor (FF) ~70-80%~75-85%[1][2]

Stability Analysis: Thermal and Moisture Tolerance

A significant challenge for the commercial viability of perovskite solar cells is their long-term stability under environmental stressors such as heat and humidity.[3] Formamidinium-based perovskites have demonstrated enhanced thermal stability compared to their methylammonium counterparts.[4] The larger size of the FA cation is believed to form stronger hydrogen bonds within the crystal lattice, making it more resilient to thermal degradation.[4]

In terms of moisture, both MABr and FABr based perovskites are susceptible to degradation.[3] The hygroscopic nature of the organic cations can lead to the ingress of water molecules into the perovskite structure, initiating decomposition pathways.[5] However, compositional engineering, such as the mixing of cations and halides, has been shown to improve the moisture tolerance of FABr-based devices.

Stability FactorMethylammonium Bromide (MABr) PerovskiteFormamidinium Bromide (FABr) PerovskiteKey Observations
Thermal Stability Decomposes at lower temperatures.[6]Exhibits higher thermal stability.[4]The maximum degradation temperature for MAPbBr3 is around 141.5°C, while for FAPbBr3 it is higher at 174.5°C.[6]
Moisture Stability Prone to rapid degradation in the presence of humidity.[3]Also sensitive to moisture, but can be improved with compositional engineering.[3]Degradation is often initiated at grain boundaries.[5]

Optoelectronic Properties

The choice of the organic cation influences the fundamental optoelectronic properties of the perovskite material, which in turn dictates the solar cell's performance.

PropertyMethylammonium Bromide (MABr)Formamidinium Bromide (FABr)Significance
Bandgap ~2.3 eV~2.23 eVFABr's slightly lower bandgap allows for the absorption of a broader range of the solar spectrum, contributing to higher Jsc.
Crystal Structure Tetragonal at room temperatureCubic (alpha-phase) at room temperatureThe more symmetric cubic phase of FABr can lead to improved charge transport properties.
Cation Size SmallerLargerThe larger FA cation results in a more ideal Goldschmidt tolerance factor, contributing to better structural stability.

Experimental Protocols

Detailed methodologies are crucial for reproducible research in the field of perovskites. Below are generalized protocols for the synthesis of the precursor materials and the fabrication of perovskite solar cells.

Precursor Synthesis

Methylammonium Bromide (MABr) Synthesis: A common method involves the reaction of methylamine (B109427) (CH3NH2) with hydrobromic acid (HBr).[7]

  • Methylamine solution (e.g., 40% in methanol) is reacted with an excess of hydrobromic acid at 0°C with constant stirring for a few hours.

  • The resulting solution is then subjected to rotary evaporation to remove the solvent, yielding a white precipitate.

  • The precipitate is washed with a non-polar solvent like diethyl ether and then dried under vacuum.

Formamidinium Bromide (FABr) Synthesis: FABr can be synthesized by reacting formamidinium acetate (B1210297) with hydrobromic acid.[8]

  • Formamidinium acetate is dissolved in an excess of hydrobromic acid.

  • The solution is stirred at a slightly elevated temperature (e.g., 50°C) for a short period.

  • The solvent is removed via evaporation, and the resulting powder is washed with diethyl ether and recrystallized, typically from ethanol.[8]

Perovskite Solar Cell Fabrication (One-Step Spin-Coating Method)

This protocol outlines a common method for fabricating a standard n-i-p planar perovskite solar cell.

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-Ozone to improve the wettability.

  • Electron Transport Layer (ETL) Deposition: A compact layer of titanium dioxide (c-TiO2) is deposited by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate)) followed by annealing at high temperature (e.g., 500°C). Subsequently, a mesoporous TiO2 layer is often deposited on top of the compact layer.

  • Perovskite Layer Deposition:

    • MABr Perovskite: A precursor solution containing MABr and lead bromide (PbBr2) in a suitable solvent like dimethylformamide (DMF) is prepared. The solution is spin-coated onto the ETL-coated substrate. During the spinning process, an anti-solvent (e.g., chlorobenzene) is often dripped onto the substrate to induce rapid crystallization, resulting in a uniform and dense film.[9] The film is then annealed at a moderate temperature (e.g., 100°C).

    • FABr Perovskite: A similar process is followed using a precursor solution of FABr and PbBr2 in a solvent mixture, often DMF and dimethyl sulfoxide (B87167) (DMSO).[8] The anti-solvent treatment and annealing steps are also crucial for obtaining high-quality films.

  • Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material, commonly Spiro-OMeTAD, doped with additives like bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP), is spin-coated on top of the perovskite layer.

  • Metal Electrode Deposition: Finally, a metal electrode, typically gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Characterization Techniques

A comprehensive evaluation of perovskite solar cells requires a suite of characterization techniques to assess their performance, stability, and fundamental properties.

  • Current-Voltage (J-V) Measurement: This is the primary technique to determine the key performance parameters of a solar cell: PCE, Voc, Jsc, and FF.[10] Measurements are typically performed under simulated sunlight (AM 1.5G, 100 mW/cm2).

  • External Quantum Efficiency (EQE): EQE measures the ratio of collected charge carriers to incident photons at each wavelength. Integrating the EQE spectrum provides a confirmation of the Jsc value obtained from J-V measurements.

  • X-ray Diffraction (XRD): XRD is used to determine the crystal structure and phase purity of the perovskite film. It can identify the formation of the desired perovskite phase and the presence of any secondary phases like PbBr2.

  • Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology and cross-section of the solar cell, allowing for the assessment of film uniformity, grain size, and layer thicknesses.

  • UV-Vis Spectroscopy: This technique is used to measure the absorption spectrum of the perovskite film and determine its bandgap.

  • Photoluminescence (PL) Spectroscopy: PL measurements provide insights into the radiative recombination processes within the perovskite film. Time-resolved PL (TRPL) can be used to determine the charge carrier lifetime, a crucial parameter for device efficiency.

  • Stability Testing: To evaluate long-term stability, devices are subjected to controlled environmental conditions, such as elevated temperatures (thermal stability) or high humidity levels (moisture stability), and their performance is monitored over time.[3][11]

Visualizing the Comparison

Crystal Structure Comparison

G cluster_MABr Methylammonium Bromide (MABr) Perovskite cluster_FABr Formamidinium Bromide (FABr) Perovskite MABr_structure Tetragonal Crystal Structure MABr_cation Smaller MA+ Cation MABr_structure->MABr_cation Influenced by FABr_cation Larger FA+ Cation FABr_structure Cubic Crystal Structure FABr_structure->FABr_cation Influenced by

A diagram comparing the crystal structures of MABr and FABr perovskites.
Experimental Workflow for Perovskite Solar Cell Fabrication

G start Substrate Cleaning etl ETL Deposition (TiO2) start->etl perovskite Perovskite Deposition (MABr or FABr) etl->perovskite htl HTL Deposition (Spiro-OMeTAD) perovskite->htl electrode Metal Electrode Deposition (Au/Ag) htl->electrode characterization Device Characterization electrode->characterization

A generalized workflow for the fabrication of perovskite solar cells.
Conceptual Stability Comparison

G cluster_stability Stability Factors MABr MABr Perovskite Thermal Thermal Stability MABr->Thermal Lower Moisture Moisture Stability MABr->Moisture Susceptible FABr FABr Perovskite FABr->Thermal Higher FABr->Moisture Susceptible (Improvable)

A conceptual diagram comparing the stability of MABr and FABr perovskites.

References

A Comparative Guide to the XRD Analysis of Methylammonium Lead Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Methylammonium (B1206745) lead bromide (CH₃NH₃PbBr₃ or MAPbBr₃) is a prominent member of the organometal halide perovskite family, materials that have garnered significant attention for their exceptional optoelectronic properties and applications in solar cells and other photodetector devices.[1] X-ray diffraction (XRD) is a fundamental, non-destructive analytical technique used to determine the crystallographic structure, phase purity, and other key material properties of MAPbBr₃. This guide provides a comparative overview of XRD analysis for MAPbBr₃, detailing experimental protocols and presenting data to aid researchers in their material characterization endeavors.

Experimental Protocols

The structural and crystalline quality of MAPbBr₃ is highly dependent on the synthesis method. Below are detailed methodologies for common synthesis techniques and the subsequent XRD analysis.

1. Synthesis of Methylammonium Lead Bromide

Several methods are employed to synthesize MAPbBr₃, each yielding crystals or thin films with varying characteristics.

  • Solution-Based Synthesis (Inverse Temperature Crystallization): This method leverages the retrograde solubility of MAPbBr₃ in certain solvents.

    • Prepare a precursor solution of MAPbBr₃.

    • Take a small quantity of the precursor solution in a beaker.

    • Heat the solution to 80°C and maintain this temperature for approximately one hour to induce crystallization.[2]

  • Solvent Acidolysis Crystallization (SAC): This technique uses N-methylformamide (NMF) as both a solvent and a source of methylammonium cations.[3][4]

    • Dissolve 0.2 M of lead(II) bromide (PbBr₂) in a mixture of N-methylformamide (NMF) and hydrobromic acid (HBr) with a volume ratio of 5.7:1.[3]

    • Sonicate the solution for 5 minutes and then filter it using a 0.45 μm syringe filter.

    • Place 10 mL of the filtered solution into a crystallization dish.

    • Cover the dish with aluminum foil, creating a small hole in the center with a needle.

    • Allow crystallization to occur over 48 to 72 hours.

    • Isolate the crystals, dry them with a wipe, and then place them in a vacuum oven at 40°C overnight.[3]

  • Stepwise Aqueous Solution Synthesis: This method uses lead acetate (B1210297) trihydrate as a precursor in an aqueous environment.[1][5]

    • React lead acetate with hydrobromic acid to form lead bromide (PbBr₂).

    • Separately, react methylamine (B109427) with hydrobromic acid to produce methylammonium bromide (MABr).

    • Add the methylammonium bromide to the lead bromide solution to form the final MAPbBr₃ product.[1]

2. XRD Analysis Protocol

The following is a general procedure for conducting XRD analysis on MAPbBr₃ samples.

  • Sample Preparation:

    • For single crystals, the sample can be mounted directly onto the sample holder.

    • For polycrystalline powders, the material should be finely ground to ensure random orientation of the crystallites. The powder is then typically packed into a sample holder.

    • For thin films, the film on its substrate is mounted on the diffractometer.

  • Instrument Setup:

    • An X-ray diffractometer, such as an Empyrean from Malvern Panalytical, is used.[3]

    • Commonly, a Cu Kα radiation source (λ = 1.5406 Å) is employed.

    • The data is collected over a 2θ range relevant to the material's diffraction peaks, for instance, from 10° to 70°.

  • Data Analysis:

    • The resulting diffraction pattern is analyzed to identify the peak positions (2θ), intensities, and full width at half maximum (FWHM).

    • This information is used to determine the crystal structure, lattice parameters, and crystallite size (using the Scherrer equation).[6]

Data Presentation

The quantitative data from XRD analysis is crucial for comparing samples and understanding material properties.

Table 1: Characteristic XRD Peaks for Cubic MAPbBr₃

The cubic perovskite structure is the most commonly reported phase for MAPbBr₃ at room temperature.[7] The table below summarizes the prominent diffraction peaks.

2θ (degrees)(hkl) PlaneReference(s)
~14.90 - 15.05(100)[7][8][9]
~30.05 - 30.21(200)[7][8][9]
~45.89 - 45.94(300)[7][9]
~62.69(400)[7]

Note: The exact peak positions can shift slightly due to factors like lattice strain or compositional variations.[9]

Table 2: Comparison of MAPbBr₃ XRD Data Under Different Conditions

The synthesis and processing conditions can significantly influence the crystalline properties of MAPbBr₃.

Sample/ConditionKey XRD Observation(s)Inferred PropertyReference(s)
MABr:PbBr₂ ratio of 1:1Higher peak intensity and absence of secondary phases.Good crystallinity and phase purity.[8]
MABr:PbBr₂ ratio < 1 or > 1Lower peak intensity, potential for PbBr₂ peaks.Incomplete crystallization or presence of impurities.[8]
CVD growth at 90°CBroader (100) peak (FWHM ratio of 2.6:1 vs 120°C).Smaller crystallite size.[10]
CVD growth at 120°CSharper (100) peak.Larger crystallite size.[10]
Annealing at 120°C - 210°CIncreased XRD peak intensities compared to room temperature.Improved crystal structure and surface.[7]
Annealing at ≥ 240°CAppearance of new peaks, indicating decomposition.Phase transition and material degradation.[7]

Table 3: Comparison of Perovskite Materials

Different perovskite materials exhibit distinct XRD patterns due to their unique crystal structures.

Perovskite MaterialCrystal System (Common)Key Distinguishing XRD FeaturesReference(s)
CH₃NH₃PbBr₃ (MAPbBr₃) Cubic (Pm-3m)Strong (100) and (200) peaks at ~15° and ~30°.[7][8]
CH₃NH₃PbI₃ (MAPbI₃) Tetragonal (I4/mcm)Different peak positions due to larger iodide ion.[11]
Formamidinium Lead Iodide (FAPbI₃) Trigonal (α-phase) or Hexagonal (δ-phase)XRD patterns are distinct for the different phases.[11]
Layered Perovskites (e.g., (PEA)₂(MA)₂Pb₃I₁₀) Orthorhombic/TetragonalExhibit additional low-angle diffraction peaks due to the layered structure.[11]
Transition-Metal-Doped Perovskite Oxides (e.g., SrTiO₃) CubicPeak positions shift systematically with dopant incorporation.[12]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of MAPbBr3 cluster_analysis XRD Analysis cluster_interpretation Data Interpretation s1 Precursor Preparation (e.g., MABr, PbBr2) s2 Dissolution in Solvent (e.g., NMF, HBr) s1->s2 s3 Crystallization (e.g., Heating, Anti-solvent) s2->s3 s4 Crystal Isolation & Drying s3->s4 a1 Sample Preparation (Grinding/Mounting) s4->a1 Transfer Sample a2 XRD Data Acquisition a1->a2 a3 Data Processing a2->a3 i1 Phase Identification (Peak Positions) a3->i1 i2 Crystallinity Assessment (Peak Intensity/FWHM) a3->i2 i3 Crystallite Size Calculation (Scherrer Equation) a3->i3 i4 Lattice Parameter & Strain (Peak Shifts) a3->i4

Caption: Workflow for Synthesis and XRD Analysis of MAPbBr₃.

logical_relationships cluster_params Synthesis & Processing Parameters cluster_props Structural Properties (from XRD) cluster_perf Material Performance p1 Precursor Stoichiometry (e.g., MABr:PbBr2 ratio) prop1 Phase Purity p1->prop1 prop3 Lattice Strain p1->prop3 p2 Growth Temperature prop2 Crystallite Size p2->prop2 p3 Annealing Conditions p3->prop2 p3->prop3 p4 Solvent System p4->prop1 p4->prop2 perf1 Optoelectronic Properties (e.g., PL Intensity) prop1->perf1 perf2 Device Efficiency prop1->perf2 perf3 Material Stability prop1->perf3 prop2->perf1 prop2->perf2 prop2->perf3 prop3->perf1 prop3->perf2 prop3->perf3 prop4 Crystal Orientation (Texture) prop4->perf1 prop4->perf2 prop4->perf3

Caption: Influence of Synthesis on Structural Properties and Performance.

References

A Comparative Guide to the Photoluminescence Spectroscopy of Methylammonium Bromide Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photoluminescence (PL) properties of methylammonium (B1206745) bromide (MABr, CH₃NH₃PbBr₃) perovskites with other commonly studied lead-halide perovskite alternatives. The information herein, supported by experimental data from recent literature, is intended to assist researchers in selecting and characterizing materials for optoelectronic applications.

Comparative Performance Data

The following table summarizes key photoluminescence metrics for methylammonium bromide perovskites and its common iodide and mixed-halide counterparts. These values can vary significantly based on material preparation, morphology (thin film vs. single crystal), and environmental conditions.

ParameterMethylammonium Bromide (MABr)Methylammonium Lead Iodide (MAPbI₃)Mixed Halide (e.g., MAPb(BrₓI₁₋ₓ)₃)
Peak Emission Wavelength ~532 nm at 300 K, shifting to ~552 nm at 4.7 K[1]. The emission can also show a shoulder at around 580 nm in the cubic phase[2][3][4].Exhibits a main emission peak that shifts with temperature, for instance from ~1.59 eV (780 nm) at 78 K to ~1.60 eV (775 nm) at 320 K[5].Tunable over a wide range (500-800 nm) depending on the bromide/iodide ratio and temperature[6].
Photoluminescence Quantum Yield (PLQY) Can reach up to 70% in certain formulations, such as with lead formate (B1220265) mixtures[7]. The PLQY is highly dependent on crystal size and surface passivation[7][8].Generally lower than MABr in ambient conditions due to lower stability, but can be improved with additives.Varies with composition; optimization is key to achieving high PLQY.
Charge Carrier Lifetime (τ) Ultra-long charge carrier recombination times have been observed at low temperatures, with a maximum of 68 µs at 10 K[9][10]. At room temperature, lifetimes are typically in the nanosecond to microsecond range[11][12].Charge carrier lifetimes are in the range of 0.2–43.2 μs in solar cell devices[11].Bromine doping in MAPbI₃ has been shown to increase charge carrier lifetimes by a factor of ~2.75[11].
Exciton Binding Energy Relatively high, which favors excitonic recombination, especially in nanocrystals or at low temperatures[8].Lower than MABr, which contributes to more efficient free carrier generation at room temperature.Intermediate between the pure halide counterparts.
Stability More stable in ambient air and moisture compared to MAPbI₃[6].Prone to degradation in the presence of moisture and oxygen.Stability is influenced by the halide ratio, with higher bromide content generally leading to improved stability.

Experimental Protocol: Photoluminescence Spectroscopy

The following provides a generalized methodology for conducting steady-state and time-resolved photoluminescence spectroscopy on perovskite thin films.

1. Sample Preparation:

  • Precursor Solution: Dissolve methylammonium bromide (MABr) and lead bromide (PbBr₂) in a 1:1 molar ratio in a solvent such as N,N-Dimethylformamide (DMF) to a desired concentration (e.g., 0.5 M)[1].

  • Spin Coating: Dispense the precursor solution onto a cleaned substrate (e.g., glass or quartz). Spin-coat at a specific speed (e.g., 5000 rpm) for a set duration (e.g., 30 s) to form a thin film[1].

  • Annealing: Thermally anneal the film at a specific temperature (e.g., 100 °C) for a defined time to promote crystallization and remove residual solvent.

2. Steady-State Photoluminescence (PL) Spectroscopy:

  • Instrumentation: Utilize a fluorescence spectrometer equipped with a continuous wave (CW) excitation source (e.g., Xenon lamp or CW laser) and a sensitive detector (e.g., a photomultiplier tube or CCD)[13].

  • Excitation: Excite the sample with a wavelength shorter than its absorption edge (e.g., 405 nm or 473 nm)[2][6].

  • Data Acquisition: Record the emission spectrum by scanning the detector across the expected emission wavelength range (e.g., 500-650 nm for MABr).

  • Analysis: Determine the peak emission wavelength and the full width at half maximum (FWHM) of the emission peak.

3. Time-Resolved Photoluminescence (TRPL) Spectroscopy:

  • Instrumentation: Employ a time-correlated single photon counting (TCSPC) system with a pulsed laser source (picosecond or femtosecond) and a high-speed detector.

  • Excitation: Excite the sample with the pulsed laser at a low repetition rate to allow for complete decay between pulses.

  • Data Acquisition: Measure the decay of the photoluminescence intensity over time at the peak emission wavelength.

  • Analysis: Fit the decay curve with an appropriate model (e.g., single, bi-, or tri-exponential decay) to extract the charge carrier lifetimes.

4. Photoluminescence Quantum Yield (PLQY) Measurement:

  • Instrumentation: Use an integrating sphere coupled to a fluorescence spectrometer.

  • Procedure:

    • Measure the emission spectrum of the excitation source with an empty integrating sphere.

    • Place the perovskite sample inside the sphere and measure the spectrum of the scattered excitation and the sample's emission.

    • Place a reference sample (with known absorptance) in the sphere and measure the spectrum of the scattered excitation.

  • Calculation: The PLQY is calculated by comparing the number of photons emitted by the sample to the number of photons absorbed.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for photoluminescence spectroscopy and the relationships between key photophysical processes in methylammonium bromide perovskites.

experimental_workflow cluster_prep Sample Preparation cluster_characterization Photoluminescence Characterization cluster_analysis Data Analysis & Interpretation Precursor Precursor Synthesis (MABr + PbBr₂) SpinCoat Thin Film Deposition (Spin Coating) Precursor->SpinCoat Anneal Thermal Annealing SpinCoat->Anneal SteadyState Steady-State PL (Peak Wavelength, FWHM) Anneal->SteadyState TRPL Time-Resolved PL (Carrier Lifetime) Anneal->TRPL PLQY PL Quantum Yield (Emission Efficiency) Anneal->PLQY Analysis Correlate PL Properties with Material Characteristics SteadyState->Analysis TRPL->Analysis PLQY->Analysis

Caption: Experimental workflow for MABr perovskite synthesis and PL characterization.

photophysics_pathway Photoexcitation Photoexcitation (hν > E_g) HotCarriers Hot Carriers (e⁻ + h⁺) Photoexcitation->HotCarriers FreeCarriers Free Carriers HotCarriers->FreeCarriers Carrier Cooling Excitons Excitons FreeCarriers->Excitons Binding TrappedStates Trapped States FreeCarriers->TrappedStates RadiativeRecomb Radiative Recombination (Photoluminescence) FreeCarriers->RadiativeRecomb NonRadiativeRecomb Non-Radiative Recombination (Heat) FreeCarriers->NonRadiativeRecomb Excitons->FreeCarriers Dissociation Excitons->RadiativeRecomb Excitons->NonRadiativeRecomb TrappedStates->NonRadiativeRecomb

Caption: Key photophysical processes in MABr perovskites following photoexcitation.

References

Performance Showdown: Methylamine Hydrobromide vs. Hydrochloride in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of renewable energy, the composition of perovskite solar cells (PSCs) is a critical factor in pushing the boundaries of efficiency and stability. Among the various additives used to enhance PSC performance, methylamine (B109427) hydrobromide (MABr) and methylamine hydrochloride (MACl) have emerged as key players. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal precursor for specific research and development needs.

At a Glance: MABr vs. MACl in PSC Performance

The choice between methylamine hydrobromide and methylamine hydrochloride as an additive in perovskite solar cells significantly impacts the photovoltaic performance and stability of the resulting devices. While both can contribute to improved film quality, they influence the perovskite crystallization process and final device characteristics in distinct ways.

Methylamine hydrochloride (MACl) has been extensively reported to enhance the crystallinity of perovskite films, leading to larger grain sizes and a reduction in defect densities.[1] This improvement in film morphology is a key factor in achieving high power conversion efficiencies (PCEs), with several studies reporting PCEs exceeding 23%.[2][3] MACl is often used to promote the formation of a stable perovskite phase and can lead to devices with excellent open-circuit voltage (Voc) and fill factor (FF).[2]

On the other hand, this compound (MABr) is frequently employed in mixed-halide perovskite formulations to tune the material's bandgap. The incorporation of bromide can widen the bandgap, which can be advantageous in certain device architectures, such as tandem solar cells. While perhaps not leading to the same top-tier efficiencies as MACl in single-junction cells, MABr plays a crucial role in enhancing the stability of perovskite films. Bromide-containing perovskites have demonstrated improved resistance to moisture and thermal stress compared to their pure iodide counterparts.[4][5]

Quantitative Performance Comparison

The following table summarizes the key performance metrics of perovskite solar cells fabricated with MABr and MACl as additives, based on data from various studies. It is important to note that direct head-to-head comparisons in a single standardized cell architecture are limited in the available literature, and thus these values are drawn from different optimized systems.

Performance MetricThis compound (MABr)Methylamine Hydrochloride (MACl)
Power Conversion Efficiency (PCE) Up to 16.57% (in FAPbI3-FAPbBr3 system)Up to 23.61%
Open-Circuit Voltage (Voc) ~1.017 V (in FAPbI3-MAPbBr3 system)Up to 1.11 V
Short-Circuit Current Density (Jsc) ~22.196 mA/cm2 (in FAPbI3-MAPbBr3 system)Up to 23.93 mA/cm2
Fill Factor (FF) ~72.18% (in FAPbI3-MAPbBr3 system)Up to 82.66%
Reported Stability Enhances thermal and moisture stability.Can improve photostability.

Experimental Insights and Methodologies

The fabrication of high-performance PSCs is highly sensitive to the experimental protocol. Below are detailed methodologies for incorporating MABr and MACl into perovskite solar cells, as adapted from published research.

Experimental Protocol for MACl-based Perovskite Solar Cells

This protocol describes the fabrication of a high-efficiency perovskite solar cell using a MACl additive.

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Electron Transport Layer (ETL) Deposition: A compact layer of TiO2 is deposited on the FTO substrate by spin-coating a precursor solution, followed by annealing. A mesoporous TiO2 layer is then spin-coated on top of the compact layer and sintered.

  • Perovskite Precursor Solution Preparation: A stock solution is prepared by dissolving formamidinium iodide (FAI), lead iodide (PbI2), and MABr in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). To this, a specific molar percentage of MACl is added.[2]

  • Perovskite Film Deposition: The perovskite precursor solution containing MACl is spin-coated onto the mesoporous TiO2 layer. An anti-solvent is often dripped onto the spinning substrate to induce rapid crystallization. The film is then annealed at a specific temperature to form the final perovskite layer.[6]

  • Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material, such as Spiro-OMeTAD, is spin-coated on top of the perovskite layer.

  • Electrode Deposition: Finally, a metal electrode (e.g., gold or silver) is deposited by thermal evaporation to complete the device.

Experimental Protocol for MABr-based Perovskite Solar Cells

This protocol outlines the synthesis of a mixed-halide perovskite using MABr.

  • Substrate and ETL Preparation: The substrate and electron transport layers are prepared similarly to the MACl-based protocol.

  • Perovskite Precursor Solution Preparation: A precursor solution is prepared by dissolving FAI, PbI2, and varying molar ratios of MABr and lead bromide (PbBr2) in a DMF/DMSO solvent mixture.[7]

  • Perovskite Film Deposition: The mixed-halide perovskite solution is spin-coated onto the substrate. The spinning parameters and anti-solvent treatment are optimized to achieve a uniform and crystalline film. The substrate is then annealed.

  • HTL and Electrode Deposition: The hole transport layer and metal electrode are deposited in the same manner as the MACl-based device.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized experimental workflow for the fabrication of perovskite solar cells, highlighting the key stages where MABr or MACl are introduced.

experimental_workflow cluster_substrate Substrate Preparation cluster_ETL ETL Deposition cluster_Perovskite Perovskite Layer Formation cluster_HTL_Electrode Device Completion FTO_Cleaning FTO Substrate Cleaning cTiO2 Compact TiO2 Deposition FTO_Cleaning->cTiO2 mTiO2 Mesoporous TiO2 Deposition cTiO2->mTiO2 Precursor Precursor Solution (with MABr or MACl) mTiO2->Precursor Spin_Coating Spin Coating Precursor->Spin_Coating Annealing Annealing Spin_Coating->Annealing HTL HTL Deposition Annealing->HTL Electrode Electrode Deposition HTL->Electrode logical_relationship cluster_impact Primary Impact MABr Methylamine Hydrobromide (MABr) Bandgap Bandgap Tuning MABr->Bandgap Stability Enhanced Stability (Thermal, Moisture) MABr->Stability MACl Methylamine Hydrochloride (MACl) Crystallinity Improved Crystallinity & Film Morphology MACl->Crystallinity Efficiency Higher Power Conversion Efficiency Crystallinity->Efficiency

References

A Comparative Guide to the Thermal Stability of Methylammonium Lead Bromide and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The long-term operational stability of perovskite-based optoelectronic devices is intrinsically linked to the thermal robustness of the perovskite material itself. Methylammonium (B1206745) lead bromide (MAPbBr3) has been a benchmark material in this class; however, its thermal stability remains a significant concern for commercial applications. This guide provides a comparative analysis of the thermal stability of MAPbBr3 against two common alternatives: formamidinium lead bromide (FAPbBr3) and cesium lead bromide (CsPbBr3). The information presented is based on a review of experimental data from various research publications.

Comparative Analysis of Thermal Stability

The thermal stability of these perovskite materials is primarily assessed through thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The onset temperature of decomposition is a key metric for comparing the thermal stability of different materials.

MaterialCationDecomposition Onset Temperature (°C)Key Degradation Products
MAPbBr3 Methylammonium (MA+)~240 - 300Methylamine (B109427) (CH3NH2), Hydrogen Bromide (HBr), Lead Bromide (PbBr2)
FAPbBr3 Formamidinium (FA+)~318Sym-triazine, Formamidine (B1211174), Hydrogen Cyanide (HCN), Lead Bromide (PbBr2)[1]
CsPbBr3 Cesium (Cs+)> 500Lead Bromide (PbBr2) (volatilization)

Methylammonium Lead Bromide (MAPbBr3): MAPbBr3 exhibits the lowest thermal stability among the three. Its degradation begins at temperatures as low as 240-300 °C. The primary degradation pathway involves the decomposition of the methylammonium cation, leading to the evolution of volatile species such as methylamine and hydrogen bromide, and leaving behind a solid residue of lead bromide. Some studies have even reported the onset of degradation at temperatures as low as 60-100°C under certain conditions.

Formamidinium Lead Bromide (FAPbBr3): Replacing the methylammonium cation with the slightly larger formamidinium cation significantly enhances thermal stability. FAPbBr3 is stable up to approximately 318 °C.[1] Its decomposition pathway is more complex than that of MAPbBr3, yielding a range of gaseous products including sym-triazine, formamidine, and hydrogen cyanide.[1] This improved stability is attributed to the stronger hydrogen bonding between the formamidinium cation and the lead-bromide inorganic framework.

Cesium Lead Bromide (CsPbBr3): The inorganic cesium lead bromide perovskite demonstrates superior thermal stability compared to its hybrid organic-inorganic counterparts. CsPbBr3 is thermally stable up to temperatures exceeding 500 °C. Its high-temperature degradation is primarily associated with the sublimation or volatilization of lead bromide, rather than the decomposition of the cation. This exceptional thermal robustness makes CsPbBr3 a highly promising candidate for applications demanding high-temperature operation.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the accurate assessment and comparison of material stability. Below are generalized methodologies for key thermal stability analysis techniques based on common practices reported in the literature.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss characteristics of the perovskite material.

Apparatus: Thermogravimetric Analyzer.

Procedure:

  • A small amount of the perovskite powder (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

  • The crucible is placed on the TGA balance.

  • The sample is heated from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon) with a constant flow rate (e.g., 20-50 mL/min).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The onset of decomposition is determined from the temperature at which a significant mass loss is observed in the TGA curve.

Temperature-Dependent X-ray Diffraction (XRD)

Objective: To investigate the changes in the crystal structure of the perovskite material as a function of temperature.

Apparatus: X-ray Diffractometer with a high-temperature stage.

Procedure:

  • A thin film or powder sample of the perovskite material is mounted on the sample holder of the high-temperature stage.

  • The initial XRD pattern is recorded at room temperature to confirm the crystal structure.

  • The sample is then heated to a series of desired temperatures in a controlled atmosphere.

  • At each temperature, an XRD scan is performed over a specific 2θ range to monitor any changes in the diffraction peaks.

  • The appearance of new peaks or the disappearance of existing peaks indicates a phase transition or decomposition of the material. The lattice parameters can also be calculated at each temperature to study thermal expansion.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To analyze the elemental composition and chemical states of the perovskite surface before and after thermal stress.

Apparatus: X-ray Photoelectron Spectrometer.

Procedure:

  • An initial XPS spectrum of the pristine perovskite sample is acquired to determine the baseline elemental composition and chemical states of the constituent elements (e.g., Pb, Br, C, N).

  • The sample is then subjected to thermal annealing at a specific temperature for a defined duration in a controlled environment (e.g., in-situ heating chamber within the XPS system or ex-situ annealing).

  • After the thermal treatment, another XPS spectrum is acquired from the same sample.

  • By comparing the spectra before and after heating, changes in the elemental ratios and the appearance of new chemical states can be identified, providing insights into the degradation mechanism at the surface.

Visualization of Degradation Pathways and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams are provided.

Thermal_Degradation_Pathways cluster_MAPbBr3 MAPbBr3 Degradation cluster_FAPbBr3 FAPbBr3 Degradation cluster_CsPbBr3 CsPbBr3 Degradation MAPbBr3 MAPbBr3 PbBr2_MA PbBr2 (solid) MAPbBr3->PbBr2_MA Heat Volatiles_MA CH3NH2 (gas) + HBr (gas) MAPbBr3->Volatiles_MA Heat FAPbBr3 FAPbBr3 PbBr2_FA PbBr2 (solid) FAPbBr3->PbBr2_FA Heat Volatiles_FA sym-triazine (gas) + formamidine (gas) + HCN (gas) FAPbBr3->Volatiles_FA Heat CsPbBr3_solid CsPbBr3 (solid) CsPbBr3_gas PbBr2 (gas) CsPbBr3_solid->CsPbBr3_gas High Heat (>500°C)

Caption: Thermal degradation pathways of perovskites.

Experimental_Workflow start Perovskite Sample (MAPbBr3, FAPbBr3, or CsPbBr3) tga Thermogravimetric Analysis (TGA) start->tga xrd Temperature-Dependent XRD start->xrd xps X-ray Photoelectron Spectroscopy (XPS) start->xps data_analysis Data Analysis and Comparison tga->data_analysis xrd->data_analysis xps->data_analysis conclusion Stability Assessment data_analysis->conclusion

Caption: Experimental workflow for thermal stability analysis.

References

A Researcher's Guide to Validating Methylammonium Bromide Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with perovskite materials, the purity of precursor components is paramount to achieving desired material properties and device performance. Methylammonium (B1206745) bromide (MABr), a key building block for many perovskite solar cells and optoelectronic devices, is no exception. This guide provides a comprehensive comparison of essential analytical techniques for validating the purity of synthesized MABr, complete with experimental protocols and data presentation to aid in the selection of the most appropriate methods for your research needs.

Comparing the Alternatives: Purity Validation of MABr from Different Synthesis Routes

Two common methods for synthesizing MABr are the reaction of methylamine (B109427) with hydrobromic acid and the reaction of ammonium (B1175870) bromide with paraformaldehyde. The choice of synthesis route can influence the types and levels of impurities present in the final product. This guide will focus on the validation techniques applicable to MABr produced by either method, with a comparative analysis of their effectiveness.

Key Validation Techniques at a Glance

A variety of analytical techniques can be employed to assess the purity of synthesized MABr. The most common and effective methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Powder X-ray Diffraction (XRD), and Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC). Each technique provides unique insights into the material's composition and purity.

Parameter ¹H NMR Spectroscopy Powder X-ray Diffraction (XRD) Thermal Analysis (TGA/DSC)
Principle Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and composition.Scatters X-rays off the crystal lattice of a material to determine its crystallographic structure and phase purity.Measures changes in physical and chemical properties of a material as a function of temperature.
Information Obtained - Structural confirmation- Identification and quantification of proton-containing impurities- Absolute purity determination- Phase identification and purity- Crystal structure and lattice parameters- Detection of crystalline impurities- Thermal stability and decomposition temperature- Presence of volatile impurities or solvates- Phase transition temperatures
Sample Requirements 5-10 mg dissolved in a deuterated solvent10-20 mg of finely ground powder5-10 mg of solid sample
Sensitivity High for proton-containing impurities (down to ~0.1 mol%)Moderate, dependent on crystallinity of impurity (typically >1-5 wt%)Moderate, dependent on the thermal event
Key Advantages - Quantitative- Provides structural information- Can identify a wide range of organic impurities- Non-destructive- Excellent for phase identification- Relatively fast- Provides information on thermal stability- Can detect residual solvents and water
Potential Drawbacks - Not sensitive to non-proton-containing impurities- Requires deuterated solvents- Not suitable for amorphous impurities- Quantification can be challenging- Destructive- May not identify specific impurities

Experimental Protocols

Below are detailed methodologies for the key validation experiments.

Quantitative ¹H NMR Spectroscopy for Purity Determination

Objective: To determine the absolute purity of MABr and identify any proton-containing impurities.

Materials:

  • Synthesized Methylammonium Bromide (MABr)

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, or DMSO-d₆)

  • Internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)

  • NMR tubes

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Accurately weigh approximately 10-20 mg of the synthesized MABr and a similar, accurately known mass of the internal standard into a clean vial.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of the chosen deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full magnetization recovery, which is crucial for accurate quantification.

  • Process the spectrum, including phasing and baseline correction.

  • Integrate the characteristic peaks of MABr (methyl protons and ammonium protons) and the internal standard.

  • Calculate the purity of the MABr sample using the following formula:

    Purity (%) = (I_MABr / N_MABr) * (N_IS / I_IS) * (MW_MABr / m_MABr) * (m_IS / MW_IS) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Data Interpretation:

  • The ¹H NMR spectrum of pure MABr in D₂O should show a singlet for the methyl protons (CH₃) at approximately 2.6 ppm and a broad singlet for the ammonium protons (NH₃⁺) which may exchange with D₂O.

  • The presence of other peaks indicates impurities. Common impurities from the methylamine/HBr synthesis route can include unreacted methylamine or residual solvents. The paraformaldehyde route may introduce different byproducts.

Powder X-ray Diffraction (XRD) for Phase Purity Analysis

Objective: To confirm the crystalline phase of MABr and detect any crystalline impurities.

Materials:

  • Synthesized Methylammonium Bromide (MABr)

  • Mortar and pestle

  • XRD sample holder

  • Powder X-ray diffractometer

Procedure:

  • Grind a small amount (10-20 mg) of the MABr sample into a fine powder using a mortar and pestle.

  • Mount the powdered sample onto the XRD sample holder, ensuring a flat and even surface.

  • Place the sample holder in the diffractometer.

  • Set the instrument parameters, typically scanning over a 2θ range of 10° to 60° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Run the XRD scan.

  • Analyze the resulting diffraction pattern.

Data Interpretation:

  • The diffraction pattern of pure, crystalline MABr should match the standard reference pattern from crystallographic databases (e.g., ICDD).

  • The presence of additional peaks indicates the presence of crystalline impurities. For instance, if the synthesis was incomplete, peaks corresponding to the starting materials might be observed.

Thermal Analysis (TGA/DSC)

Objective: To assess the thermal stability of MABr and detect the presence of volatile impurities or solvates.

Materials:

  • Synthesized Methylammonium Bromide (MABr)

  • TGA/DSC instrument

  • Sample pans (e.g., aluminum or alumina)

Procedure:

  • Calibrate the TGA/DSC instrument according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the MABr sample into a sample pan.

  • Place the sample pan and an empty reference pan into the instrument.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a desired temperature range (e.g., 30 °C to 400 °C).

  • Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

Data Interpretation:

  • The TGA curve will show the decomposition temperature of MABr, which is typically above 200 °C. A significant weight loss at lower temperatures may indicate the presence of residual solvents or water.

  • The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions (e.g., melting) and decomposition. The melting point of pure MABr is around 240-250 °C.

Visualizing the Workflow

To better understand the logical flow of the validation process, the following diagrams illustrate the synthesis and subsequent purity analysis workflow.

Synthesis_and_Validation_Workflow cluster_synthesis Synthesis of MABr cluster_validation Purity Validation cluster_decision Decision Synthesis Synthesis Purification Purification Synthesis->Purification Drying Drying Purification->Drying NMR NMR Drying->NMR Structural & Purity Analysis XRD XRD Drying->XRD Phase & Crystal Analysis TGA_DSC TGA_DSC Drying->TGA_DSC Thermal Stability Analysis Final_Product Final_Product NMR->Final_Product XRD->Final_Product TGA_DSC->Final_Product

Caption: Workflow for the synthesis and purity validation of Methylammonium Bromide.

Validation_Technique_Relationship MABr_Sample Synthesized MABr NMR ¹H NMR MABr_Sample->NMR XRD XRD MABr_Sample->XRD TGA_DSC TGA/DSC MABr_Sample->TGA_DSC Structural_Info Molecular Structure Proton-containing Impurities Quantitative Purity NMR->Structural_Info Crystalline_Info Crystal Phase Crystalline Impurities Lattice Parameters XRD->Crystalline_Info Thermal_Info Thermal Stability Decomposition Temp. Volatile Impurities TGA_DSC->Thermal_Info

Caption: Relationship between validation techniques and the information obtained.

By employing a combination of these analytical techniques, researchers can confidently assess the purity of their synthesized methylammonium bromide, ensuring the reliability and reproducibility of their subsequent perovskite-based research and development.

A Comparative Guide to the Synthesis of Methylammonium Bromide (MABr)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylammonium bromide (MABr), a key precursor in the synthesis of perovskite solar cells and other advanced materials, can be synthesized through various chemical routes. The choice of synthesis method can significantly impact the final product's purity, yield, and the overall cost and scalability of the process. This guide provides an objective comparison of the most common synthesis routes for MABr, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthesis Routes

The two primary methods for synthesizing MABr are the reaction of methylamine (B109427) with hydrobromic acid and the reaction of formaldehyde (B43269) with ammonium (B1175870) bromide. A third, novel approach utilizing ionic liquids has also emerged as a promising green and potentially cost-effective alternative.

ParameterMethylamine + Hydrobromic AcidFormaldehyde + Ammonium BromideIonic Liquid-Based Method
Yield ~80%[1][2]Data not availableData not available
Purity High (recrystallization often used)99.2%[3]Data not available
Reaction Time Typically a few hours[1][4]~3 hours at elevated temperatures[3]Potentially faster
Cost Dependent on the cost of methylamine and hydrobromic acidPotentially lower cost due to cheaper starting materialsPotentially cost-effective due to solvent reusability
Scalability Readily scalableScalable with appropriate reactor designScalability under investigation
Safety & Environmental Use of corrosive hydrobromic acidUse of toxic formaldehydeGenerally considered a "greener" alternative

Experimental Protocols

Synthesis of MABr from Methylamine and Hydrobromic Acid

This is the most widely reported method for MABr synthesis.

Methodology:

  • Methylamine solution (e.g., 40% in water) is cooled in an ice bath.[1]

  • Hydrobromic acid (e.g., 48% in water) is added dropwise to the methylamine solution with constant stirring.[1] The reaction is exothermic and maintaining a low temperature is crucial.

  • The reaction mixture is typically stirred for several hours at 0°C.[4]

  • The solvent is removed via rotary evaporation to obtain the crude MABr product.

  • The crude product is then purified by recrystallization, often from ethanol (B145695) or a mixed solvent system like ethanol and diethyl ether, to yield white crystals of MABr.[5]

Characterization: The final product is typically characterized by techniques such as Powder X-ray Diffraction (PXRD) to confirm the crystal structure, and analytical techniques like liquid chromatography to determine purity.[1][3]

Synthesis of MABr from Formaldehyde and Ammonium Bromide

This method offers an alternative route using different starting materials.

Methodology:

  • Ammonium bromide and solid paraformaldehyde are pulverized and mixed uniformly.[3]

  • The solid mixture is heated to 120-180°C for approximately 3 hours in a molten state.[3]

  • The temperature is further increased to 200-210°C to drive the reaction to completion and remove volatile by-products.[3]

  • The resulting crude MABr is dissolved in a hot mixed solvent of ethanol and dibutyl ether.[3]

  • Insoluble impurities are removed by hot filtration.

  • The MABr is crystallized by cooling the solution to -5 to 5°C.[3]

  • The white crystals are collected by vacuum filtration, washed, and dried under vacuum.[3]

Characterization: Purity is assessed by liquid chromatography, with reported purities of 99.2%.[3]

Novel Synthesis using Ionic Liquids

While specific protocols are still emerging, the use of ionic liquids as solvents or catalysts in the synthesis of MABr is gaining attention as a more environmentally friendly approach. This method is reported to be less time-consuming and more cost-effective than traditional methods, although detailed comparative data is not yet widely available.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for comparing the different synthesis routes of MABr.

G cluster_synthesis Synthesis Routes cluster_analysis Comparative Analysis cluster_characterization Characterization s1 Methylamine + HBr a1 Yield s1->a1 a2 Purity s1->a2 a3 Cost s1->a3 a4 Scalability s1->a4 a5 Safety & Environmental Impact s1->a5 c1 PXRD s1->c1 s2 Formaldehyde + NH4Br s2->a1 s2->a2 s2->a3 s2->a4 s2->a5 s2->c1 s3 Ionic Liquid Method s3->a1 s3->a2 s3->a3 s3->a4 s3->a5 s3->c1 c4 LC a1->c4 a2->c4 c1->a2 c2 SEM c3 TGA c4->a1 c4->a2

Comparative analysis workflow for MABr synthesis routes.

References

Navigating the Halide Maze: A Comparative Guide to Bromide-to-Iodide Ratios in Mixed Halide Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise tuning of material properties is paramount. In the realm of photovoltaics and optoelectronics, mixed halide perovskites stand out for their exceptional and tunable characteristics. This guide provides a comprehensive comparison of the impact of varying the bromide-to-iodide ratio in these materials, supported by experimental data and detailed protocols to aid in reproducible research.

The ratio of bromide (Br) to iodide (I) in mixed halide perovskites of the form APb(Br_x_I_1-x_)3 (where A is a cation like methylammonium (B1206745) (MA) or formamidinium (FA)) is a critical determinant of their optoelectronic properties and overall device performance. This ratio directly influences the material's bandgap, crystal structure, and stability, thereby affecting the efficiency and longevity of perovskite-based solar cells and light-emitting diodes (LEDs).

Performance Metrics: A Quantitative Comparison

The following tables summarize the key performance parameters of mixed halide perovskites as a function of the bromide-to-iodide ratio, based on a compilation of experimental findings.

Bromide Molar Fraction (x)Bandgap (eV)Crystal StructurePower Conversion Efficiency (PCE) (%)Key Observations
0 (Pure Iodide)~1.55 - 1.63Tetragonal15 - 22%High efficiency but susceptible to moisture and thermal degradation.
0.1 - 0.2~1.60 - 1.75Tetragonal/Cubic17 - 23%Improved stability and higher open-circuit voltage (Voc) compared to pure iodide.[1][2]
0.2 - 0.4~1.75 - 1.90Cubic15 - 20%Wider bandgap suitable for tandem solar cells; however, photoinduced phase segregation becomes more prominent.[3]
0.4 - 0.6~1.90 - 2.10Cubic12 - 18%Increased bandgap leads to lower short-circuit current (Jsc); significant challenges with phase segregation.[4][5]
1 (Pure Bromide)~2.2 - 2.3Cubic8 - 12%High bandgap, more stable than pure iodide but lower overall solar cell efficiency.[2]

Table 1: Influence of Bromide-to-Iodide Ratio on Key Performance Parameters of Mixed Halide Perovskite Solar Cells.

PropertyImpact of Increasing Bromide ContentReferences
Bandgap Increases (blueshift in absorption and emission)[4][5][6][7][8][9]
Open-Circuit Voltage (Voc) Generally increases due to wider bandgap[2][10]
Short-Circuit Current (Jsc) Generally decreases due to reduced absorption of lower-energy photons[4][5][6]
Crystal Structure Can transition from tetragonal to cubic[4][5]
Stability (Moisture & Thermal) Can be enhanced with small amounts of bromide[11]
Phase Segregation Becomes more pronounced, especially under illumination[12][13][14]
Carrier Lifetime Can be improved with optimal bromide incorporation[1][2]

Table 2: General Trends in Optoelectronic and Stability Properties with Increasing Bromide Content.

Understanding the Mechanisms: Signaling Pathways and Logical Relationships

The interplay between the halide ratio and perovskite properties is multifaceted. The following diagram illustrates the key cause-and-effect relationships.

Halide_Ratio_Impact Ratio Bromide/Iodide Ratio Bandgap Bandgap Energy Ratio->Bandgap Determines PhaseSeg Photoinduced Phase Segregation Ratio->PhaseSeg Promotes at intermediate ratios Lattice Lattice Strain & Crystal Structure Ratio->Lattice Influences Absorption Optical Absorption Spectrum Bandgap->Absorption Shifts Voc Open-Circuit Voltage (Voc) Bandgap->Voc Increases Jsc Short-Circuit Current (Jsc) Absorption->Jsc Affects PCE Power Conversion Efficiency (PCE) Voc->PCE Jsc->PCE Stability Material Stability PhaseSeg->PCE Reduces PhaseSeg->Stability Degrades Lattice->Stability Impacts

Caption: Relationship between halide ratio and perovskite properties.

A critical challenge in mixed halide perovskites is photoinduced phase segregation. Under illumination, the homogenous mixed halide crystal can separate into iodide-rich and bromide-rich domains.[12][13] The iodide-rich domains have a lower bandgap and can act as charge carrier traps, leading to a reduction in the open-circuit voltage and overall device efficiency.

Phase_Segregation_Pathway start Mixed Halide Perovskite (Homogenous) illumination Light Illumination start->illumination segregation Halide Ion Migration illumination->segregation domains Formation of I-rich and Br-rich Domains segregation->domains trap I-rich Domains as Charge Carrier Traps domains->trap recombination Increased Non-radiative Recombination trap->recombination voc_loss Reduced Voc recombination->voc_loss pce_loss Lowered PCE voc_loss->pce_loss

Caption: Pathway of photoinduced phase segregation in mixed halide perovskites.

Experimental Protocols: A Guide to Fabrication and Characterization

Reproducibility is a cornerstone of scientific advancement. Below are detailed methodologies for the fabrication and characterization of mixed halide perovskite thin films.

One-Step Solution Processing of MAPb(I_1-x_Br_x_)3 Thin Films

This protocol is a common method for depositing mixed halide perovskite films.

  • Precursor Solution Preparation:

    • Dissolve lead iodide (PbI_2_) and a stoichiometric ratio of methylammonium iodide (MAI) and methylammonium bromide (MABr) in a solvent mixture of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (typically in a 4:1 volume ratio).

    • The total molar concentration of the lead halide precursor is typically around 1.2 M.

    • Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.

    • Filter the precursor solution through a 0.22 µm PTFE syringe filter before use.

  • Substrate Preparation:

    • Clean fluorine-doped tin oxide (FTO) coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone for 15 minutes to improve the wettability.

    • Deposit an electron transport layer (e.g., compact TiO_2_ or SnO_2_) onto the FTO substrate.

  • Perovskite Film Deposition:

    • Spin-coat the prepared precursor solution onto the substrate. A typical two-step spin-coating program is:

      • 1000 rpm for 10 seconds (for initial spreading).

      • 4000-6000 rpm for 30 seconds.

    • During the second step, at about 10-15 seconds before the end, dispense an anti-solvent (e.g., chlorobenzene (B131634) or toluene) onto the spinning substrate to induce rapid crystallization.[15]

  • Annealing:

    • Immediately after spin-coating, anneal the film on a hotplate at 100-150 °C for 10-15 minutes to remove residual solvent and complete the crystallization process.

Characterization Techniques
  • UV-Vis Spectroscopy: To determine the optical bandgap from the absorption onset.

  • X-ray Diffraction (XRD): To analyze the crystal structure and phase purity of the film.

  • Scanning Electron Microscopy (SEM): To visualize the film morphology, including grain size and pinholes.

  • Photoluminescence (PL) Spectroscopy: To investigate the emission properties and detect phase segregation (emergence of a lower-energy peak corresponding to I-rich domains).

  • Solar Simulator and I-V Measurement: To measure the photovoltaic performance of the fabricated solar cells (PCE, Voc, Jsc, Fill Factor).

Experimental_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization solution Precursor Solution (PbI2, MAI, MABr in DMF:DMSO) spincoat Spin-Coating solution->spincoat substrate Substrate Cleaning (FTO + ETL) substrate->spincoat antisolvent Anti-solvent Dripping spincoat->antisolvent anneal Annealing antisolvent->anneal uvvis UV-Vis anneal->uvvis xrd XRD anneal->xrd sem SEM anneal->sem pl PL anneal->pl iv I-V Measurement anneal->iv

Caption: General experimental workflow for perovskite fabrication and characterization.

References

A Comparative Guide to Methylammonium Bromide (MABr) Perovskites: Performance, Stability, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the emergence of methylammonium (B1206745) bromide (MABr) perovskites has opened new avenues in optoelectronic applications. This guide provides an objective comparison of MABr perovskites with alternative materials, supported by experimental data, detailed methodologies, and visual workflows to facilitate a comprehensive understanding of their performance and potential.

Methylammonium bromide (CH₃NH₃PbBr₃ or MABr) based perovskites have garnered significant attention within the scientific community for their promising optoelectronic properties, making them suitable for applications such as solar cells and light-emitting diodes.[1][2] Their relatively simple synthesis and tunable characteristics are key advantages. However, like other organic-inorganic hybrid perovskites, they face challenges, particularly concerning long-term stability under environmental stressors like moisture and heat.[3][4]

This comparative guide delves into the experimental performance of MABr perovskites, juxtaposing them with common alternatives to provide a clearer perspective on their standing in the field of perovskite research.

Comparative Performance Analysis

The performance of perovskite materials is typically evaluated based on several key metrics, including power conversion efficiency (PCE) in solar cells, photoluminescence quantum yield (PLQY) for light-emitting applications, and long-term stability. The following tables summarize the quantitative data from various experimental studies, offering a side-by-side comparison of MABr perovskites with other notable compositions.

Perovskite CompositionPower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current Density (Jsc)Fill Factor (FF)Stability NotesReference
CH₃NH₃PbBr₃ (MABr) 4.8% - 11.4%0.84 V - 1.11 V12.05 mA/cm² - 16.16 mA/cm²0.355 - 0.73More stable than MAPbI₃ under ambient conditions, but can degrade in the presence of moisture.[3][4] Devices based on MABr quantum dots have shown stability for over four months.[5][2][5]
CH₃NH₃PbI₃ (MAPI) ~2.7% (with simple architecture)Not specifiedNot specifiedNot specifiedMore sensitive to humidity, illumination, and thermal stress compared to MAPbBr₃.[4][4]
MA-free (Cs/FA-based) 20.5%Not specifiedNot specifiedNot specifiedUnencapsulated device retained about 80% of original efficiency after 1000 hours of aging.[6][6]
Tin-based (MABr-substituted) 8.38%0.53 VNot specified70%While showing enhanced performance, the perovskite phase degrades faster under atmospheric conditions.[7][7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the cross-validation of research findings. Below are methodologies for the synthesis of MABr and the fabrication of a simple MABr-based perovskite solar cell.

Synthesis of Methylammonium Bromide (MABr)

The synthesis of MABr is a foundational step for MABr-based perovskite research. A common method involves the reaction of methylamine (B109427) with hydrobromic acid.

Materials:

  • Methylamine (CH₃NH₂) solution

  • Hydrobromic acid (HBr)

  • Ethanol (B145695)

  • Magnetic stirrer

  • Round-bottom flask

  • Ice bath

  • Rotary evaporator

Procedure:

  • At 0°C in an ice bath, slowly add hydrobromic acid dropwise to a stirred solution of methylamine in ethanol.[3]

  • Continue stirring the reaction mixture for a designated period, typically a couple of hours, while maintaining the low temperature.[3]

  • Following the reaction, remove the excess ethanol using a rotary evaporator. The temperature of the water bath is usually maintained at around 60°C.[3]

  • The resulting white solid product is the methylammonium bromide salt.[3]

  • To further purify the product, it can be redissolved in ethanol and then precipitated.[3]

  • The purified solid is then filtered and dried under vacuum at approximately 60°C for several hours before use.[3]

Fabrication of a MABr Perovskite Solar Cell (Two-Step Deposition)

A two-step deposition process is a common method for fabricating MABr perovskite solar cells.

Materials:

  • FTO-coated glass substrates

  • Lead bromide (PbBr₂)

  • Methylammonium bromide (MABr) solution in isopropanol (B130326)

  • Hole-transport layer (HTL) material (e.g., NiOₓ)

  • Electron-transport layer (ETL) material (e.g., C₆₀)

  • Metal contact (e.g., Ag)

  • Spin coater

  • Hot plate

  • Thermal evaporator

Procedure:

  • Clean the FTO-coated glass substrates sequentially with acetone, ethanol, and isopropanol in an ultrasonic bath. Dry the substrates with nitrogen gas and treat them with UV-ozone.[8]

  • Deposit a hole-transport layer (HTL), such as NiOₓ, onto the FTO substrate via spin coating, followed by annealing at an appropriate temperature.[8]

  • Prepare a solution of PbBr₂ in a suitable solvent (e.g., DMF).

  • Spin-coat the PbBr₂ solution onto the HTL-coated substrate to form a uniform film.

  • Dip the PbBr₂-coated substrate into a solution of MABr in isopropanol for a specific duration (e.g., 10 minutes) to convert the PbBr₂ film into a MAPbBr₃ perovskite film.[2]

  • Anneal the perovskite film on a hot plate (e.g., for 10 minutes) to improve crystallinity.[2]

  • Sequentially deposit an electron-transport layer (ETL), such as C₆₀, and a metal contact, like silver (Ag), on top of the perovskite layer using a thermal evaporator under high vacuum.[8]

Experimental Workflow and Signaling Pathways

To visualize the logical flow of experimental procedures and the relationships between different components, Graphviz diagrams are provided below.

MABr_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Product Methylamine Methylamine (CH3NH2) Reaction Reaction at 0°C in Ethanol Methylamine->Reaction HBr Hydrobromic Acid (HBr) HBr->Reaction Evaporation Rotary Evaporation Reaction->Evaporation Remove Solvent Drying Vacuum Drying at 60°C Evaporation->Drying Purify MABr Methylammonium Bromide (MABr) Drying->MABr

MABr Synthesis Workflow

Perovskite_Solar_Cell_Fabrication cluster_substrate Substrate Preparation cluster_layers Layer Deposition cluster_device Final Device Substrate FTO Glass Substrate Cleaning Substrate Cleaning Substrate->Cleaning HTL Hole-Transport Layer (HTL) Deposition Cleaning->HTL PbBr2 PbBr2 Spin Coating HTL->PbBr2 Conversion Conversion to MAPbBr3 (Dipping) PbBr2->Conversion Annealing Perovskite Annealing Conversion->Annealing ETL Electron-Transport Layer (ETL) Deposition Annealing->ETL Contact Metal Contact Deposition ETL->Contact Device Complete Perovskite Solar Cell Contact->Device

Perovskite Solar Cell Fabrication Workflow

References

Safety Operating Guide

Methylamine hydrobromide proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of methylamine (B109427) hydrobromide is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential for researchers, scientists, and drug development professionals to ensure a safe work environment and maintain regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of methylamine hydrobromide.

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of its hazards and the necessary safety precautions. The substance is classified as an irritant and can be harmful if ingested or inhaled.

Key Safety and Handling Information

AspectPrecautionary MeasureCitations
Hazards Causes serious eye irritation and skin irritation. Harmful if swallowed. May cause respiratory irritation.[1]
Personal Protective Equipment (PPE) Wear chemical safety goggles, a fully-buttoned lab coat, and protective gloves (nitrile, neoprene, or butyl rubber recommended). A dust respirator should be used if dust generation is likely. A face shield is also recommended.[2][3]
Handling Procedures Handle only in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3] Avoid generating dust. Wash hands and face thoroughly after handling.[1] Ensure an emergency eyewash station and safety shower are readily accessible.[3]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep segregated from incompatible materials such as strong oxidizers, acids, and acid chlorides.[3]

**Step-by-Step Disposal Protocol

Disposing of this compound requires a systematic approach to ensure safety and compliance with all relevant regulations. Under no circumstances should this chemical be disposed of down the sink or in regular trash.[4][5]

1. Waste Identification and Segregation

  • Treat all this compound, whether used or unused, as hazardous waste.[4]

  • Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[2][6] This is particularly important for avoiding contact with incompatible substances like strong acids or oxidizing agents.

2. Waste Collection and Container Management

  • Solid Waste: Collect solid this compound waste in a designated, compatible, and sealable container.[3][6] It is best practice to use the original container if possible.[7]

  • Contaminated Materials: Any items contaminated with this compound, such as gloves, weighing papers, or absorbent pads from a spill cleanup, should also be collected as solid hazardous waste.[6]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[2][8] The label should also include the date when waste was first added to the container.[3] If reusing a container, ensure the original label is completely defaced.[8][9]

  • Storage: Keep the waste container tightly sealed at all times, except when adding waste.[8][10] Store the sealed container in a designated Satellite Accumulation Area within the laboratory, away from heat and sources of ignition.[7][10]

3. Spill Management

  • In case of a spill, evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, carefully sweep the solid material into an airtight container, taking care to avoid dispersing dust.

  • The collected material must be disposed of as hazardous waste.

  • Clean the affected area thoroughly.

4. Arranging for Final Disposal

  • The only approved method for the final disposal of this compound is through a licensed hazardous waste disposal service or an approved waste disposal plant.[2][7]

  • Contact your institution's Environmental Health and Safety (EH&S) office to schedule a pickup for your hazardous waste.[10]

  • Do not mix this compound with other waste materials before pickup unless specifically instructed to do so by your EH&S office.[7]

5. Empty Container Disposal

  • An empty container that has held this compound must still be treated as hazardous waste.

  • For acutely hazardous chemicals (P-listed wastes), regulations require that the empty container be triple-rinsed with a suitable solvent.[4][10] The rinsate (the solvent from rinsing) must be collected and disposed of as liquid hazardous waste.[4][9] While this compound is not explicitly on the P-list, following this prudent procedure is recommended given its hazards. After triple-rinsing, the container labels should be defaced before disposal as regular trash.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Methylamine Hydrobromide for Disposal B Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat - Respirator (if needed) A->B Initiate Process C Is it a spill? B->C D Sweep solid into a clean, sealable container. Label as hazardous waste. C->D Yes E Place waste directly into a designated, labeled hazardous waste container. C->E No (Routine Disposal) F Ensure container is tightly sealed. D->F E->F G Store in designated Satellite Accumulation Area. (Cool, Dry, Ventilated) F->G H Contact Institutional EH&S or approved waste vendor for pickup. G->H I Document waste disposal (date, quantity, vendor) H->I J Waste transported to approved disposal facility. I->J

Caption: Workflow for the safe disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.